3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHCIIWYNPNBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381771 | |
| Record name | 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42132-09-2 | |
| Record name | 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, a key intermediate in the development of squaraine dyes and other functional molecules relevant to drug discovery and materials science. The document delves into the underlying chemical principles, reaction mechanisms, and detailed experimental protocols, beginning with the essential precursor, diethyl squarate. By elucidating the causality behind procedural choices, this guide serves as a practical resource for researchers and professionals in organic synthesis and medicinal chemistry.
Introduction: The Significance of the Squarate Core
The cyclobutene-1,2-dione moiety, derived from squaric acid, represents a unique and highly versatile scaffold in modern organic chemistry. Its rigid, planar structure and distinct electronic properties—characterized by a donor-acceptor-donor (D-A-D) system—make it a privileged core for constructing molecules with remarkable photophysical characteristics.[1] Derivatives of squaric acid, particularly squaraine dyes, exhibit intense and sharp absorption bands in the red to near-infrared (NIR) regions, high molar extinction coefficients, and excellent photostability.[1][2][3]
These properties are highly sought after in biomedical applications, including:
-
Photodynamic Therapy (PDT): As photosensitizers that generate cytotoxic reactive oxygen species (ROS) upon light activation.[1][4]
-
Bioimaging: As fluorescent probes for in vitro and in vivo imaging, leveraging the NIR therapeutic window where light penetration is maximized and autofluorescence is minimized.[2][5][6]
-
Molecular Sensors: For the detection of specific analytes like metal ions, proteins, or nucleic acids.[5]
The target molecule, this compound, is an unsymmetrical squarate derivative that serves as a crucial building block. Its synthesis is a foundational step, enabling further molecular elaboration to tune the final compound's properties for specific applications in drug development and diagnostics.[7][8]
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is efficiently achieved through a two-step process. This strategy prioritizes the use of a more reactive and soluble intermediate, diethyl squarate, which is first prepared from the commercially available and inexpensive squaric acid. This intermediate then undergoes a nucleophilic substitution reaction with aniline.
Precursor Synthesis: Diethyl Squarate from Squaric Acid
The direct use of squaric acid for nucleophilic substitution is often hindered by its high acidity and poor solubility in most organic solvents.[9] Therefore, the first critical step is its conversion to a more reactive diester, diethyl squarate.
Mechanistic Rationale
The esterification of squaric acid is effectively an acid-catalyzed reaction. However, to drive the equilibrium toward the product, the water generated during the reaction must be removed. The most efficient and widely adopted method utilizes a trialkyl orthoformate, such as triethyl orthoformate, which serves as a powerful dehydrating agent.[8][10] This approach is lauded for its high yields, operational simplicity, and scalability.[7][10]
Experimental Protocol: Synthesis of Diethyl Squarate
This protocol is adapted from established methods for the synthesis of dialkyl squarates.[1][7]
Materials & Reagents
| Compound | Formula | MW ( g/mol ) | CAS No. | Notes |
| Squaric Acid | C₄H₂O₄ | 114.06 | 2892-51-5 | Starting material |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Reagent and solvent |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 122-51-0 | Dehydrating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Eluent for chromatography |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add squaric acid (3.00 g, 26.4 mmol) and anhydrous ethanol (150 mL).
-
Reagent Addition: While stirring at room temperature, add triethyl orthoformate (12.0 mL, 72.2 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux at 80°C and maintain for 48 hours. The solid squaric acid will gradually dissolve as the reaction progresses.
-
Workup: After cooling the mixture to room temperature, concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude yellow oil.
-
Purification: Purify the crude product by flash column chromatography using dichloromethane (DCM) as the eluent to yield diethyl squarate as a yellow oil (typical yield: ~97%).[7][11]
The core of the synthesis involves the reaction of diethyl squarate with aniline. This proceeds via a nucleophilic acyl substitution mechanism, where the amine displaces one of the ethoxy groups.[12][13]
Mechanistic Rationale
The four-membered ring of diethyl squarate is highly electron-deficient, rendering the carbonyl carbons potent electrophiles. Aniline, a primary amine, acts as the nucleophile. The reaction is a classic addition-elimination process. For less nucleophilic amines, a Lewis acid catalyst may be required, but for aniline, the reaction typically proceeds readily at room temperature.[8]
Experimental Protocol
Materials & Reagents
| Compound | Formula | MW ( g/mol ) | CAS No. | Notes |
| Diethyl Squarate | C₈H₁₀O₄ | 170.16 | 5231-87-8 | Prepared in Step 1 |
| Aniline | C₆H₅NH₂ | 93.13 | 62-53-3 | Nucleophile |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |
| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | Base (Optional) |
Procedure:
-
Reaction Setup: Dissolve diethyl squarate (1.00 g, 5.88 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: To the stirred solution, add aniline (0.55 g, 5.88 mmol) dropwise at room temperature. Causality Note: A 1:1 stoichiometry is used to favor monosubstitution. Using a large excess of aniline could lead to the formation of the disubstituted product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (diethyl squarate) is consumed. Note: In some cases, adding a non-nucleophilic base like triethylamine (1-2 equivalents) can help scavenge the liberated ethanol and drive the reaction forward, though it is often not strictly necessary for reactive amines like aniline.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product often precipitates.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for this compound.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons of the aniline ring, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the four distinct carbons of the squarate core (two carbonyls, two olefinic), carbons of the ethoxy group, and carbons of the aniline ring.[11] |
| IR Spectroscopy | Strong absorption bands for C=O stretching (typically around 1700-1800 cm⁻¹), C=C stretching, and N-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₁NO₃ (217.22 g/mol ). |
Conclusion and Future Directions
The synthesis of this compound is a robust and straightforward process that provides access to a valuable synthetic intermediate. The two-step procedure, involving the initial esterification of squaric acid followed by nucleophilic substitution, is efficient and scalable. This intermediate is primed for further derivatization, allowing for the systematic modification of its structure to create novel squaraine dyes and bioactive molecules. For drug development professionals, the squarate core serves as a unique bioisostere for phosphate and carboxylate groups, enabling the design of potent enzyme inhibitors, such as those targeting matrix metalloproteases (MMPs) or protein tyrosine phosphatases (PTPs).[8] The continued exploration of this chemical space holds significant promise for advancing therapeutic and diagnostic technologies.
References
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Organic Syntheses. 3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy-. [Link]
-
National Institutes of Health. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. [Link]
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Taylor & Francis Online. An Efficient General Synthesis of Squarate Esters. [Link]
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MDPI. Recent Progress of Squaraine-Based Fluorescent Materials and Their Biomedical Applications. [Link]
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ACS Publications. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges | Bioconjugate Chemistry. [Link]
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MDPI. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. [Link]
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RSC Publishing. Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. [Link]
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SLS Ireland. 3,4-Diethoxy-3-cyclobutene-1,2-dione | 310778-5G | SIGMA-ALDRICH. [Link]
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ResearchGate. Ionic Liquid Driven Nucleophilic Substitution of Squaric Acid to Squaramides | Request PDF. [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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PubMed. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. [Link]
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3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. As a key derivative of squaric acid, this molecule serves as a versatile and highly valuable building block in both medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the strained four-membered ring and the vinylogous amide system, dictate its reactivity, primarily characterized by facile nucleophilic substitution of the ethoxy group. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of its role as a privileged scaffold in the design of bioactive compounds and functional dyes.
Introduction: The Squaric Acid Family
Squaric acid, with its unique four-membered ring structure, is a potent and versatile scaffold in organic chemistry.[1] Its high acidity, comparable to that of sulfuric acid, is attributed to the resonance stabilization of its dianion, which exhibits aromatic character.[2][3][4] This inherent stability and predictable reactivity make squaric acid and its derivatives, such as this compound, indispensable tools for synthetic chemists. These compounds bridge the gap between simple starting materials and complex functional molecules, finding applications from pharmaceuticals to advanced materials.[1][5] this compound is a particularly important intermediate, combining the reactive cyclobutenedione core with an aniline moiety—a well-established pharmacophore—making it a prime candidate for drug discovery programs.[6][7]
Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in this compound gives rise to a distinct set of properties that are crucial for its application and characterization.
Structural and Physicochemical Data
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₁₁NO₃ | - |
| Molecular Weight | 217.22 g/mol | - |
| Hydrogen Bond Donors | 1 (N-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (C=O x2, O-Et) | Calculated |
| Calculated LogP | ~1.5 - 2.0 | Varies by algorithm |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The key electronic features—the vinylogous amide and the dione system—produce characteristic signals.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches within the ring.
-
~1780-1800 cm⁻¹ : Symmetric C=O stretching.
-
~1720-1740 cm⁻¹ : Asymmetric C=O stretching.
-
~1600-1650 cm⁻¹ : C=C stretching, coupled with the N-H bending vibration.
-
~3200-3300 cm⁻¹ : N-H stretching of the aniline group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show distinct signals for the ethoxy and anilino groups. The aromatic protons of the aniline ring typically appear in the δ 7.0-7.5 ppm range. The N-H proton is often a broad singlet, its chemical shift being solvent-dependent. The ethoxy group presents as a characteristic triplet (CH₃) around δ 1.4-1.6 ppm and a quartet (CH₂) around δ 4.5-4.8 ppm.
-
¹³C NMR : The carbon spectrum is notable for the downfield shifts of the carbonyl carbons and the carbons of the double bond. Expected chemical shifts include δ 180-190 ppm for the carbonyl carbons (C1, C2), δ 165-175 ppm for the enamine/enol-ether carbons (C3, C4), and δ 120-140 ppm for the aromatic carbons. The ethoxy carbons would appear around δ 60-70 ppm (CH₂) and δ 14-16 ppm (CH₃). Spectroscopic data for structurally similar compounds can be found in the literature.[8][9]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would typically show a prominent molecular ion peak [M+H]⁺ at m/z 218.08 or a sodium adduct [M+Na]⁺ at m/z 240.06.
Synthesis and Handling
The preparation of this compound is a straightforward and high-yielding process, typically achieved through the nucleophilic substitution of a dialkoxy squarate.
Experimental Protocol: Synthesis from Diethyl Squarate
This protocol describes the standard laboratory synthesis via the reaction of diethyl squarate with aniline.
Causality : The choice of diethyl squarate as the starting material is based on its commercial availability and the excellent leaving group ability of the ethoxide ion. The reaction is typically run in a polar solvent like ethanol to facilitate the dissolution of reactants and to serve as a proton source for the displaced ethoxide. Heating is required to overcome the activation energy of the nucleophilic addition-elimination reaction.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl squarate (1.0 equivalent) in absolute ethanol (approx. 0.2 M concentration).
-
Addition of Aniline : To the stirring solution, add aniline (1.0 equivalent) dropwise at room temperature.
-
Reaction Execution : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting squarate is consumed.
-
Workup and Isolation : Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product often precipitates as a crystalline solid.
-
Purification : Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.
Caption: Synthetic workflow for this compound.
Handling and Storage : The compound is generally stable under ambient conditions but should be stored in a cool, dry place, protected from light, to prevent potential degradation.
Core Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the electrophilic nature of the four-membered ring, which is highly activated towards nucleophilic attack.
Nucleophilic Substitution at the C4 Position
The most significant reaction of this molecule is the displacement of the ethoxy group by a second nucleophile. This reaction is highly efficient and serves as the primary method for introducing molecular diversity.
Mechanism : The reaction proceeds via a classic addition-elimination mechanism. A nucleophile (e.g., a primary or secondary amine, thiol) attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the ethoxide anion yields the substituted product.
Causality : The C4 carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group (C1) and the resonance delocalization provided by the entire pi-system. The aniline group at C3, being an electron-donating group, directs the substitution to the C4 position, making the reaction highly regioselective.
Caption: General mechanism for nucleophilic substitution at the C4 position.
This predictable reactivity allows for the synthesis of a vast library of symmetrically and asymmetrically substituted squaric acid derivatives, which is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.[10]
Applications in Drug Discovery and Materials Science
The structural features of this compound make it a privileged intermediate for creating high-value molecules.
Scaffold for Bioactive Molecules
The aniline moiety is a cornerstone in the design of kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding pocket of the enzyme.[7][11] By using this compound as a starting point, medicinal chemists can readily synthesize novel compounds where the core cyclobutenedione acts as a rigid scaffold to present the aniline and a second, variable pharmacophore in a defined spatial orientation.
-
Kinase Inhibitors : The molecule can be reacted with various amines to generate libraries of potential kinase inhibitors for oncology applications.[7]
-
CXCR2 Antagonists : Diamino-substituted cyclobutene-diones have been successfully developed as potent antagonists of the CXCR2 receptor, a target for inflammatory diseases.[10] this compound is an ideal precursor for creating analogues within this class.
Precursor to Squaraine Dyes
Squaraine dyes are a class of functional dyes known for their sharp and intense absorption in the visible and near-infrared (NIR) regions. They are synthesized by reacting a squaric acid derivative with two equivalents of an electron-rich species, often an aniline derivative. This compound is a perfect starting material for creating unsymmetrical squaraine dyes, where two different aniline derivatives are incorporated, allowing for fine-tuning of the dye's photophysical properties.[5]
Caption: Application pathways for this compound.
Conclusion
This compound is more than just a chemical compound; it is a versatile synthetic platform. Its properties are defined by the unique chemistry of the squaric acid core, offering a combination of stability and predictable, regioselective reactivity. For scientists in drug discovery and materials science, this molecule provides a reliable and efficient route to novel, high-value compounds, from potent enzyme inhibitors to precisely engineered functional dyes. A thorough understanding of its chemical properties, as outlined in this guide, is fundamental to unlocking its full potential in research and development.
References
- Title: Squaric Acid Derivatives: Expanding Functional Possibilities - ArticleTed - News and Articles Source: ArticleTed URL
- Title: Acidity of squaric acid I What is Squaric acid I Picric acid I AROMATICITY OF SQUARIC ACID Source: YouTube URL
- Title: Preparation and Reactions of Derivatives of Squaric Acid.
- Title: What is Squaric acid?
- Title: 3-Ethoxy-4-[2-(4-hydroxyphenyl)
- Title: 3-Methoxy-4-(methylamino)
- Title: 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- Source: NIST WebBook URL
- Title: Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives Source: Beilstein Journals URL
- Title: Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists Source: PubMed URL
- Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities Source: PMC URL
- Title: Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds Source: PubMed URL
- Title: Figure S1: 1 H NMR spectrum of 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione (1)
- Title: The Emerging Role of 4-(Oxan-2-yl)
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A Predictive Spectroscopic Guide to 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione: An In-depth Technical Analysis for Researchers
Introduction: The Intricacies of Substituted Cyclobutenediones
The cyclobutenedione scaffold is a privileged core structure in medicinal chemistry and materials science, offering a unique combination of electronic properties and synthetic versatility. The targeted molecule, 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, represents a class of vinylogous amides with significant potential for biological activity, stemming from its ability to participate in hydrogen bonding and engage in various receptor-ligand interactions. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of this compound. In the absence of directly published experimental data for this exact molecule, this whitepaper leverages established principles of spectroscopy and draws upon spectral data from closely related, structurally analogous compounds to provide a robust predictive framework for researchers in drug discovery and chemical synthesis.
The accurate characterization of novel compounds is the bedrock of scientific advancement. This document is designed to serve as a practical, field-proven guide for scientists, offering not just data, but the underlying scientific reasoning for the interpretation of spectroscopic results. By understanding the expected spectral signatures, researchers can more efficiently confirm the synthesis of this compound and accelerate their research endeavors.
Molecular Structure and Key Spectroscopic Regions
To fully appreciate the spectroscopic data, a foundational understanding of the molecule's structure is paramount. The key functional groups that will give rise to distinct spectroscopic signals are the ethoxy group (-OCH₂CH₃), the anilino group (-NH-Ph), the vinylogous amide system within the four-membered ring, and the two carbonyl groups of the dione.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint.
Predicted IR Data Summary
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300-3100 | Medium | The N-H bond of the anilino group is expected to show a characteristic stretching vibration. The exact position will be influenced by hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Asymmetric and symmetric stretching of the C-H bonds in the ethoxy group. |
| C=O Stretch (Dione) | 1780-1750 and 1740-1710 | Strong | The two carbonyl groups of the cyclobutenedione ring will exhibit strong absorption bands. Due to the constrained ring system and electronic effects of the substituents, these are expected at higher wavenumbers than typical ketones. |
| C=C Stretch | 1650-1600 | Medium-Strong | Stretching of the carbon-carbon double bond within the four-membered ring, conjugated with the carbonyls and the nitrogen lone pair. |
| C-N Stretch | 1350-1250 | Medium | The stretching vibration of the carbon-nitrogen bond of the anilino group. |
| C-O Stretch | 1250-1050 | Strong | The C-O stretching of the ethoxy group will likely present as a strong, characteristic band. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms.
Predicted ¹H NMR Data Summary (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.0 | Multiplet | 5H | Aromatic protons (Ph) | The protons on the phenyl ring will appear as a complex multiplet in this region. |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will be split into a quartet by the neighboring methyl group. |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group will be a triplet due to coupling with the adjacent methylene protons. |
| ~8.0-9.0 | Broad Singlet | 1H | -NH- | The N-H proton is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding. |
Predicted ¹³C NMR Data Summary (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180-190 | C=O | The two carbonyl carbons of the dione are highly deshielded and will appear at very low field. |
| ~160-170 | C-O (vinyl) | The carbon of the double bond attached to the ethoxy group. |
| ~140-150 | C-N (vinyl) | The carbon of the double bond attached to the anilino group. |
| ~135-140 | Aromatic C (ipso) | The carbon of the phenyl ring directly attached to the nitrogen. |
| ~120-130 | Aromatic CH | The protonated carbons of the phenyl ring. |
| ~70 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |
| ~15 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and improve signal-to-noise.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phasing and baseline correction are applied.
Caption: General Workflow for NMR Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of the molecular formula.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₁₂H₁₁NO₃) is approximately 217.07 g/mol . A prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ (m/z ≈ 218.08) would be expected, depending on the ionization technique used.
-
Key Fragmentation Pathways: Common fragmentation patterns for this class of compounds may involve the loss of the ethoxy group (-45 Da), or cleavage of the anilino substituent.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar molecules, making it ideal for this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion: A Framework for Discovery
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers are equipped with a robust framework for the identification and characterization of this and related novel compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As with any predictive guide, it is imperative that these expected values are confirmed with empirical data upon successful synthesis of the target molecule.
References
While direct spectroscopic data for the target molecule was not found, the following resources provide relevant information on the synthesis and characterization of related cyclobutenedione derivatives, which informed the predictive analysis in this guide.
- Wiley-VCH. (2008). Supporting Information. This document provides spectroscopic data (NMR, IR, MS) for various substituted cyclobutene derivatives, offering insights into the expected spectral regions for the target compound.
- ResearchGate. (2024). Figure S1: 1 H NMR spectrum of 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione (1) in DMSO-d 6. This publication shows a ¹H NMR spectrum of a related ethoxy-substituted cyclobutenedione.
- PubChem. 3-Amino-4-(3-(2-(2-Propoxy-Ethoxy)-Ethoxy)-Propylamino)-Cyclobut-3-Ene-1,2-Dione. PubChem provides general information and predicted properties for a variety of chemical compounds.
- SpectraBase. 3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]cyclobut-3-ene-1,2-dione - Optional[13C NMR].
- PubMed. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists.
3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione mechanism of formation
An In-depth Technical Guide on the Formation of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Squaric acid derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutics. Among these, this compound is a pivotal intermediate whose synthetic pathway is of significant interest. This guide provides a comprehensive examination of its formation mechanism, grounded in the principles of nucleophilic acyl substitution. We will elucidate the causality behind the synthetic protocol, establish a self-validating system for experimental success, and provide a robust framework for its application in research and development.
The Strategic Importance of the Squarate Scaffold
The cyclobutenedione core, the foundational structure of squaric acid and its derivatives, is prized in drug design for its unique electronic properties and rigid, planar geometry. These features allow it to serve as an effective hydrogen bond acceptor and a bioisosteric replacement for other functional groups. The title compound, this compound, is a mono-substituted intermediate that allows for sequential, controlled additions of different nucleophiles, making it an essential building block for creating libraries of complex, asymmetric molecules with potential therapeutic value, particularly in kinase inhibition.[1]
Core Mechanism: Nucleophilic Vinylogous Acyl Substitution
The formation of this compound from diethyl squarate and aniline is a classic example of nucleophilic acyl substitution on a vinylogous ester system. The reactivity of the electrophilic cyclobutenedione core is the driving force of the reaction.[2] Squarates react preferentially with amine nucleophiles, which is a valuable property for conjugation and the generation of bifunctional molecules.[2]
The overall reaction is as follows:
Diethyl Squarate + Aniline → this compound + Ethanol
The mechanism proceeds through a well-defined, two-step addition-elimination sequence.
Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate
The reaction initiates with the nucleophilic attack of the aniline nitrogen on one of the electrophilic carbonyl carbons of diethyl squarate.[3][4][5] This is typically the rate-determining step.[2] The electron-deficient nature of the four-membered ring enhances the electrophilicity of the carbonyl carbons, facilitating this attack. The result is the formation of a transient, sp³-hybridized tetrahedral intermediate.[3][4][5]
Step 2: Collapse of the Intermediate and Elimination of the Leaving Group
The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the negatively charged oxygen reforms the carbonyl π-bond, leading to the expulsion of the ethoxide leaving group.[3]
Step 3: Deprotonation to Yield the Final Product
The expelled ethoxide is a sufficiently strong base to deprotonate the positively charged nitrogen atom. This final proton transfer step neutralizes the molecule, yielding the stable this compound product and regenerating the ethanol solvent.[3]
Caption: Reaction mechanism for the formation of the target compound.
Field-Proven Experimental Protocol
This protocol details a reliable method for the synthesis of this compound. The choice of solvent and temperature is critical for ensuring a clean reaction with high yield. Ethanol is an ideal solvent as it readily dissolves the reactants and its boiling point provides a suitable temperature for the reaction to proceed efficiently without significant side product formation.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles (mmol) |
| Diethyl Squarate | C₈H₁₀O₄ | 170.16 | - | 1.70 g | 10.0 |
| Aniline | C₆H₇N | 93.13 | - | 0.93 g | 10.0 |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | - | 25 mL | - |
Step-by-Step Synthesis Workflow
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Dissolution: Add diethyl squarate (1.70 g, 10.0 mmol) to the flask, followed by anhydrous ethanol (25 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Nucleophile Addition: Add aniline (0.93 g, 10.0 mmol) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).
-
Isolation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the precipitated pale yellow solid by vacuum filtration.[6] Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain a constant weight.
Sources
- 1. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Amidosquaramides – a new anion binding motif with pH sensitive anion transport properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01176J [pubs.rsc.org]
An In-Depth Technical Guide to the Starting Materials for 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione Synthesis
Introduction
3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione is a pivotal intermediate in the synthesis of squaraine dyes. These dyes are distinguished by their sharp and intense absorption bands in the red to near-infrared (NIR) region, high molar extinction coefficients, and commendable photostability.[1] The unique donor-acceptor-donor (D-A-D) zwitterionic framework of squaraine dyes, which features an electron-deficient central four-membered ring derived from squaric acid, is responsible for these exceptional photophysical properties.[1] This makes them highly valuable in a range of advanced applications, from biomedical imaging and photodynamic therapy to organic photovoltaics.[1][2]
This guide provides an in-depth analysis of the primary starting materials required for the synthesis of this compound, focusing on the most prevalent and reliable synthetic route. We will delve into the causality behind experimental choices, provide a detailed protocol, and discuss the importance of material characterization to ensure a self-validating and reproducible synthesis.
Primary Synthetic Pathway: Nucleophilic Substitution
The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between an aniline and a dialkyl squarate.[3][4] This reaction is efficient and allows for straightforward purification of the target compound.
Core Starting Materials
-
3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl Squarate) : This is the electrophilic core of the reaction. As an ester of squaric acid, diethyl squarate is more reactive than the parent acid, facilitating the substitution reaction under milder conditions.[1][5] The ethoxy groups act as leaving groups during the nucleophilic attack by the aniline. Diethyl squarate is typically a stable, crystalline solid.
-
Aniline : Aniline serves as the nucleophile in this synthesis. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the diethyl squarate. The choice of aniline or a substituted aniline derivative allows for the tuning of the final product's electronic and photophysical properties.
-
Solvent : Anhydrous ethanol is a common solvent for this reaction. It is effective at dissolving both reactants and facilitates the reaction without participating in it. The use of an anhydrous solvent is crucial to prevent the hydrolysis of diethyl squarate.
Rationale and Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of aniline attacks a carbonyl carbon of diethyl squarate, leading to the formation of a tetrahedral intermediate. Subsequently, an ethoxy group is eliminated, and a proton is lost from the nitrogen atom to yield the final product. The reaction is driven by the formation of the stable, conjugated product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis.
Materials:
-
3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl Squarate)
-
Aniline
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl squarate in anhydrous ethanol.
-
Add an equimolar amount of aniline to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate of the product will form.
-
Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials.
-
The resulting solid can be further purified by recrystallization from ethanol to yield the final product as a pale yellow solid.[3]
Data Summary Table
| Parameter | Value | Rationale |
| Reactant 1 | Diethyl Squarate | Electrophilic squarate core. |
| Reactant 2 | Aniline | Nucleophile. |
| Stoichiometry | 1:1 | Monosubstitution is desired. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants, non-reactive. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed. |
| Reaction Time | ~1-2 hours | Typically monitored by TLC until completion. |
| Workup | Filtration & Washing | Simple isolation of the precipitated product. |
| Purification | Recrystallization | High purity final product. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a series of characterization techniques should be employed:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic peaks for the aromatic, ethoxy, and cyclobutene ring protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O, and C=C bonds present in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
By comparing the data obtained from these techniques with literature values, the identity and purity of the product can be unequivocally confirmed.
Alternative Starting Materials and Synthetic Routes
While the reaction of diethyl squarate with aniline is the most common method, other approaches exist:
-
Squaric Acid: Squaric acid itself can be used as a starting material, though it typically requires more forcing reaction conditions, such as azeotropic removal of water using a Dean-Stark apparatus with a solvent system like n-butanol/toluene.[1][6]
-
Other Dialkyl Squarates: Other esters of squaric acid, such as dimethyl squarate, can also be used. The choice of ester may influence reaction rates and solubility.
-
Substituted Anilines: A wide variety of substituted anilines can be used to generate a library of squaraine precursors with different electronic properties.[4]
Conclusion
The synthesis of this compound is a well-established and robust procedure that relies on the fundamental principles of nucleophilic substitution. The key starting materials, diethyl squarate and aniline, are readily available and their reaction provides a straightforward route to this valuable intermediate. By following a well-defined protocol and employing rigorous characterization techniques, researchers can confidently synthesize this compound as a precursor for a wide range of functional squaraine dyes for advanced applications.
References
-
Wikipedia. (n.d.). Squaraine dye. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Squaraine Dyes with Squaric Acid. Retrieved from [Link]
-
Gale, P. A., et al. (2022). Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). EP1339800B1 - Squaraine based dyes and process for preparation thereof.
-
Encyclopedia.pub. (n.d.). Synthesis of Squaraine Dyes. Retrieved from [Link]
-
Gale, P. A., et al. (2022). Amidosquaramides – a new anion binding motif with pH sensitive anion transport properties. National Institutes of Health. Retrieved from [Link]
-
PubMed. (1996). Use of diethyl squarate for the coupling of oligosaccharide amines to carrier proteins and characterization of the resulting neoglycoproteins by MALDI-TOF mass spectrometry. Glycoconj J. 13(2):315-9. Retrieved from [Link]
-
Raines, R. T., et al. (2015). Assessing Squarates as Amine-Reactive Probes. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Bis(dicyanomethylene)squarate. Retrieved from [Link]
-
Merck. (n.d.). 3,4-Diethoxy-3-cyclobutene-1,2-dione. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Amidosquaramides – a new anion binding motif with pH sensitive anion transport properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01176J [pubs.rsc.org]
- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-二乙氧基-3-环丁烯-1,2-二酮 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. encyclopedia.pub [encyclopedia.pub]
Reactivity of the cyclobutene ring in 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
The second round of searches yielded more specific information, but still lacks a comprehensive, in-depth source on the reactivity of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione itself.
I found:
-
General information on cycloaddition reactions ([4+2], [3+2], [2+2]) and factors influencing their mechanisms.
-
Information on the synthesis and reactivity of related compounds like 3,4-diaminocyclobut-3-ene-1,2-diones as CXCR2 antagonists.
-
A technical document on the reactions of 3,4-dichloro-3-cyclobutene-1,2-dione with nucleophiles, which provides some clues about the reactivity of the cyclobutene-1,2-dione core.
-
PubChem entries for various substituted cyclobut-3-ene-1,2-diones, which confirm the existence of related structures but do not provide detailed reactivity data.
-
An article on the thermodynamic control of the ring-opening of some cyclobutenes, which is conceptually relevant but does not feature the target molecule.
What is still missing is:
-
Specific experimental details and mechanistic studies for nucleophilic substitution at the ethoxy group of this compound.
-
Examples of cycloaddition reactions where this specific molecule acts as a reactant, and the corresponding conditions and outcomes.
-
Detailed protocols for inducing and studying the ring-opening of this compound.
-
Quantitative data (yields, spectroscopic data) for any of these reactions.
-
Authoritative reviews or primary research articles that focus on the chemistry of this particular compound.
The current information is too general. To fulfill the user's request for an "in-depth technical guide" on this specific topic, I need to find more focused research. I will proceed with more targeted searches.
Solubility Profile of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione: A Technical Guide to Prediction, and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from synthetic workup and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, a member of the squaraine dye family. In the absence of extensive public data for this specific molecule, this document leverages expert analysis of its chemical structure, principles of physical organic chemistry, and data from closely related analogues to predict its solubility profile. Critically, this guide equips researchers with the foundational knowledge and detailed experimental protocols required to determine the solubility of this and similar compounds in a range of organic solvents, ensuring scientific integrity and enabling robust data generation for drug development programs.
Introduction: The Critical Role of Solubility
This compound belongs to a class of compounds derived from squaric acid, which are of significant interest in medicinal chemistry and materials science.[1] The central four-membered ring is highly electron-deficient, and the overall structure is a conjugated system. Understanding the solubility of this compound is paramount for several reasons:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for reaction setup, controlling reaction kinetics, and for purification techniques such as crystallization and chromatography.
-
Formulation Development: For a compound to be developed as a therapeutic, it must be formulated in a suitable delivery vehicle, which requires precise knowledge of its solubility. Poor solubility can be a major hurdle to achieving adequate bioavailability.[2]
-
In Vitro and In Vivo Testing: Biological assays require the compound to be in solution to interact with its target. Unreliable solubility data can lead to inaccurate assay results and misleading structure-activity relationships (SAR).
This guide will first analyze the molecular structure of this compound to provide a theoretical solubility assessment. It will then present inferred qualitative solubility data based on synthetic procedures for analogous compounds. The core of this document provides two robust, self-validating experimental protocols for researchers to determine both qualitative and quantitative solubility.
Theoretical Solubility Assessment: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[3][4] To apply this, we must first analyze the structure of this compound.
Molecular Structure Analysis:
-
Polar Moieties: The molecule possesses several polar features:
-
Two carbonyl groups (C=O) on the cyclobutene ring, which are strong hydrogen bond acceptors.
-
An ether linkage (-O-Et), which can also act as a hydrogen bond acceptor.
-
A secondary amine (-NH-), which can act as both a hydrogen bond donor and acceptor.
-
-
Nonpolar Moieties: The structure also contains significant nonpolar regions:
-
The phenyl group (aniline ring).
-
The ethyl group of the ether.
-
The carbon backbone of the cyclobutene ring.
-
The presence of both polar, hydrogen-bonding groups and nonpolar, hydrophobic regions suggests that the molecule will exhibit intermediate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, protic solvents like water. However, it is expected to show good solubility in solvents that can engage in the types of intermolecular forces it can offer, particularly those that are moderately polar and can accept hydrogen bonds.
Predicted Solubility Hierarchy:
Based on this structural analysis, the following solubility trends can be predicted:
-
High Solubility Expected: In solvents that are polar aprotic or can accommodate both hydrogen bonding and nonpolar interactions.
-
Dichloromethane (DCM): Squaraine dyes are generally known to be soluble in DCM.[5] Its moderate polarity and ability to interact via dipole-dipole forces make it an excellent candidate.
-
Chloroform (CHCl₃): Similar to DCM.
-
Tetrahydrofuran (THF): A polar aprotic ether that can accept hydrogen bonds.
-
Acetone: A polar aprotic ketone that is a good hydrogen bond acceptor.
-
-
Moderate Solubility Expected:
-
Ethyl Acetate: An ester with moderate polarity.
-
Ethanol/Methanol: These polar protic solvents can hydrogen bond with the solute. However, the nonpolar phenyl ring may limit very high solubility. Synthetic procedures for related compounds often use these solvents, suggesting sufficient solubility for reactions.
-
-
Low to Negligible Solubility Expected:
-
Hexanes/Heptane: Very nonpolar solvents that cannot effectively solvate the polar groups of the molecule.
-
Water: Despite the presence of hydrogen-bonding groups, the large hydrophobic phenyl and ethyl groups are expected to make the compound poorly soluble in water.[2]
-
The logical flow for predicting solubility based on structural analysis is depicted below.
Caption: Logic flow for predicting solubility.
Inferred Qualitative Solubility Profile
-
Reaction: The reaction of an aniline derivative with an alkoxy-cyclobutenedione (like diethyl squarate) is frequently carried out in a protic solvent such as ethanol or methanol . This indicates that the reactants and the product are at least moderately soluble in these alcohols at room or elevated temperatures.
-
Purification: Purification by column chromatography often employs a mobile phase consisting of a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate . For the compound to move through the column, it must be soluble in this solvent mixture.
Based on these observations, we can construct a qualitative solubility table.
| Solvent Class | Representative Solvent | Inferred Solubility | Rationale / Evidence |
| Halogenated | Dichloromethane (DCM) | Soluble | General solvent for squaraine dyes; effective for dissolving a wide range of organic compounds.[5] |
| Ethers | Tetrahydrofuran (THF) | Soluble | Polar aprotic solvent capable of accepting hydrogen bonds. |
| Ketones | Acetone | Soluble | Polar aprotic solvent, strong hydrogen bond acceptor. |
| Esters | Ethyl Acetate | Soluble | Common chromatography co-solvent, indicating solubility. |
| Alcohols | Ethanol, Methanol | Moderately Soluble | Common reaction solvents for synthesis of analogues. |
| Aromatic | Toluene | Sparingly Soluble | Nonpolar, may interact with the phenyl ring but less effective at solvating polar groups. |
| Aliphatic | n-Hexane | Insoluble | Nonpolar solvent, poor match for the polar functional groups. |
| Aqueous | Water | Insoluble | The large hydrophobic regions are expected to dominate, leading to poor aqueous solubility.[2] |
Experimental Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid, small-scale method to verify the predicted solubility profile across a range of solvents.
Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in various organic solvents at ambient temperature.
Materials:
-
This compound (solid)
-
Small, dry test tubes or 1.5 mL glass vials
-
A selection of organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate, Ethanol, Toluene, Hexane)
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Aliquot Compound: Weigh approximately 1-2 mg of the compound and place it into each labeled test tube. The key is to use a consistent amount in each tube.
-
Solvent Addition: Add 0.5 mL of the corresponding solvent to each test tube.
-
Agitation: Cap the tubes securely and vortex each sample vigorously for 60 seconds.
-
Observation: Allow the samples to stand for 2-3 minutes. Visually inspect each tube against a contrasting background.
-
Soluble: The solid has completely disappeared, and the solution is clear (it may be colored).
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some solid particles remain.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Record Results: Meticulously record the observations for each solvent.
Trustworthiness (Self-Validation): This protocol is straightforward, but its reliability depends on consistent execution. Ensure the same amount of solute and solvent are used for each test to allow for valid comparisons. The visual inspection provides a clear, albeit non-quantitative, endpoint.
Caption: Workflow for qualitative solubility testing.
Experimental Protocol 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method with HPLC Analysis)
For drug development, a precise quantitative value of solubility (e.g., in mg/mL or µg/mL) is required. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This method ensures that the solvent is fully saturated with the compound.
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Principle: An excess amount of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is measured accurately, typically by High-Performance Liquid Chromatography (HPLC).[7][8]
Materials:
-
This compound (solid)
-
Solvent of interest (HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
Part A: Sample Preparation and Equilibration
-
Add Excess Solid: Add an excess amount of the solid compound to a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~10 mg of solid in 2 mL of solvent.
-
Add Solvent: Accurately pipette 2.0 mL of the test solvent into the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours; consistency is key.[9][10]
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 1 hour to allow the excess solid to settle.
Part B: Sample Analysis by HPLC
-
Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Dilution (if necessary): The saturated solution may be too concentrated for direct HPLC analysis. If so, perform an accurate, documented dilution with the same solvent. For example, dilute 100 µL of the filtrate into 900 µL of solvent for a 1:10 dilution.
-
Standard Curve Preparation: Prepare a series of calibration standards of the compound in the same solvent, with known concentrations that bracket the expected concentration of the (diluted) sample.
-
HPLC Analysis: Inject the standards and the sample(s) onto the HPLC system. Integrate the peak area corresponding to the compound.
-
Calculation:
-
Plot the peak area of the standards versus their known concentrations to generate a linear calibration curve.
-
Determine the concentration of the sample from the calibration curve using its measured peak area.
-
Multiply the result by the dilution factor (if any) to obtain the final solubility value.
-
Trustworthiness (Self-Validation): The reliability of this method is ensured by several factors:
-
Visual Confirmation of Excess Solid: Ensures that saturation was possible.
-
Extended Equilibration Time: Allows the system to reach thermodynamic equilibrium.[6]
-
Meticulous Filtration: Prevents undissolved solid from artificially inflating the measured concentration.
-
Quantitative Analysis with a Calibration Curve: Provides a highly accurate and precise measurement of the concentration, far superior to simple UV absorbance.[7]
Caption: Workflow for quantitative shake-flask solubility determination.
Conclusion
While a definitive, published quantitative solubility dataset for this compound is not currently available, a strong predictive framework can be established based on its molecular structure and analogy to related squaraine compounds. The molecule is predicted to be most soluble in moderately polar solvents such as dichloromethane, THF, and ethyl acetate, with lower solubility in highly polar or nonpolar solvents. This guide provides the necessary theoretical foundation and, more importantly, robust, step-by-step experimental protocols for researchers to determine the solubility of this compound with a high degree of scientific rigor. The application of these methods will generate reliable data essential for advancing research and development activities involving this and similar molecules.
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The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a cornerstone of modern medicinal chemistry. Among the myriad of structures explored, the cyclobut-3-ene-1,2-dione core, a derivative of squaric acid, has emerged as a privileged scaffold. This technical guide delves into the significant potential of a key intermediate, 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione , as a versatile starting point for the development of innovative therapeutics. We will explore its synthetic utility and showcase its application in the generation of potent CXCR2 receptor antagonists for inflammatory diseases and novel anticancer agents that induce non-apoptotic cell death. This guide provides not only the conceptual framework for leveraging this scaffold but also detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.
The Genesis of a Privileged Scaffold: Synthesis and Chemical Profile
The journey to unlocking the therapeutic potential of this compound begins with its synthesis, which is typically achieved from commercially available diethyl squarate.[1][2] The reactivity of the four-membered ring system, characterized by its strained nature and the presence of two ketone groups, makes it an excellent electrophile for a variety of nucleophilic substitution reactions.[3]
The synthesis of the title compound is a critical first step, creating a versatile intermediate for further chemical elaboration. The anilino and ethoxy groups provide handles for a wide array of chemical modifications, allowing for the systematic exploration of the chemical space around the cyclobutenedione core. This adaptability is paramount in tuning the pharmacological properties of the resulting derivatives.
Application I: Targeting Inflammation through CXCR2 Antagonism
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[4] Dysregulation of the CXCR2 signaling pathway is implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and even some cancers. Consequently, the development of small molecule CXCR2 antagonists is a highly sought-after therapeutic strategy.
The 3-amino-4-cyclobut-3-ene-1,2-dione scaffold has proven to be a fertile ground for the discovery of potent and selective CXCR2 antagonists.[4] Starting from this compound, medicinal chemists can synthesize a library of derivatives by modifying the aniline and ethoxy moieties to optimize receptor binding and pharmacokinetic properties.
Mechanism of Action: Quelling the Inflammatory Cascade
CXCR2 antagonists derived from the this compound scaffold act by competitively binding to the CXCR2 receptor, thereby preventing its activation by endogenous chemokine ligands such as IL-8. This blockade inhibits downstream signaling pathways, ultimately leading to a reduction in neutrophil chemotaxis and the subsequent inflammatory response.
Experimental Workflow: From Synthesis to Functional Inhibition
The development of novel CXCR2 antagonists requires a robust experimental workflow to assess their efficacy. This typically involves a tiered approach, starting with in vitro receptor binding and culminating in functional cell-based assays.
Key Experimental Protocols
This assay is crucial for determining the binding affinity of the synthesized compounds to the CXCR2 receptor. A common method is a competitive binding assay using a radiolabeled ligand.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human CXCR2 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[5]
-
Assay Preparation: On the day of the assay, harvest the cells and resuspend them in binding buffer (e.g., DMEM without FCS).[5]
-
Competition Reaction: In a 96-well plate, add a constant concentration of a radiolabeled CXCR2 ligand (e.g., ¹²⁵I-labeled CXCL8) and varying concentrations of the test compound.[5]
-
Incubation: Add the cell suspension to the wells and incubate at 4°C for 90 minutes to reach equilibrium.[5]
-
Washing: Rapidly wash the cells with ice-cold binding buffer to remove unbound radioligand.[5]
-
Detection: Lyse the cells and measure the bound radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
This functional assay assesses the ability of the compounds to inhibit the migration of neutrophils towards a chemoattractant. The Boyden chamber or Transwell® assay is a widely used method.[6]
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[6]
-
Assay Setup: In a 96-well Boyden chamber with a 5.0 µm pore size membrane, add the chemoattractant (e.g., IL-8) to the lower chamber.[6]
-
Cell Seeding: Pre-incubate the isolated neutrophils with varying concentrations of the test compound and then seed them into the upper chamber.[6]
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.[6]
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring their ATP content using a luminescent assay (e.g., CellTiter-Glo®).[6]
-
Data Analysis: Determine the IC₅₀ value for the inhibition of chemotaxis.
| Assay | Purpose | Key Parameters | Typical Readout |
| CXCR2 Receptor Binding | Determine binding affinity | IC₅₀, Kᵢ | Scintillation counts |
| Neutrophil Chemotaxis | Assess functional inhibition | IC₅₀ | Luminescence (ATP) |
Application II: A New Frontier in Oncology - Inducing Non-Apoptotic Cell Death
While apoptosis is a well-established target for cancer therapy, many tumors develop resistance to apoptotic cell death. This has spurred interest in alternative, non-apoptotic cell death pathways as novel therapeutic strategies.[7] Recent studies have highlighted the potential of cyclobut-3-ene-1,2-dione derivatives to induce a non-apoptotic form of cell death, such as oncosis-like cell death, in cancer cells.[7]
Derivatives synthesized from this compound have demonstrated potent and selective anticancer activity against various cancer cell lines, including T-lymphoblastic leukemia and colorectal cancer.[7][8]
Mechanism of Action: Bypassing Apoptotic Resistance
The precise molecular mechanisms by which these compounds induce non-apoptotic cell death are still under investigation, but it is believed to involve the disruption of cellular homeostasis, leading to cell swelling, membrane blebbing, and eventual lysis. A key advantage of this approach is its potential to be effective in cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapeutics. Some studies suggest that these compounds can induce G2/M cell cycle arrest, contributing to their anticancer effects.[7]
Experimental Workflow: Identifying and Characterizing Anticancer Activity
The evaluation of the anticancer potential of these compounds involves a series of in vitro assays to determine their cytotoxicity, selectivity, and mechanism of cell death.
Key Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, CCRF-CEM) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic (or other non-apoptotic) cells.[9]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period.
-
Cell Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic/non-apoptotic cells: Annexin V-negative and PI-positive (in some cases of oncosis).
-
| Assay | Purpose | Key Parameters | Typical Readout |
| MTT Assay | Determine cytotoxicity | IC₅₀ | Absorbance |
| Annexin V/PI Staining | Characterize cell death | Percentage of apoptotic vs. necrotic cells | Fluorescence (Flow Cytometry) |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent modulators of important biological targets. The successful development of CXCR2 antagonists and novel anticancer agents from this core structure underscores its significance.
For researchers and drug development professionals, this guide serves as a testament to the power of scaffold-based drug design. The detailed experimental protocols provide a practical starting point for those looking to explore the potential of this and related cyclobutenedione derivatives. As our understanding of disease biology deepens, the adaptability of scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of therapeutics.
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Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death. PubMed. (2025-08-04). Available from: [Link]
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Characterization of Chemokine Receptor CXCR2 Interacting Proteins Using a Proteomics Approach to Define the CXCR2 “Chemosynapse”. PMC. (n.d.). Available from: [Link]
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Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. PubMed. (2008-02-15). Available from: [Link]
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Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death | Request PDF. ResearchGate. (n.d.). Available from: [Link]
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A Technical Guide to 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione and its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobut-3-ene-1,2-dione scaffold, a core component of squaric acid and its derivatives, represents a versatile and privileged structure in medicinal chemistry. Its unique electronic and geometric properties, including a planar ring, hydrogen bonding capabilities, and bioisosteric similarity to amide and carboxylate groups, have made it a focal point for the design of novel therapeutic agents.[1] This guide provides a comprehensive review of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione and its analogs, delving into their synthesis, chemical characteristics, and burgeoning biological applications. We will explore the structure-activity relationships that govern their efficacy and discuss their potential as anticancer, anti-infective, and kinase-modulating agents, offering insights for researchers and drug development professionals.
Introduction: The Squaric Acid Scaffold
3,4-Dihydroxycyclobut-3-ene-1,2-dione, commonly known as squaric acid, is a unique four-membered oxocarbon acid.[1] Its derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities and synthetic tractability.[2] The core cyclobutenedione ring is aromatic and possesses good reactivity, making it an excellent starting point for creating diverse molecular architectures.[1][3]
The anilino-substituted squaraines, a prominent class of these derivatives, have shown significant promise in various therapeutic areas.[4][5] The general structure of these compounds allows for extensive modification at the aniline and the opposing substituent on the cyclobutene ring, enabling fine-tuning of their physicochemical and pharmacological properties. This guide will specifically focus on this compound and its structurally related analogs, providing a detailed examination of their chemical synthesis and biological significance.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically starts from squaric acid or its diethyl ester, diethyl squarate. The general approach involves a sequential nucleophilic substitution on the cyclobutenedione ring.
General Synthetic Workflow
The synthesis generally proceeds through the formation of a mono-substituted intermediate, followed by the introduction of the second substituent. The reactivity of the squaric acid core allows for a controlled, stepwise synthesis of unsymmetrical derivatives.
Caption: General workflow for the synthesis of this compound and its analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on common synthetic methodologies for squaric acid derivatives.
Materials:
-
Diethyl squarate
-
Aniline
-
Ethanol (absolute)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Condenser (if heating is required)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve diethyl squarate (1 equivalent) in absolute ethanol.
-
Addition of Aniline: To the stirred solution, add aniline (1 equivalent) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. In some cases, gentle heating under reflux may be required to drive the reaction to completion.
-
Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Physicochemical Properties and Structural Features
The this compound scaffold possesses distinct structural and electronic features that contribute to its biological activity.
-
Planarity and Aromaticity: The central cyclobutenedione ring is planar and exhibits aromatic character, which can facilitate stacking interactions with biological targets.[1]
-
Hydrogen Bonding: The presence of the amino group and carbonyl oxygens allows for the formation of hydrogen bonds, which are crucial for receptor binding.[2]
-
Dipolar Character: The push-pull electronic nature of the donor (anilino) and acceptor (ethoxy and carbonyl) groups results in a significant dipole moment, influencing solubility and membrane permeability.
-
Bioisosterism: The squaramide moiety can act as a bioisostere for carboxylic acids, phosphates, and amides, allowing it to mimic the interactions of these functional groups with biological targets.[1]
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a wide range of biological activities, highlighting their potential in drug development.
Anticancer Activity
Many squaric acid derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][6] Their mechanisms of action are often multifaceted and can include:
-
Kinase Inhibition: The squaric acid scaffold has been utilized to design inhibitors of various kinases that are dysregulated in cancer.[3]
-
Tubulin Polymerization Inhibition: Some diaryl squaraine derivatives act as microtubule-targeting agents, disrupting the cytoskeleton and leading to cell cycle arrest and apoptosis.[3]
-
Induction of Apoptosis: By interfering with critical cellular processes, these compounds can trigger programmed cell death in cancer cells.[3]
Table 1: Representative Anticancer Activity of Anilino-Squaraine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Analog 1 | Colorectal Adenocarcinoma | 0.5 | Tubulin Polymerization Inhibitor | [3] |
| Analog 2 | Breast Cancer | 1.2 | Kinase Inhibitor | [1] |
| Analog 3 | Gastric Carcinoma | 2.5 | Apoptosis Induction | [1] |
Antimicrobial and Antiviral Activity
Derivatives of squaric acid have also been investigated for their potential as anti-infective agents.[2] Some analogs have shown promising activity against bacteria and viruses, although the exact mechanisms are still under investigation.
Other Therapeutic Applications
The versatility of the squaric acid scaffold extends to other therapeutic areas:
-
Ion Channel Modulation: Certain analogs have been found to modulate the activity of ion channels, such as potassium channels, suggesting potential applications in cardiovascular and neurological disorders.[7]
-
Enzyme Inhibition: The ability of the squaramide moiety to mimic transition states makes it a valuable scaffold for designing enzyme inhibitors.[3]
-
Radiopharmaceuticals: The cyclobutenedione moiety can serve as a linker in complex radiopharmaceuticals for diagnostic and therapeutic purposes.[1][6]
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the anilino ring and the other substituent on the cyclobutene core.
Caption: Key structural features influencing the biological activity of anilino-squaraine analogs.
-
Anilino Ring Substituents: Electron-withdrawing or electron-donating groups on the aniline ring can significantly impact the electronic properties of the entire molecule, thereby affecting its binding affinity to target proteins. Lipophilic substituents can enhance membrane permeability and cellular uptake.[4]
-
Substituent at the 4-Position: The nature of the substituent at the 4-position of the cyclobutene ring (in this case, ethoxy) plays a crucial role in modulating the molecule's polarity and hydrogen-bonding capacity. Replacing the ethoxy group with other amines or alkyl/aryl groups can lead to analogs with different biological profiles.[7][8]
Future Perspectives and Conclusion
The this compound scaffold and its analogs represent a promising area of research in medicinal chemistry. Their synthetic accessibility, unique structural features, and diverse biological activities make them attractive candidates for the development of novel therapeutics. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and exploring their potential in a broader range of diseases. The continued exploration of the chemical space around this versatile scaffold is likely to yield new and effective therapeutic agents.
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Ruseva, N. K. et al. (2022). A concise review on application of squaric acid derivatives and their metal complexes in medicine. Arkivoc, 2022(i), 285-303. [Link]
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Zhang, N. et al. (2024). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Journal of Materials Chemistry B. [Link]
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Chasák, J. et al. (2023). Squaric acid analogues in medicinal chemistry. ResearchGate. [Link]
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Gherghel, D. et al. (2024). Squaric acid derivatives with cytotoxic activity-a review. PubMed. [Link]
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R Discovery (2018). Systematic Molecular Engineering of a Series of Aniline-Based Squaraine Dyes and Their Structure-Related Properties. R Discovery. [Link]
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Vuk, D. et al. (2022). Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices. MDPI. [Link]
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Hrobarik, P. et al. (2014). Structure-property relationship of anilino-squaraines in organic solar cells. ResearchGate. [Link]
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Russell, M. G. N. et al. (2003). Synthesis and Bladder Smooth Muscle Relaxing Properties of Substituted 3-amino-4-aryl-(and aralkyl-)cyclobut-3-ene-1,2-diones. PubMed. [Link]
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Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. (n.d.). National Institutes of Health. [Link]
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Methodological & Application
Synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles and practical insights to ensure a successful and safe synthesis.
Introduction: The Significance of Squaramides
Squaric acid derivatives, particularly squaramides, have garnered significant attention in various scientific disciplines. Their rigid, planar four-membered ring core and unique electronic properties make them versatile scaffolds. Squaramides are known for their ability to form strong hydrogen bonds, a property that has been exploited in the design of anion receptors, organocatalysts, and supramolecular assemblies. In the realm of drug discovery, the squaramide moiety serves as a bioisostere for amide and urea functionalities, often conferring improved metabolic stability and cell permeability. The title compound, this compound, is a mono-substituted squaramide ester, a key intermediate for the synthesis of more complex, unsymmetrical squaramides with potential therapeutic applications.
The synthesis of this class of compounds typically proceeds via a nucleophilic addition-elimination reaction between a dialkyl squarate and an amine. The reactivity of the dialkyl squarate as an electrophile allows for a sequential and controlled introduction of different amine nucleophiles, paving the way for a diverse range of structures.
Reaction Mechanism: A Tale of Addition and Elimination
The formation of this compound from diethyl squarate and aniline follows a well-established nucleophilic addition-elimination pathway.
Caption: Nucleophilic addition-elimination mechanism for the synthesis.
The reaction is initiated by the nucleophilic attack of the aniline nitrogen atom on one of the electrophilic vinylic carbons of the diethyl squarate. This forms a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as ethanol, and the stable, conjugated squaramide product is formed. The reaction is driven to completion by the formation of the highly stabilized product.
Materials and Apparatus
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Diethyl squarate | C₈H₁₀O₄ | 170.16 | ≥98% | e.g., Sigma-Aldrich, TCI |
| Aniline | C₆H₅NH₂ | 93.13 | ≥99.5% | e.g., Sigma-Aldrich, Alfa Aesar |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | ≥99.5% | Standard laboratory grade |
| Water (deionized) | H₂O | 18.02 | - | - |
| Zinc trifluoromethanesulfonate | Zn(OTf)₂ | 363.53 | ≥98% | e.g., Sigma-Aldrich, Strem |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | ≥99.8% | Standard laboratory grade |
| N,N-Dimethylformamide (anhydrous) | (CH₃)₂NC(O)H | 73.09 | ≥99.8% | Standard laboratory grade |
| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC grade | Standard laboratory grade |
| Hexanes | C₆H₁₄ | - | HPLC grade | Standard laboratory grade |
| Silica gel | SiO₂ | - | 230-400 mesh | Standard laboratory grade |
Apparatus
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Thermometer
-
Dropping funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels
-
Filter paper
-
Chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocols
Two effective methods for the synthesis of this compound are presented below. Method A is a catalyst-free approach that leverages the rate-enhancing effect of water, while Method B employs a Lewis acid catalyst for the reaction.
Method A: Catalyst-Free Synthesis in Ethanol/Water
This method is environmentally benign and avoids the use of metal catalysts. The presence of water has been shown to significantly accelerate the reaction rate.[1]
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl squarate (1.70 g, 10.0 mmol) in a mixture of ethanol (20 mL) and deionized water (20 mL).
-
Reagent Addition: To the stirred solution, add aniline (0.93 g, 10.0 mmol) dropwise at room temperature over a period of 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexanes, 1:1). The product should appear as a new, more polar spot compared to the starting diethyl squarate. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, the product may precipitate out of the reaction mixture as a solid. If so, collect the solid by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Purification: If the product does not precipitate or if further purification is required, concentrate the reaction mixture under reduced pressure to remove the ethanol. The aqueous residue can then be extracted with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Method B: Lewis Acid-Catalyzed Synthesis
This method is suitable for less reactive anilines or when a non-aqueous reaction medium is preferred. Zinc trifluoromethanesulfonate acts as a Lewis acid, activating the diethyl squarate towards nucleophilic attack.[2]
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask under a nitrogen atmosphere, add diethyl squarate (1.70 g, 10.0 mmol), zinc trifluoromethanesulfonate (0.36 g, 1.0 mmol, 10 mol%), and anhydrous acetonitrile (20 mL).
-
Reagent Addition: Add a solution of aniline (0.93 g, 10.0 mmol) in anhydrous acetonitrile (5 mL) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes, 1:1). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Caption: Experimental workflow for the synthesis of the target molecule.
Characterization of this compound
The synthesized product should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons of the aniline ring, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbons, vinylic carbons of the cyclobutene ring, carbons of the ethoxy group, and carbons of the aniline ring. |
| FTIR | Characteristic absorption bands for N-H stretching, C=O stretching (typically two bands for the dione), and C=C stretching of the cyclobutene ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₁NO₃, M.W. = 217.22 g/mol ). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents and solvents.
Handling of Reagents:
-
Diethyl squarate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Aniline: Aniline is toxic and can be absorbed through the skin. Handle with extreme care in a fume hood.
-
Solvents: Ethanol, acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
Waste Disposal: All organic waste, including reaction residues and solvents, should be collected in a designated and properly labeled waste container. Aqueous waste should be neutralized before disposal according to local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | - Inactive reagents- Insufficient reaction time or temperature (Method B)- Catalyst deactivation (Method B) | - Use freshly distilled aniline and high-purity diethyl squarate.- Increase reaction time and/or temperature.- Use fresh, anhydrous catalyst. |
| Formation of side products | - Reaction with both ethoxy groups (disubstitution)- Decomposition of starting materials or product | - Use a 1:1 stoichiometry of aniline to diethyl squarate.- Avoid excessive heating.- Purify the product carefully by chromatography. |
| Difficulty in purification | - Product is an oil- Co-elution with impurities | - Attempt to induce crystallization by scratching the flask or adding a seed crystal.- Optimize the eluent system for column chromatography. |
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By understanding the underlying chemical principles and following the outlined procedures and safety precautions, researchers can confidently and efficiently prepare this valuable synthetic intermediate for their research endeavors. The choice between the catalyst-free and the Lewis acid-catalyzed method will depend on the specific laboratory conditions and the reactivity of the aniline derivative used.
References
-
Davis, J. D., et al. (2022). A linear synthetic approach to amidosquaramides. Organic & Biomolecular Chemistry, 20(33), 6684-6688. [Link]
-
Gunnlaugsson, T. (2018). The Synthesis and Study of Novel Squaramide Scaffolds: From Sensors to Soft Materials. Maynooth University Research Archive Library. [Link]
-
Silva, A. M. G., et al. (2020). Efficient microwave-assisted preparation of squaric acid monoamides in water. Journal of the Brazilian Chemical Society, 31(1), 154-162. [Link]
-
Andrade, C. K. Z., et al. (2023). Streamlining squaramide synthesis using a sustainable and versatile paper-based platform. Green Chemistry, 25(10), 3959-3965. [Link]
-
Supuran, C. T., et al. (2022). Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations. Molecules, 27(14), 4503. [Link]
-
Kim, S. K., et al. (2020). Cooperative Transport and Selective Extraction of Sulfates by a Squaramide-Based Ion Pair Receptor: A Case of Adaptable Selectivity. Inorganic Chemistry, 59(18), 13358-13366. [Link]
- BASF SE. (1982). Process for the purification of esters. U.S.
Sources
Application Note: High-Purity Recovery of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, a key intermediate in the synthesis of squaraine dyes and other functional materials.[1][2][3] Moving beyond a simple list of steps, this guide elucidates the fundamental principles behind solvent selection, crystal growth, and purity validation, empowering researchers to achieve high-purity material with excellent recovery rates. The methodologies described herein are designed to be self-validating through integrated quality control checks, ensuring reliable and reproducible outcomes for drug development and materials science applications.
Introduction and Core Principles
This compound is a valuable synthetic precursor whose purity is paramount for the successful synthesis of downstream products like near-infrared (NIR) absorbing squaraine dyes.[4] Impurities from the initial synthesis, such as unreacted starting materials or side-products, can interfere with subsequent reactions, reduce yields, and alter the photophysical properties of the final compounds.
Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds.[5][6] The efficacy of this method is rooted in the principle that the solubility of a compound in a solvent is temperature-dependent.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase or "mother liquor" upon cooling) or completely insoluble (allowing for removal via hot filtration).[7] This protocol is designed to guide the user through a logical, step-by-step process to achieve optimal purification.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is critical before commencing any experimental work.
| Property | Value | Source |
| IUPAC Name | 3-(phenylamino)-4-ethoxycyclobut-3-ene-1,2-dione | N/A |
| CAS Number | 42132-09-2 | [8] |
| Molecular Formula | C₁₂H₁₁NO₃ | [8] |
| Molecular Weight | 217.22 g/mol | Calculated |
| Appearance | Typically a crystalline solid (color may vary based on purity) | General Knowledge |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
All heating of flammable organic solvents must be performed using a heating mantle or a steam bath, equipped with a condenser. Never heat flammable solvents with an open flame.
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning the procedure.
Part A: The Cornerstone of Purity - Solvent System Selection
The choice of solvent is the most critical variable in recrystallization. A poor solvent choice can lead to low recovery, "oiling out" (where the compound separates as a liquid instead of a solid), or failure to purify the sample.[7] The ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound.
Protocol for Small-Scale Solvent Screening
This empirical method is the most reliable way to determine the optimal solvent.
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (see Table 2) dropwise, vortexing after each addition. Add up to 1 mL. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
Hot Dissolution Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or heating block. Add more of the same solvent in small portions until the solid just dissolves.
-
Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Evaluation: The best solvent is one that dissolves the compound completely when hot but yields a large quantity of crystalline precipitate upon cooling.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Ethanol (95%) | 78 | Polar Protic | Recommended starting point. Often used for recrystallizing squaraine precursors.[2][3] The anilino and dione groups should afford solubility at high temperatures, while the overall structure may be less soluble when cold. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar. May offer a better recovery if the compound is too soluble in ethanol. |
| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent. May be effective, but often used in combination with a non-polar anti-solvent like hexanes. |
| Toluene | 111 | Non-polar | Used in the synthesis of related squaraine dyes, indicating solubility at high temperatures.[4] May be a good choice if impurities are highly polar. |
| Water | 100 | Very Polar | The compound is unlikely to be soluble in water due to the aromatic and ethyl groups. Can be considered as an "anti-solvent" in a mixed-solvent system with a polar organic solvent like ethanol or acetone. |
Part B: The Recrystallization Workflow
This section details the full-scale purification protocol based on the selection of an appropriate solvent system from Part A. Ethanol is used as the example solvent.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks (2-3 of appropriate sizes)
-
Heating mantle or hot plate with a sand/water bath
-
Condenser
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and flask
-
Vacuum source (e.g., water aspirator)
-
Glass stirring rod
-
Spatula and watch glass
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling chip. In a separate flask, bring the chosen solvent (e.g., ethanol) to a boil. Add the minimum amount of the hot solvent to the crude material to dissolve it completely, swirling the flask after each addition.[9] This ensures the solution will be saturated upon cooling, maximizing the yield.
-
Hot Filtration (Conditional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated stemless funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by giving molecules time to arrange themselves properly in the crystal lattice, excluding impurities.[9]
-
Complete Precipitation: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. This wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass, breaking up any large clumps, and allow them to dry completely. For optimal drying, use a vacuum oven at a temperature well below the compound's melting point.
Part C: Purity Verification and Quality Control
The success of the recrystallization must be validated empirically. This step is essential for ensuring the trustworthiness of the protocol.[10]
Melting Point Analysis
-
Principle: Pure crystalline solids typically have a sharp, well-defined melting point range (usually < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Procedure: Determine the melting point of both the crude and the recrystallized material using a calibrated melting point apparatus.
-
Interpretation: A significant increase in the melting point and a narrowing of the range after recrystallization indicates a successful purification.
Thin-Layer Chromatography (TLC) Analysis
-
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Impurities will often have different Rf values than the target compound.
-
Procedure:
-
Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate).
-
Spot both samples alongside each other on a single TLC plate.
-
Develop the plate in an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate - this may require optimization).
-
Visualize the spots under UV light.
-
-
Interpretation: The lane corresponding to the recrystallized product should show a single, distinct spot at the same Rf as the main spot in the crude lane, while other spots corresponding to impurities in the crude sample should be absent or significantly diminished.
| Analysis | Crude Material (Expected) | Recrystallized Product (Target) |
| Appearance | May be discolored (e.g., yellow, brown), amorphous or poorly crystalline. | Lighter color, well-defined crystalline structure. |
| Melting Point | Broad and depressed range (e.g., 150-158 °C). | Sharp and elevated range (e.g., 162-163.5 °C). |
| TLC (Rf) | One major spot with one or more visible impurity spots at different Rf values. | A single, clean spot. Impurity spots are absent. |
(Note: Melting point values are illustrative and should be determined experimentally.)
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[7] | Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly. If the problem persists, choose a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was added, the solution is not saturated, or crystallization is slow to initiate.[9] | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7][9] Add a "seed crystal" of the pure compound. If these fail, boil off some solvent to increase concentration and re-cool.[9] |
| Very Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with solvent that was not ice-cold. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the flask in an ice bath for a longer duration. Always wash crystals with a minimal volume of ice-cold solvent. |
| Product Purity is Still Low | The incorrect solvent was chosen, trapping impurities. The cooling was too rapid, causing impurities to crash out with the product. | Re-evaluate the solvent choice with the screening protocol. Ensure the solution cools slowly and without disturbance to allow for proper crystal lattice formation. A second recrystallization may be necessary. |
Conclusion
This application note provides a robust and scientifically-grounded framework for the purification of this compound. By systematically selecting an appropriate solvent and carefully controlling the crystallization process, researchers can reliably obtain high-purity material essential for demanding applications in research and development. The integration of verification steps like melting point and TLC analysis ensures the final product meets the required quality standards.
References
-
University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link]
-
Pop, F., et al. (2021). Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices. Molecules, 26(11), 3353. Available at: [Link]
- CN111632400B. Recrystallization purification method of enamine salt. Google Patents.
-
University of Colorado, Boulder. Recrystallization. Available at: [Link]
-
Ghang, Y. J., et al. (2022). Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+. Molecules, 27(19), 6599. Available at: [Link]
-
Haid, M., et al. (2021). Shortwave infrared-absorbing squaraine dyes for all-organic optical upconversion devices. Journal of Materials Chemistry C, 9(38), 13330-13338. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. (2023). Available at: [Link]
-
Haid, M., et al. (2021). Shortwave infrared-absorbing squaraine dyes for all-organic optical upconversion devices. Taylor & Francis Online. Available at: [Link]
-
PubChem. 3-Amino-4-(3-(2-(2-Propoxy-Ethoxy)-Ethoxy)-Propylamino)-Cyclobut-3-Ene-1,2-Dione. National Center for Biotechnology Information. Available at: [Link]
-
Oz, A., & Korgel, B. A. (2023). Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. International Journal of Molecular Sciences, 24(12), 10309. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
PubChem. 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione. National Center for Biotechnology Information. Available at: [Link]
-
Chemsigma. This compound [42132-09-2]. Available at: [Link]
-
NIST. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-. NIST Chemistry WebBook. Available at: [Link]
-
Cheméo. Chemical Properties of 3-Cyclobutene-1,2-dione (CAS 32936-74-6). Available at: [Link]
-
Baxter, A. D., et al. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4107-4110. Available at: [Link]
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- 1. Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. tandfonline.com [tandfonline.com]
- 4. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. This compound [42132-09-2] | Chemsigma [chemsigma.com]
- 9. Home Page [chem.ualberta.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione as a Versatile Precursor for the Synthesis of Unsymmetrical Squaraine Dyes
Introduction
Squaraine dyes are a significant class of organic chromophores characterized by a unique resonance-stabilized zwitterionic structure.[1] This structure consists of an electron-deficient four-membered cyclobutene ring and two electron-donating aryl or heteroaryl groups.[2][3] This donor-acceptor-donor architecture imparts remarkable photophysical properties, including intense and sharp absorption bands in the visible and near-infrared (NIR) regions, high molar extinction coefficients, and often strong fluorescence.[1][2][4] These characteristics make them highly valuable for a range of applications, including biomedical imaging, photodynamic therapy, molecular sensing, and organic electronics.[1][2][5][6]
The synthesis of squaraine dyes traditionally starts from squaric acid.[2][3] While the synthesis of symmetrical squaraines, where the two aryl groups are identical, is a relatively straightforward condensation reaction, the preparation of unsymmetrical squaraines with two different aryl moieties can be more complex.[2][3][7] This application note details the utility of 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione as a strategic precursor for the rational design and synthesis of unsymmetrical squaraine dyes, offering a controlled, stepwise approach to their formation.
Scientific Principles and Reaction Mechanism
The synthesis of squaraine dyes from squaric acid derivatives proceeds through a nucleophilic substitution mechanism. The central four-membered ring is highly electron-deficient and thus susceptible to attack by electron-rich nucleophiles, such as N,N-dialkylanilines or other activated aromatic compounds.[2][4]
The use of this compound as a precursor provides a distinct advantage for the synthesis of unsymmetrical squaraines. This intermediate, which can be prepared from squaric acid diethyl ester, already incorporates the first aniline moiety. The remaining ethoxy group serves as a good leaving group, which can be displaced by a second, different nucleophilic aniline derivative in a subsequent step. This stepwise approach allows for precise control over the final structure of the unsymmetrical squaraine dye.
The general reaction mechanism can be described as follows:
-
Activation of the Precursor: The reaction is typically carried out in a high-boiling solvent mixture, such as n-butanol and toluene, which facilitates the azeotropic removal of the ethanol byproduct, driving the reaction to completion.[3]
-
Nucleophilic Attack: The second, different aniline derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the cyclobutenedione ring.
-
Elimination: Following the nucleophilic attack, a molecule of ethanol is eliminated, leading to the formation of the final unsymmetrical squaraine dye.
The overall transformation is a condensation reaction that results in a highly conjugated system, responsible for the dye's characteristic intense color and photophysical properties.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis of an unsymmetrical squaraine dye using this compound as a precursor.
Caption: Synthetic workflow for unsymmetrical squaraine dyes.
Detailed Experimental Protocol: Synthesis of an Unsymmetrical Squaraine Dye
This protocol provides a representative example for the synthesis of an unsymmetrical squaraine dye from this compound and a second aniline derivative.
Materials:
-
This compound
-
N,N-dimethyl-4-nitroaniline (or other desired aniline derivative)
-
n-Butanol, anhydrous
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Glassware for column chromatography
-
UV-Vis spectrophotometer
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq) and the second aniline derivative (1.1 eq).
-
Solvent Addition: Add a 1:1 mixture of anhydrous n-butanol and toluene to the flask. The volume should be sufficient to ensure proper stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the intensely colored squaraine dye should be visually apparent.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexanes. The intensely colored band corresponding to the squaraine dye is collected.
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the unsymmetrical squaraine dye as a colored solid.
Data Presentation and Characterization
The synthesized squaraine dye should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| UV-Vis Spectroscopy | An intense and narrow absorption band in the visible or NIR region (typically 600-800 nm) with a high molar extinction coefficient (>100,000 M⁻¹cm⁻¹).[8] |
| ¹H NMR Spectroscopy | The appearance of aromatic proton signals corresponding to both aniline moieties. The integration of these signals should be consistent with the proposed structure. |
| ¹³C NMR Spectroscopy | Signals corresponding to the carbons of the cyclobutene core and the aromatic rings. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the unsymmetrical squaraine dye. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure azeotropic removal of ethanol by using a Dean-Stark trap. Extend the reaction time. |
| Decomposition of the product. | Avoid prolonged heating at very high temperatures. Purify the product promptly after the reaction. | |
| Impure Product | Incomplete separation during chromatography. | Optimize the eluent system for column chromatography. Consider recrystallization as an additional purification step. |
| No Reaction | Low reactivity of the aniline derivative. | Consider using a more electron-rich aniline or adding a catalytic amount of a mild acid. |
Applications in Research and Drug Development
The ability to synthesize unsymmetrical squaraine dyes with tailored properties opens up numerous possibilities in various scientific fields:
-
Fluorescent Probes: By incorporating specific recognition moieties into one of the aniline rings, these dyes can be designed as selective fluorescent sensors for ions, biomolecules, or other analytes.[1]
-
Bioimaging: The intense fluorescence and NIR absorption/emission of many squaraine dyes make them excellent candidates for in vitro and in vivo bioimaging, allowing for deep tissue penetration and reduced autofluorescence.[1][5][6]
-
Photodynamic Therapy (PDT): Squaraine dyes can be designed to generate reactive oxygen species upon light irradiation, making them promising photosensitizers for PDT in cancer treatment.[2][6]
-
Drug Delivery: Squaraine dyes can be conjugated to drugs or targeting ligands to create theranostic agents that combine diagnostic imaging and therapeutic action.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of unsymmetrical squaraine dyes. The stepwise approach it enables allows for precise control over the molecular structure, facilitating the rational design of novel chromophores with tailored photophysical and chemical properties for a wide range of applications in research and development. The protocol described herein provides a robust and reproducible method for accessing these important molecules.
References
-
Gorka, A. P., Nani, R. R., & Schnermann, M. J. (2019). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Bioconjugate Chemistry, 30(9), 2345–2359. [Link]
-
Encyclopedia.pub. (n.d.). Synthesis of Squaraine Dyes. [Link]
-
Wikipedia. (2023). Squaraine dye. [Link]
-
CORE. (n.d.). Squaraine Dyes, Design And Synthesis For Various Functional Materials Applications. [Link]
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ACS Publications. (2019). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Bioconjugate Chemistry. [Link]
-
MDPI. (2022). Recent Progress of Squaraine-Based Fluorescent Materials and Their Biomedical Applications. Molecules, 27(9), 2999. [Link]
-
PubMed. (2020). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Bioconjugate Chemistry, 30(9), 2345–2359. [Link]
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ResearchGate. (2017). Development of squaraine dyes for photodynamic therapeutical applications: Synthesis and study of electronic factors in the dye formation reaction. [Link]
-
MDPI. (2023). Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. Molecules, 28(14), 5382. [Link]
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3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione in the synthesis of CXCR2 antagonists
Application Notes and Protocols for the Utilization of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione in Drug Discovery
Authored by: A Senior Application Scientist
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. The focus is on the strategic use of the versatile squarate scaffold, specifically this compound, in the synthesis of potent C-X-C chemokine receptor type 2 (CXCR2) antagonists. This guide elucidates the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Therapeutic Imperative of Targeting CXCR2
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, a type of white blood cell crucial to the innate immune response.[1][2] CXCR2 and its activating chemokine ligands, such as Interleukin-8 (IL-8), are pivotal in orchestrating neutrophil migration to sites of inflammation.[1][2] While this process is vital for host defense, its dysregulation leads to excessive neutrophil accumulation and subsequent tissue damage, implicating CXCR2 in a host of inflammatory diseases.[2][3]
Consequently, antagonizing the CXCR2 signaling pathway presents a compelling therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD), asthma, cystic fibrosis, and even certain cancers where inflammation promotes tumor progression and angiogenesis.[3][4][5][6] CXCR2 antagonists function by binding to the receptor, often at an allosteric intracellular site, thereby preventing the conformational changes required for G-protein coupling and downstream signaling, ultimately inhibiting neutrophil chemotaxis.[1][4]
The Squaric Acid Moiety: A Privileged Scaffold in Medicinal Chemistry
Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its derivatives have emerged as valuable building blocks in drug discovery.[7][8] The unique, planar, and strained four-membered ring of the cyclobutenedione core, coupled with its ability to act as a bioisosteric replacement for functionalities like carboxylic acids and amides, makes it an attractive scaffold.[7][8] Derivatives such as 3,4-diaminocyclobut-3-ene-1,2-diones have proven to be a particularly fruitful chemotype for the development of potent CXCR2 antagonists.[3]
The synthetic strategy often commences with commercially available dialkyl squarates, such as diethyl squarate. The high reactivity of the alkoxy groups towards nucleophilic substitution allows for a sequential and controlled introduction of different amino functionalities, leading to a diverse library of potential drug candidates.
Synthetic Strategy: From Diethyl Squarate to Potent CXCR2 Antagonists
The core synthetic pathway leverages a two-step nucleophilic substitution on a dialkyl squarate. The first substitution with an aniline derivative yields the key intermediate, 3-anilino-4-alkoxycyclobut-3-ene-1,2-dione. A second substitution with a diverse range of amines displaces the remaining alkoxy group to furnish the final, unsymmetrically substituted 3,4-diaminocyclobut-3-ene-1,2-dione. This modular approach is highly amenable to library synthesis for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for CXCR2 antagonists.
Experimental Protocols
The following protocols are presented with the understanding that all manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Solvents should be of reagent grade and dried where necessary.
Protocol 1: Synthesis of this compound (Intermediate I)
This protocol describes the first nucleophilic substitution on diethyl squarate. The ethoxy group is a good leaving group, and the reaction proceeds readily with primary anilines.
Materials:
-
Diethyl squarate
-
Aniline (or substituted aniline)
-
Ethanol (absolute)
-
Triethylamine (optional, as a base)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
-
Ice bath
Procedure:
-
To a solution of diethyl squarate (1.0 eq) in absolute ethanol (approx. 0.2 M), add the selected aniline (1.0-1.1 eq).
-
If the aniline salt is used, or to facilitate the reaction, triethylamine (1.1 eq) can be added as a proton scavenger.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under reduced pressure.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting solid (Intermediate I) under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Causality and Trustworthiness: The use of a 1:1 stoichiometry ensures mono-substitution. Ethanol is an ideal solvent as it solubilizes the reactants and the product has limited solubility, often precipitating out and driving the reaction to completion. Monitoring by TLC/LC-MS provides a validation checkpoint to ensure the reaction has proceeded as expected before moving to the next step.
Protocol 2: Synthesis of a Target 3,4-Diaminocyclobut-3-ene-1,2-dione (CXCR2 Antagonist)
This protocol details the second displacement reaction, where the remaining ethoxy group of Intermediate I is substituted by a second, typically non-aromatic, amine to generate the final product.
Materials:
-
This compound (Intermediate I)
-
Desired primary or secondary amine (R2-NH2)
-
Ethanol or a suitable polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Suspend or dissolve Intermediate I (1.0 eq) in a suitable solvent such as ethanol (approx. 0.1-0.2 M) in a round-bottom flask.
-
Add the desired amine (1.1-1.5 eq) to the mixture. The reaction is typically performed at room temperature but may be gently heated (40-60 °C) to increase the reaction rate.
-
Stir the mixture and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure CXCR2 antagonist.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Causality and Trustworthiness: The second amine is typically more nucleophilic or used in slight excess to ensure complete displacement of the ethoxy group. The choice of solvent is critical to ensure solubility of the intermediate while allowing for product precipitation or ease of purification. Full characterization of the final product is a mandatory validation step to confirm its chemical identity and purity, which is essential for subsequent biological assays.
Data Presentation: Structure-Activity Relationship (SAR)
The modular synthesis allows for the rapid generation of analogs to explore SAR. Below is a representative table summarizing how structural modifications can impact CXCR2 binding affinity.
| Compound ID | R1 (Aniline) | R2 (Amine) | CXCR2 Binding IC₅₀ (nM) |
| Lead-01 | 2,3-dichloro | (R)-1-(Furan-2-yl)propan-1-amine | 5.2 |
| Ana-02 | 2-chloro | (R)-1-(Furan-2-yl)propan-1-amine | 15.8 |
| Ana-03 | 3-chloro | (R)-1-(Furan-2-yl)propan-1-amine | 22.4 |
| Ana-04 | 2,3-dichloro | 1-(Furan-2-yl)ethan-1-amine | 45.1 |
| Ana-05 | 2,3-dichloro | Cyclohexylamine | >1000 |
Data is hypothetical and for illustrative purposes.
Mechanism of Action: CXCR2 Signaling and Antagonism
CXCR2 activation by chemokines like IL-8 initiates a signaling cascade through G-proteins, leading to downstream effects including calcium mobilization and activation of the PI3K/Akt and MAPK pathways.[2] This ultimately results in neutrophil chemotaxis, degranulation, and the release of inflammatory mediators.
Caption: CXCR2 signaling and the point of antagonist intervention.
The 3,4-diaminocyclobut-3-ene-1,2-dione based antagonists act as intracellular negative allosteric modulators (NAMs). They bind to a pocket distinct from the chemokine binding site, stabilizing an inactive conformation of the receptor and preventing its coupling to intracellular G-proteins, thereby abrogating the entire downstream signaling cascade.
Conclusion
The this compound intermediate is a highly valuable platform for the synthesis of potent and selective CXCR2 antagonists. The robustness of the squarate chemistry allows for extensive diversification and fine-tuning of pharmacological properties. The protocols and rationale detailed herein provide a solid foundation for research and development teams to leverage this powerful scaffold in the pursuit of novel anti-inflammatory therapeutics.
References
- Vertex AI Search. (2024-06-21). What are CXCR2 antagonists and how do they work?
- Cheng, Y. S., et al. (n.d.). The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics. PubMed Central.
- ResearchGate. (n.d.). Squaric acid analogues in medicinal chemistry | Request PDF.
- Author(s). (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents.
- Baxter, A., et al. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. PubMed.
- Brulikova, L., et al. (2021). Squaric acid analogues in medicinal chemistry. PubMed.
- Wren, S. P., et al. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Asynt.
- ChemicalBook. (2024). Squaric acid analogues in medicinal chemistry.
- Patsnap Synapse. (2025). What are the therapeutic applications for CXCR2 antagonists?
- Chapman, R. W., et al. (n.d.). Chemokine receptor CXCR2 antagonism to prevent airways inflammation.
- Dwyer, M. P. (2010). Discovery of 3,4-diaminocyclobut-3-ene-1,2-dione-based CXCR2 receptor antagonists for the treatment of inflammatory disorders. PubMed.
- ResearchGate. (2025). The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics.
- Comeo, E., et al. (n.d.). Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2. PubMed Central.
- Comeo, E., et al. (2023). Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2. Journal of Medicinal Chemistry - ACS Publications.
- Singh, S., et al. (n.d.). Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer. NIH.
- BioWorld. (2016). Galderma Pharma divulges chemokine receptor antagonists.
- Patsnap Synapse. (2025). What are the new molecules for CXCR2 antagonists?
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Application Notes and Protocols: Synthesis of Symmetrical Squaraine Dyes via Condensation of Diethyl Squarate with Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Squaraine Dyes
Squaraine dyes are a prominent class of organic molecules distinguished by their unique donor-acceptor-donor (D-A-D) architecture.[1] At the heart of their structure lies an electron-deficient four-membered oxocyclobutenolate ring derived from squaric acid, which is flanked by electron-donating aromatic or heteroaromatic groups.[1][2] This planar, zwitterionic arrangement confers exceptional photophysical properties, including intense and sharp absorption bands in the red to near-infrared (NIR) region (typically 630-670 nm), high molar extinction coefficients, and commendable photostability.[1][3] These attributes make them highly sought-after as photosensitizers in diverse applications, most notably in photodynamic therapy (PDT) for cancer, where they can generate cytotoxic reactive oxygen species (ROS) upon light activation.[1] Diethyl squarate serves as a key, reactive precursor in the synthesis of these versatile dyes.
Reaction Mechanism and Rationale
The synthesis of symmetrical squaraine dyes from diethyl squarate and aniline proceeds via a sequential nucleophilic addition-elimination reaction. The electron-rich aniline acts as the nucleophile, attacking the highly electrophilic carbon of the cyclobutenedione core of diethyl squarate. This is followed by the elimination of ethanol. The reaction is typically carried out with a 1:2 molar ratio of diethyl squarate to aniline to ensure the formation of the symmetrical disubstituted product.
The use of a high-boiling solvent system, such as a mixture of n-butanol and toluene or benzene, is a critical aspect of this protocol.[1] This choice is deliberate as it facilitates the azeotropic removal of water and ethanol, the byproducts of the condensation. By continuously removing these byproducts from the reaction mixture, the equilibrium is shifted towards the product, driving the reaction to completion in accordance with Le Châtelier's principle.
Experimental Protocol: Synthesis of a Symmetrical Aniline-Based Squaraine Dye
This protocol details the synthesis of a symmetrical squaraine dye through the condensation of diethyl squarate with two equivalents of an aniline derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl Squarate | ≥98% | Sigma-Aldrich | Store under inert atmosphere |
| Aniline (or substituted aniline) | Reagent Grade | Fisher Scientific | Distill before use if necessary |
| n-Butanol | Anhydrous | Acros Organics | |
| Toluene | Anhydrous | EMD Millipore | |
| Dichloromethane (DCM) | HPLC Grade | VWR | For chromatography |
| Ethyl Acetate | Reagent Grade | J.T.Baker | For washing |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere, combine diethyl squarate (1.0 equivalent) and the aniline derivative (2.0 equivalents).
-
Solvent Addition: Add a mixture of n-butanol and toluene (e.g., a 1:1 or 2:1 v/v ratio) to the flask. The volume should be sufficient to allow for efficient stirring and reflux.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the intensely colored squaraine dye product.[1]
-
Work-up: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Product Isolation: The crude product may precipitate out of the solution upon cooling. If so, isolate the solid by filtration and wash it with a suitable solvent like ethyl acetate to remove any unreacted starting materials.[1]
-
Purification: The crude product is often purified by flash column chromatography on silica gel. A common eluent system is dichloromethane (DCM) or a mixture of DCM and a slightly more polar solvent.[1] The intensely colored band corresponding to the squaraine dye is collected.
-
Final Product: The fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the symmetrical squaraine dye, typically as a deeply colored solid.
Visualizing the Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of a symmetrical squaraine dye.
Mechanism Diagram
The following diagram illustrates the stepwise mechanism of the condensation reaction.
Caption: Reaction mechanism for squaraine dye formation.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The reaction is sensitive to moisture, which can hydrolyze the diethyl squarate. Therefore, the use of anhydrous solvents and an inert atmosphere is recommended for optimal yields.
-
Purity of Aniline: The purity of the aniline derivative is crucial. Impurities can lead to side reactions and lower yields. Distillation of the aniline prior to use is good practice.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the endpoint of the reaction and prevent the formation of degradation products from prolonged heating.
-
Purification Challenges: Squaraine dyes can sometimes be challenging to purify due to their intense color and potential for streaking on silica gel. Careful selection of the chromatographic eluent system is important.
Conclusion
The condensation reaction of diethyl squarate with aniline provides a robust and versatile method for the synthesis of symmetrical squaraine dyes. These dyes, with their remarkable photophysical properties, are of significant interest in the fields of materials science and medicinal chemistry. The protocol outlined here, with its emphasis on azeotropic removal of byproducts, offers a reliable pathway to access these valuable compounds.
References
-
Wikipedia. Squaraine dye. [Link]
-
ACS Publications. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. [Link]
-
ResearchGate. General scheme for squaraine dye synthesis via carbodiimide-mediated activation of squaric acid. [Link]
-
Asynt. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. [Link]
-
chemeurope.com. Squaraine dye. [Link]
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Organic Syntheses. A convenient stirrer may be made from tantalum wire as described by Hershberg. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. [Link]
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NIH. Assessing Squarates as Amine-Reactive Probes. [Link]
-
MDPI. Synthesis and Structural Analysis of New (−)-Cytisine Squaramides. [Link]
-
Organic Syntheses. 3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy. [Link]
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Quick Company. A Process For The Preparation Of Squarine Dyes Containing Terminal Amino Anthracene Or Acridine Groups. [Link]
-
NIH. Squaric esters as peptide stapling reagents. [Link]
- Google Patents. Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine.
-
DSpace@MIT. Squaric Ester Applications as Novel Lysine Electrophiles in Molecular Probe Design. [Link]
-
ScienceDirect. Squaric acid and esters: Analysis for contaminants and stability in solvents. [Link]
-
PubMed. Squaric acid and esters: analysis for contaminants and stability in solvents. [Link]
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Application Notes & Protocols: Leveraging 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione Scaffolds in Anti-Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB) remains a formidable global health threat, necessitating the urgent development of novel therapeutics, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A promising class of compounds, derivatives of squaric acid, have emerged as potent inhibitors of essential mycobacterial processes. This document provides a comprehensive guide to the application of 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione and its analogs in anti-tuberculosis drug discovery. We will explore the mechanism of action, synthetic strategies, and detailed protocols for in vitro and cell-based screening of these compounds. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to investigate this chemical scaffold for the development of next-generation anti-TB agents.
Introduction: The Potential of Squaric Acid Derivatives in Medicine
Squaric acid, a unique four-membered oxocarbon, and its derivatives are increasingly recognized for their diverse biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] Their rigid, planar structure and capacity for strong hydrogen bonding interactions allow for effective binding to biological targets.[1][3] In recent years, squaramides, a class of squaric acid derivatives, have demonstrated significant potential as antibacterial, antiviral, and anticancer agents.[3][4] Notably, certain squaramide derivatives have been identified as potent inhibitors of mycobacterial adenosine triphosphate (ATP) synthase, a clinically validated target for anti-tuberculosis drugs.[5][6]
The this compound core represents a versatile starting point for the synthesis of a library of potential anti-tuberculosis compounds. The anilino group can be readily modified to explore structure-activity relationships (SAR), while the ethoxy group can be displaced to introduce further diversity, leading to the generation of novel squaramide-based drug candidates.
Mechanism of Action: Targeting Mycobacterial ATP Synthase
The primary mechanism by which certain squaramide derivatives exert their anti-tuberculosis effect is through the inhibition of mycobacterial ATP synthase.[5][6] This enzyme is crucial for generating ATP, the main energy currency of the cell, and is essential for the survival of M. tuberculosis.[5]
Distinguishing from Bedaquiline
While the approved anti-tuberculosis drug bedaquiline also targets ATP synthase, squaramides have been shown to bind to a different site on the enzyme complex.[6][7] This is a significant advantage as it suggests that squaramides could be effective against bedaquiline-resistant strains of Mtb, a growing clinical concern.[6]
A Pathway to Bactericidal Activity
Inhibition of ATP synthase leads to a depletion of cellular ATP, disrupting a multitude of essential processes and ultimately leading to bacterial cell death. The bactericidal nature of ATP synthase inhibitors makes them particularly valuable for shortening tuberculosis treatment regimens and combating persistent infections.
Caption: Inhibition of mycobacterial ATP synthase by squaramide derivatives.
Synthesis and Derivatization
The synthesis of this compound and its subsequent conversion to a diverse library of squaramides is a key strength of this scaffold.
General Synthesis of the Core Scaffold
The core scaffold can be synthesized from squaric acid. A common approach involves the reaction of diethyl squarate with an aniline derivative.
Library Generation for SAR Studies
The true power of this scaffold lies in its potential for diversification. The ethoxy group is a good leaving group and can be readily displaced by a variety of primary and secondary amines to generate a library of di-amino substituted cyclobut-3-ene-1,2-dione derivatives (squaramides). This allows for a systematic exploration of the structure-activity relationship to identify compounds with improved potency and favorable pharmacological properties.[8]
Caption: General workflow for the synthesis of a squaramide library.
Experimental Protocols
The following protocols provide a framework for the initial screening and characterization of novel this compound derivatives for anti-tuberculosis activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of compounds against Mtb.[9][10]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Rifampicin)
-
Negative control (medium only)
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: Cytotoxicity Assessment in Mammalian Cells
It is crucial to assess the toxicity of promising anti-tuberculosis compounds against mammalian cells to ensure a suitable therapeutic window. The HepG2 human liver carcinoma cell line is commonly used for this purpose.[9][10]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT or resazurin-based cytotoxicity assay kit
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (cells with vehicle)
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the 50% cytotoxic concentration (CC50).
Protocol 3: Intracellular Activity in a Macrophage Model
Since M. tuberculosis is an intracellular pathogen that primarily resides within macrophages, evaluating the activity of compounds in an infected macrophage model is a critical step.[11][12]
Materials:
-
RAW 264.7 macrophage cell line
-
Mycobacterium tuberculosis H37Rv strain
-
DMEM supplemented with 10% FBS
-
24-well plates
-
Test compounds
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H11 agar plates
Procedure:
-
Seed RAW 264.7 macrophages in 24-well plates and allow them to adhere.
-
Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
After phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for 3-4 days.
-
Lyse the macrophages to release intracellular bacteria.
-
Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
Determine the reduction in CFU compared to the untreated control.
Data Interpretation and Next Steps
The data generated from these initial screens will guide the subsequent stages of drug discovery.
| Parameter | Description | Desirable Outcome |
| MIC | Minimum Inhibitory Concentration against M. tuberculosis. | Low micromolar to nanomolar range. |
| CC50 | 50% Cytotoxic Concentration in a mammalian cell line. | High micromolar range. |
| Selectivity Index (SI) | The ratio of CC50 to MIC (CC50/MIC). | SI > 10. |
| Intracellular Activity | Reduction in bacterial load within infected macrophages. | Significant log reduction in CFU. |
Compounds with a potent MIC, a high selectivity index, and good intracellular activity should be prioritized for further optimization and preclinical development. This includes lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies in animal models of tuberculosis.[13]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-tuberculosis agents. By targeting the mycobacterial ATP synthase at a site distinct from current drugs, derivatives of this scaffold have the potential to overcome existing drug resistance mechanisms. The protocols outlined in this document provide a robust framework for the synthesis, screening, and initial characterization of these compounds, paving the way for the discovery of new and effective treatments for tuberculosis.
References
-
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Retrieved from [Link]
-
Early, J. V., & O'Donoghue, A. C. (2021). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 16(10), 1183–1194. Retrieved from [Link]
-
Andreu, N., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e0039221. Retrieved from [Link]
-
Ruseva, N. K., & Bakalova, A. B. (2022). A concise review on application of squaric acid derivatives and their metal complexes in medicine. Arkat USA, 2022(i), 285-303. Retrieved from [Link]
-
Klán, P., et al. (2021). Squaric acid analogues in medicinal chemistry. Medicinal Research Reviews, 41(4), 2147-2200. Retrieved from [Link]
-
Klán, P., et al. (2021). Squaric acid analogues in medicinal chemistry. Medicinal Research Reviews, 41(4), 2147-2200. Retrieved from [Link]
-
Guo, H., et al. (2023). Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines. Nature Communications, 14(1), 4607. Retrieved from [Link]
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Oldfield, E., & Li, K. (2023). An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria. Frontiers in Chemistry, 11, 1218931. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium tuberculosis H37Ra. Retrieved from [Link]
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Li, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase. Journal of Medicinal Chemistry, 66(22), 15464–15483. Retrieved from [Link]
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Oldfield, E., & Li, K. (2023). Investigation into the Mechanism of Action of the Tuberculosis Drug Candidate SQ109 and Its Metabolites and Analogues in Mycobacteria. ACS Infectious Diseases, 9(7), 1391–1402. Retrieved from [Link]
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Kumar, P., et al. (2012). An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 67(6), 1473–1481. Retrieved from [Link]
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Kos, J., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 11(2), 2005–2018. Retrieved from [Link]
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Warrier, T., et al. (2026). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 69(2), 1013–1026. Retrieved from [Link]
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Kos, J., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 11(2), 2005–2018. Retrieved from [Link]
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Kos, J., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 11(2), 2005–2018. Retrieved from [Link]
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Courbon, G. M., et al. (2023). 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 10), 551–559. Retrieved from [Link]
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Henary, M., et al. (2020). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Molecules, 25(19), 4549. Retrieved from [Link]
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Li, P., et al. (2020). Design, synthesis and biological evaluation of diamino substituted cyclobut-3-ene-1,2-dione derivatives for the treatment of drug-resistant tuberculosis. European Journal of Medicinal Chemistry, 200, 112437. Retrieved from [Link]
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Li, P., et al. (2020). Design, synthesis and biological evaluation of diamino substituted cyclobut-3-ene-1,2-dione derivatives for the treatment of drug-resistant tuberculosis. European Journal of Medicinal Chemistry, 200, 112437. Retrieved from [Link]
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Kumar, K., et al. (2017). The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents. RSC Advances, 7(31), 19163–19175. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3959. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Introduction: Unveiling the Potential of a Privileged Scaffold
The compound 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione belongs to the squaraine class of molecules, which are characterized by a central cyclobutenedione core. This scaffold is considered "privileged" in medicinal chemistry due to its ability to serve as a versatile platform for the development of a wide range of biologically active compounds. While specific data on this compound is not extensively available in the public domain, the known bioactivities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent.
Derivatives of the cyclobut-3-ene-1,2-dione core have demonstrated a remarkable breadth of biological activities, including potent anticancer properties through mechanisms such as the induction of non-apoptotic cell death and cell cycle arrest.[1] Furthermore, the anilino-moiety is a common feature in a multitude of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2][3][4] The presence of this group suggests that this compound may exert its effects by modulating the activity of one or more protein kinases that are critical for cancer cell proliferation and survival.
These application notes will, therefore, provide a comprehensive framework for the in vitro evaluation of this compound as a potential anticancer agent. We will outline a series of assays to characterize its cytotoxic effects and elucidate its mechanism of action, based on the inferred biological activities of its structural class.
Inferred Mechanism of Action: Targeting a Key Pro-Survival Pathway
Given the structural features of this compound, a plausible hypothesis for its mechanism of action is the inhibition of a protein kinase involved in a critical cancer cell survival pathway. Many anilino-substituted compounds are known to be ATP-competitive inhibitors of tyrosine kinases.[5] A key pathway frequently dysregulated in cancer is the PI3K/Akt signaling cascade, which plays a central role in promoting cell survival, proliferation, and resistance to apoptosis. A central node in this pathway is the 3-phosphoinositide-dependent protein kinase 1 (PDK1).[2] We, therefore, propose to investigate this compound as a potential inhibitor of the PI3K/Akt pathway, possibly through direct or indirect inhibition of key kinases within this cascade.
Caption: Hypothesized mechanism of action via PDK1 inhibition.
Application 1: Determination of In Vitro Cytotoxicity
The initial step in characterizing a potential anticancer compound is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a drug's potency.[6][7]
Protocol 1.1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]
Data Presentation: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) [48h] |
| A549 | Lung Carcinoma | Example Value |
| MCF-7 | Breast Adenocarcinoma | Example Value |
| HCT116 | Colorectal Carcinoma | Example Value |
| PC-3 | Prostate Adenocarcinoma | Example Value |
Application 2: Elucidation of the Mechanism of Cell Death
Once cytotoxicity is established, it is crucial to determine the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.
Protocol 2.1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Application 3: Investigation of Cell Cycle Effects
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.
Protocol 3.1: Cell Cycle Analysis using Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to determine the DNA content of cells, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15]
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Analysis: The DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Caption: General workflow for in vitro cytotoxicity assays.
References
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Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3465-3475. Available at: [Link]
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Fujita, K., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1327-1332. Available at: [Link]
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Assay Genie. (2022). Flow Cytometry Propidium Iodide Protocol. YouTube. Available at: [Link]
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Karakas, D., et al. (2025). Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death. Biomedicine & Pharmacotherapy, 190, 118404. Available at: [Link]
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Al-Suwayeh, S. A., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6516. Available at: [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
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Wang, Y. D., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. Available at: [Link]
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Chang, Y. F., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Sensors. Available at: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]
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Sharma, G., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1189-1209. Available at: [Link]
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Vidal, F. C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(11), 2568. Available at: [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Available at: [Link]
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NIST. (n.d.). 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-. NIST WebBook. Available at: [Link]
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Henrich, A. B., et al. (2013). In Vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 3(21), e934. Available at: [Link]
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Li, Y., et al. (2024). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences, 25(1), 543. Available at: [Link]
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Smaill, J. B., et al. (2001). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of Medicinal Chemistry, 44(4), 429-432. Available at: [Link]
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Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Cyclobutene-1,2-dione. Available at: [Link]
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Li, M., et al. (2012). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 48(69), 8697-8699. Available at: [Link]
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Ahmed Lab. (2020). MTT Assay for Cell Viability. YouTube. Available at: [Link]
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JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. Available at: [Link]
-
Boschelli, D. H., et al. (2001). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1839-1842. Available at: [Link]
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Baruah, U. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. Available at: [Link]
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Visikol. (2022). The Importance of IC50 Determination. Available at: [Link]
-
Kumar, A., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3155. Available at: [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101297. Available at: [Link]
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Bio-Rad Laboratories. (2016). DNA content cell cycle analysis using flow cytometry. YouTube. Available at: [Link]
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National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD. Available at: [Link]
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JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. Available at: [Link]
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La Manna, S., et al. (2023). Extracellular matrix from decellularized porcine organs as scaffolds for insulin-secreting cells and pancreatic islets. Frontiers in Bioengineering and Biotechnology, 11, 1243177. Available at: [Link]
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Foucourt, A., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2187. Available at: [Link]
-
Bio-Rad Laboratories. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. Available at: [Link]
-
Balzer, F., et al. (2022). Spotlight on Charge-Transfer Excitons in Crystalline Textured n-Alkyl Anilino Squaraine Thin Films. The Journal of Physical Chemistry C, 126(32), 13802-13813. Available at: [Link]
-
Stodolak-Zych, E., et al. (2025). Photoactive Hydrogels Containing Merocyanine/Spiropyran Units for Wound Dressing Applications. Biomacromolecules. Available at: [Link]
-
Li, Y., et al. (2024). DSN1 drives breast cancer progression via cell cycle regulation: diagnostic and therapeutic implications. Frontiers in Oncology, 14, 1365851. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-4-(3-(2-(2-Propoxy-Ethoxy)-Ethoxy)-Propylamino)-Cyclobut-3-Ene-1,2-Dione. Available at: [Link]
-
B-I-G. (2024). Inhibitor Trapping in Kinases. Drug Design and Bioinformatics Lab. Available at: [Link]
-
Boschelli, D. H., et al. (2001). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 11(14), 1835-1838. Available at: [Link]
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Application Notes and Protocols: Derivatization of the Amino Group in 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Introduction: The Versatile Squaramide Scaffold
The 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione core, a member of the squaramide family, represents a privileged scaffold in medicinal chemistry and materials science. The unique electronic and structural features of the cyclobutenedione ring, combined with the nucleophilic character of the exocyclic amino group, offer a versatile platform for the synthesis of a diverse array of functional molecules. Derivatization of the anilino nitrogen allows for the fine-tuning of steric and electronic properties, enabling the modulation of biological activity and the development of novel materials. This guide provides a comprehensive overview of key derivatization strategies for the amino group of this compound, complete with detailed experimental protocols and mechanistic insights.
The parent compound, this compound, can be synthesized by the reaction of 3,4-diethoxy-3-cyclobutene-1,2-dione with aniline. A representative procedure for a similar amine is the synthesis of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione, which involves refluxing 3,4-diethoxy-3-cyclobutene-1,2-dione with 3-aminopyridine in ethanol.[1] A similar approach can be adopted for the synthesis of the title compound.
Spectroscopic Characterization of the Starting Material
Expected Spectroscopic Data for this compound:
| Spectroscopic Technique | Expected Features |
| 1H NMR | Signals corresponding to the anilino N-H proton (broad singlet), aromatic protons of the phenyl ring, and the ethoxy group (quartet and triplet). |
| 13C NMR | Resonances for the carbonyl carbons of the cyclobutenedione ring, the vinylic carbons, the aromatic carbons of the phenyl ring, and the ethoxy group carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching vibration, C=O stretching of the dione, and C=C stretching of the vinylogous amide system. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Derivatization Strategies and Protocols
The lone pair of electrons on the anilino nitrogen atom imparts nucleophilic character, making it susceptible to reaction with a variety of electrophiles. The following sections detail common derivatization reactions, providing both the underlying chemical principles and step-by-step protocols.
N-Acylation: Introduction of Carbonyl Functionality
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom, forming a squaramide derivative with altered electronic and steric properties. This reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. The presence of a non-nucleophilic base is often required to scavenge the acidic byproduct.
Reaction Workflow: N-Acylation
Caption: General workflow for the N-acylation of this compound.
Protocol 1: N-Acetylation with Acetyl Chloride
-
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-acetylated derivative.
-
-
Self-Validation:
-
TLC Analysis: The product should have a different Rf value compared to the starting material.
-
Spectroscopic Analysis: Confirm the structure by 1H NMR (disappearance of the N-H proton signal and appearance of a methyl singlet for the acetyl group), 13C NMR, and IR (appearance of a new carbonyl stretch).
-
N-Alkylation: Introducing Alkyl Substituents
N-alkylation introduces an alkyl group onto the nitrogen atom. This reaction can be achieved through various methods, including the use of alkyl halides or reductive amination. Direct alkylation with alkyl halides often requires a base to deprotonate the amino group, increasing its nucleophilicity.
Reaction Workflow: N-Alkylation with Alkyl Halide
Caption: General workflow for the N-alkylation of this compound.
Protocol 2: N-Benzylation with Benzyl Bromide
-
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-benzylated product.
-
-
Self-Validation:
-
TLC Analysis: Observe the disappearance of the starting material and the appearance of a new, less polar spot for the product.
-
Spectroscopic Analysis: 1H NMR should show the disappearance of the N-H proton and the appearance of a singlet for the benzylic methylene protons.
-
N-Sulfonylation: Formation of Sulfonamides
N-sulfonylation involves the reaction of the amino group with a sulfonyl chloride in the presence of a base to form a sulfonamide. This derivatization is significant in drug discovery as the sulfonamide group can act as a hydrogen bond donor and acceptor.
Protocol 3: N-Tosylation with p-Toluenesulfonyl Chloride
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to obtain the N-tosylated product.
-
-
Self-Validation:
-
TLC Analysis: The product will have a distinct Rf from the starting amine.
-
Spectroscopic Analysis: The 1H NMR spectrum will show the disappearance of the N-H proton and the appearance of signals for the tosyl group (aromatic protons and a methyl singlet). The IR spectrum will show characteristic S=O stretching bands.
-
Reaction with Isocyanates: Synthesis of Urea Derivatives
The reaction of the anilino group with an isocyanate provides a straightforward route to N,N'-disubstituted urea derivatives. This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
Reaction Workflow: Urea Formation
Caption: General workflow for the synthesis of urea derivatives from this compound.
Protocol 4: Reaction with Phenyl Isocyanate
-
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Toluene
-
Hexanes
-
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add phenyl isocyanate (1.05 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to afford the urea derivative.
-
-
Self-Validation:
-
TLC Analysis: Monitor the consumption of the starting materials and the formation of the product.
-
Spectroscopic Analysis: The 1H NMR spectrum will show the disappearance of the starting N-H proton and the appearance of two new N-H signals for the urea moiety. The IR spectrum will show a characteristic urea carbonyl stretching band.
-
Conclusion and Future Perspectives
The derivatization of the amino group in this compound opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of N-acylated, N-alkylated, N-sulfonylated, and urea-based derivatives. The inherent modularity of these reactions allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new therapeutic agents and functional materials. Further investigations could explore other derivatization reactions, such as reactions with isothiocyanates to form thiourea analogs, or transition-metal-catalyzed cross-coupling reactions to introduce aryl or vinyl substituents.
References
-
Preparation of 3-(pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione. PrepChem.com. [Link]
-
Preparation of 3-(quinolin-8-ylamino)-4-ethoxy-cyclobut-3-ene -1,2-dione. PrepChem.com. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. NIH. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. [Link]
-
Isocyanate-based multicomponent reactions. PMC - NIH. [Link]
-
Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. PubMed. [Link]
-
Synthesis and Bladder Smooth Muscle Relaxing Properties of Substituted 3-amino-4-aryl-(and aralkyl-)cyclobut-3-ene-1,2-diones. PubMed. [Link]
- EP1010684A1 - Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione.
-
Design, synthesis, and evaluation of novel 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones as potent and selective CXCR2 chemokine receptor antagonists. ResearchGate. [Link]
-
Synthesis and Antiplasmodial Activity of Bisindolylcyclobutenediones. MDPI. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]
- US5925762A - Practical synthesis of urea derivatives.
-
Novel Synthesis of NE, N′E-4,4′-sulfonylbis(N-(substituted-dichlorobenzylidene) anilines derivative their application biological and DFT studies. ResearchGate. [Link]
- US6103898A - Preparation of cyclic urea derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical reaction. As a key intermediate in the synthesis of squaraine dyes, squaramide-based bioisosteres, and other functional materials, mastering its preparation is essential.[1] This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.
Reaction Overview: The Nucleophilic Challenge
The synthesis of this compound is achieved through the nucleophilic addition-elimination reaction of aniline with 3,4-diethoxycyclobut-3-ene-1,2-dione (diethyl squarate).
Figure 1. General reaction for the synthesis of this compound.
While seemingly straightforward, the success of this reaction is highly dependent on overcoming the inherently low nucleophilicity of aniline compared to aliphatic amines. This guide will address the most frequent issues stemming from this and other experimental variables.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has failed to initiate. After 24 hours, my TLC plate only shows the diethyl squarate starting material. What is the primary cause?
This is the most common issue reported and is almost always due to the poor nucleophilicity of aniline being insufficient to attack the electrophilic cyclobutene ring under standard conditions. Unlike more reactive primary amines, aniline requires specific activation of the substrate to proceed efficiently.
Core Problem: The electron-withdrawing nature of the phenyl group delocalizes the lone pair on the nitrogen atom, significantly reducing its availability for nucleophilic attack.
Solution: Lewis Acid Catalysis
The most effective solution is to introduce a Lewis acid catalyst, such as Zinc Triflate (Zn(OTf)₂), into the reaction. The Lewis acid coordinates to the carbonyl oxygens of the diethyl squarate. This coordination withdraws electron density from the cyclobutene ring, rendering it significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic aniline.
Caption: Lewis acid activation workflow.
See Protocol B for a detailed experimental procedure using a Lewis acid catalyst.
Q2: The reaction is working, but my yields are consistently low (<40%). How can I optimize the process?
Low yields can stem from several factors, including incomplete conversion, competing side reactions, and mechanical losses during workup. A systematic approach to optimization is required.
Troubleshooting Low Yields:
-
Reaction Conditions: The choice of solvent and temperature is critical. While the reaction eliminates ethanol, running the reaction in ethanol at room temperature is a common starting point.[2] However, for less reactive anilines or to push the reaction to completion, switching to a non-protic solvent and applying gentle heat may be beneficial. A common solvent system for related squaraine syntheses is a butanol/toluene mixture, which allows for the azeotropic removal of alcohol byproducts, driving the equilibrium toward the product.[3][4]
-
Moisture Contamination: Diethyl squarate and the product are susceptible to hydrolysis.[5] The presence of water can lead to the formation of squaric acid, which can complicate the reaction and purification. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The use of molecular sieves can further mitigate issues with trace moisture.[5]
-
Stoichiometry: Ensure the molar ratios are correct. A 1:1 ratio of aniline to diethyl squarate is theoretically required. Using a slight excess of aniline (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess may promote the formation of the di-substituted side product.
Table 1: Optimization of Reaction Parameters
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Weak Nucleophiles) | Rationale & Reference |
|---|---|---|---|
| Solvent | Ethanol | Dichloromethane (DCM) or Toluene | Ethanol is a convenient solvent, but DCM is less reactive and avoids solvent competition.[2] Toluene allows for azeotropic removal of byproducts.[3] |
| Catalyst | None | 0.1 eq. Zn(OTf)₂ | Lewis acid activates the squarate ring for attack by the weak aniline nucleophile. |
| Temperature | Room Temperature (20-25 °C) | Room Temperature or Reflux (40 °C for DCM) | Increased temperature can overcome the activation energy barrier, but may also promote side reactions. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Prevents hydrolysis of the moisture-sensitive squarate ring.[5][6] |
| Reaction Time | 12-24 hours | 2-12 hours | Catalysis significantly accelerates the reaction rate. Monitor by TLC.[7] |
Q3: My crude product shows multiple spots on TLC analysis. What are the likely side products and how can I prevent them?
Impurity profiling via TLC is a key diagnostic step. Besides unreacted starting materials, two primary side products are often observed.
Potential Side Products:
-
3,4-Bis(anilino)cyclobut-3-ene-1,2-dione: This di-substituted product arises if a second molecule of aniline reacts with the desired mono-substituted product.
-
Prevention: Use a 1:1 stoichiometric ratio or a slight excess of diethyl squarate. Add the aniline solution slowly to the diethyl squarate solution to maintain a low concentration of the nucleophile, disfavoring the second substitution.
-
-
Squaric Acid / Ethyl Squarate: These result from the hydrolysis of diethyl squarate or the product in the presence of water.[5]
-
Prevention: Meticulously follow anhydrous protocols. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere.
-
Caption: Competing reaction pathways.
Q4: What is the recommended procedure for purifying the final product?
The product is typically a stable, crystalline solid. Purification is most commonly achieved by crystallization.
Core Challenge: Selecting a solvent system that provides high recovery of pure material while leaving impurities in the mother liquor.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete (as determined by TLC), remove the solvent under reduced pressure.
-
Solvent Screening: The product often has good solubility in polar solvents like ethyl acetate and dichloromethane and poor solubility in nonpolar solvents like hexanes or pentane.
-
Crystallization:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).
-
Slowly add a nonpolar anti-solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
-
Drying: Dry the purified crystals under high vacuum. Avoid heating, as this can cause decomposition. For highly sensitive compounds, cooling the flask during filtration and washing can be beneficial.[6]
Detailed Experimental Protocols
Protocol A: Standard Synthesis in Ethanol
This protocol is suitable for activated anilines or as a baseline experiment.
-
To a stirred solution of 3,4-diethoxycyclobut-3-ene-1,2-dione (1.0 eq) in anhydrous ethanol (0.2 M), add aniline (1.05 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting crude solid by crystallization as described in the purification guide above.
Protocol B: Lewis Acid-Catalyzed Synthesis for Poorly Reactive Anilines
This protocol is recommended for aniline and other electron-deficient amines.
-
To a flame-dried flask under a nitrogen atmosphere, add 3,4-diethoxycyclobut-3-ene-1,2-dione (1.0 eq), Zinc Triflate (Zn(OTf)₂) (0.1 eq), and anhydrous dichloromethane (0.2 M).
-
Stir the mixture for 15 minutes at room temperature to allow for catalyst coordination.
-
Add a solution of aniline (1.0 eq) in anhydrous dichloromethane dropwise over 10 minutes.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization.
References
-
O'Shea, D. F. (2018). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. IntechOpen. Available at: [Link]
-
Denis, J. M., & Conia, J. M. (1988). 1,2-CYCLOBUTANEDIONE. Organic Syntheses, Coll. Vol. 6, p.167. Available at: [Link]
-
Tietze, L. F., et al. (1991). A New Coupling Reagent for the Formation of Drug Biopolymer Conjugates. Synthesis of Squaric Acid Ester Amides and Diamides. Angewandte Chemie International Edition in English, 30(10), 1348-1350. (Semantic Scholar link used for abstract access). Available at: [Link]
-
Reddy, P. G. (2022). Synthesis of Squaraine Dyes. Encyclopedia.pub. Available at: [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Synthesis of Squaraine Dyes with Squaric Acid. Available at: [Link]
-
Glüsenkamp, K.-H., et al. (1991). Squaric Acid Diethylester: A Simple and Convenient Coupling Reagent. Zeitschrift für Naturforschung C, 46(5-6), 498-501. Available at: [Link]
-
Wilkerson, M. G., et al. (1985). Squaric acid and esters: Analysis for contaminants and stability in solvents. Journal of the American Academy of Dermatology, 13(1), 54-59. Available at: [Link]
-
Wurm, F. R., & Klok, H.-A. (2022). Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines. Chemical Science, 12(33), 11091-11097. Available at: [Link]
-
Yourick, J. J., & Donahue, J. D. (2012). Synthesis of a Near-Infrared Emitting Squaraine Dye in an Undergraduate Organic Laboratory. Journal of Chemical Education, 89(8), 1058-1060. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Squaric Acid and Aniline Condensation
Welcome to the Technical Support Center for optimizing the condensation reaction between squaric acid and its derivatives with aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of compounds. Squaric acid derivatives are of significant interest due to their unique electronic and structural properties, serving as valuable scaffolds in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Reaction Mechanism and Fundamentals
The condensation of squaric acid or its esters with aniline is a nucleophilic substitution reaction. The highly electrophilic nature of the cyclobutenedione ring of squaric acid makes it susceptible to attack by nucleophiles like aniline.[3] The reaction typically proceeds via a nucleophilic addition-elimination pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction between diethyl squarate and aniline is not proceeding, or the yield is very low. What are the common causes?
A1: Several factors can contribute to a sluggish or low-yielding reaction. Here’s a systematic approach to troubleshooting:
-
Reagent Purity:
-
Aniline: Aniline is prone to oxidation, which can result in colored impurities that may inhibit the reaction.[4] It is recommended to use freshly distilled or purified aniline. Drying over KOH or CaH2 followed by distillation under reduced pressure is a standard purification method.[4]
-
Diethyl Squarate: While generally stable, diethyl squarate can hydrolyze in the presence of moisture to form squaric acid, which has poor solubility in many organic solvents.[5] Ensure you are using a high-purity, anhydrous grade of diethyl squarate.
-
Solvent: The solvent must be anhydrous. The presence of water can lead to hydrolysis of the diethyl squarate and can also protonate the aniline, reducing its nucleophilicity.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. While methanol is commonly used for reactions with primary amines like benzylamine, the reaction with less nucleophilic anilines may require different conditions. Ethanol is a viable option, and the reaction is often performed at reflux.[1]
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. Refluxing in ethanol (around 78°C) is a common starting point.[1] For less reactive anilines, higher boiling point solvents or higher temperatures may be necessary.
-
Reaction Time: These reactions can be slow, sometimes requiring 24 to 48 hours or even longer to reach completion.[1][2] Monitor the reaction progress using an appropriate analytical technique (see Section III).
-
Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity?
A2: Side reactions can be a significant issue, leading to complex product mixtures and difficult purifications. Here are some strategies to enhance selectivity:
-
Stoichiometry: The molar ratio of the reactants is a key parameter. Using a slight excess of the aniline can sometimes help drive the reaction to completion, but a large excess can lead to the formation of the disubstituted product. Carefully controlling the stoichiometry is essential for selectively forming the monosubstituted product.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. It's a delicate balance. If you are observing decomposition or the formation of undesired byproducts, try running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aniline and other sensitive reagents, which can contribute to side product formation.
Q3: What is the best way to purify the product of the squaric acid and aniline condensation?
A3: The purification strategy will depend on the physical properties of your product (e.g., solid or oil) and the nature of the impurities.
-
Crystallization: If your product is a solid, crystallization is often the most effective purification method. You may need to screen various solvents or solvent mixtures to find a system that provides good recovery and high purity.
-
Flash Chromatography: For oils or solids that are difficult to crystallize, flash column chromatography is the preferred method.[1] A silica gel stationary phase is typically used, and the mobile phase will depend on the polarity of your compound. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.
-
Washing: If your crude product contains unreacted squaric acid or aniline hydrochloride, washing with a mild aqueous base (like sodium bicarbonate solution) followed by water can help remove these impurities before further purification.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the squaric acid-aniline condensation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very slow reaction | 1. Low reactivity of aniline.2. Insufficient temperature.3. Presence of moisture.4. Impure reagents. | 1. Consider using a more nucleophilic aniline derivative if possible. Forcing conditions may be necessary for electron-deficient anilines.2. Increase the reaction temperature or switch to a higher boiling point solvent (e.g., n-butanol, toluene).3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.4. Purify aniline by distillation.[4] Use high-purity squaric acid or its ester. |
| Formation of a dark-colored reaction mixture | 1. Oxidation of aniline.2. Decomposition of squaric acid or product at high temperatures. | 1. Use freshly distilled aniline and run the reaction under an inert atmosphere.2. Reduce the reaction temperature. Squaric acid can decompose at elevated temperatures.[6] |
| Low product yield | 1. Incomplete reaction.2. Product loss during workup or purification.3. Reversible reaction or unfavorable equilibrium. | 1. Increase reaction time and/or temperature. Monitor the reaction to determine when it has reached completion.2. Optimize your purification protocol. For chromatography, ensure you are using the correct solvent system to avoid product loss on the column.3. If using squaric acid directly, a dehydrating agent like a trialkyl orthoformate can be used to remove water and drive the reaction forward.[1] |
| Difficulty in product isolation/purification | 1. Product is an oil or difficult to crystallize.2. Presence of closely related impurities. | 1. Use flash column chromatography.[1] If the product is an oil, try to form a solid derivative (e.g., a salt) for easier handling and purification.2. Optimize your chromatographic separation. This may involve trying different solvent systems or using a different stationary phase. |
Experimental Protocols
General Procedure for the Condensation of Diethyl Squarate with Aniline
This protocol is a general starting point and may require optimization for specific aniline derivatives.
-
To a stirred solution of aniline (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add diethyl squarate (1.0 mmol).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 24-48 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization.
Analytical Methods for Reaction Monitoring
Choosing the right analytical technique is crucial for successfully optimizing your reaction.[7]
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of the reaction. Use a suitable solvent system to achieve good separation between the starting materials and the product.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture over time, allowing you to determine the consumption of reactants and the formation of products and byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any intermediates or byproducts. ¹H and ¹³C NMR are standard, and in some cases, other nuclei may be useful.[7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify any unknown impurities.[7]
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: General reaction pathway for the condensation of diethyl squarate and aniline.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in the squaric acid-aniline condensation.
References
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Squaric Acid Esters with Diverse Alkyl Groups.
- Alfano, A. I., et al. (n.d.). Squaric acid and functionalised squaric acid derivatives.
- Google Patents. (n.d.). US4104308A - Synthesis of squaric acid.
- PMC. (2023). Synthesis and DNase I Inhibitory Properties of New Squaramides. PubMed Central.
- Squaric acid: an impressive organocatalyst for the synthesis of biologically relevant 2,3-dihydro-1H-perimidines in w
- Asynt. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery.
- PubMed. (n.d.). Squaric acid and esters: analysis for contaminants and stability in solvents.
- Reddit. (2014). Purify and dry aniline?.
- ResearchGate. (n.d.). Polymorphic phase transition and thermal stability in squaric acid (H2C4O4).
- BenchChem. (2025).
Sources
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- 2. Synthesis and DNase I Inhibitory Properties of New Squaramides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. reddit.com [reddit.com]
- 5. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Technical Support Center: Synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Welcome to the technical support guide for the synthesis of this compound. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key squaraine precursor. Our goal is to help you diagnose and resolve common issues, thereby improving yield, purity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Synthesis
Q1: What is the intended reaction for synthesizing this compound?
The target synthesis is a nucleophilic substitution reaction. It involves the condensation of one equivalent of 3,4-diethoxycyclobut-3-ene-1,2-dione (diethyl squarate) with one equivalent of aniline.[1][2] In this reaction, the amine nitrogen of aniline attacks one of the electrophilic carbons of the cyclobutene ring, leading to the displacement of an ethoxy group as ethanol.
The general transformation is outlined below:
Caption: Core reaction pathway for the target synthesis.
Part 2: Troubleshooting Guide - Diagnosing & Resolving Side Product Formation
This section addresses the most common unexpected outcomes and provides actionable solutions.
Q2: My post-reaction analysis (LC-MS, NMR) shows a significant peak with a higher molecular weight than my target product. What is this impurity?
Likely Cause: You are likely observing the formation of the disubstituted side product, 3,4-Dianilinocyclobut-3-ene-1,2-dione (MW: 264.28 g/mol ).
Causality: The desired monosubstituted product, this compound, is itself an activated vinylogous ester. The remaining ethoxy group can be displaced by a second molecule of aniline, especially if excess aniline is present, the reaction temperature is too high, or the reaction time is too long. This second substitution leads to the symmetrical, and often less soluble, dianilino squaraine.
Caption: Competing reaction pathways leading to the desired product and the common disubstituted side product.
Troubleshooting & Solutions:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a precise 1:1 molar ratio of aniline to diethyl squarate. If issues persist, a slight excess of diethyl squarate (1.05 to 1.1 equivalents) can be used to consume all the aniline. | Prevents excess nucleophile (aniline) from being available for the second substitution reaction. |
| Order of Addition | Add the aniline solution dropwise to a cooled (0 °C) solution of diethyl squarate. | This maintains a low instantaneous concentration of aniline, disfavoring the second reaction, and helps control any reaction exotherm. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | The second substitution step generally has a higher activation energy. Lower temperatures significantly slow this undesired follow-on reaction. |
| Monitoring | Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. | Stop the reaction as soon as the diethyl squarate starting material is consumed to prevent the accumulation of the disubstituted product. |
Q3: My reaction yields are low, and I've isolated a highly polar, water-soluble byproduct. What could it be?
Likely Cause: This is characteristic of Squaric Acid (3,4-dihydroxycyclobut-3-ene-1,2-dione)[3], which results from the hydrolysis of the diethyl squarate starting material.
Causality: The electrophilic four-membered ring of diethyl squarate is highly susceptible to nucleophilic attack by water.[4] This hydrolysis reaction cleaves the ester linkages, producing squaric acid and ethanol. The presence of even trace amounts of water in solvents, reagents, or from atmospheric moisture can cause this side reaction, which is often accelerated under neutral to basic conditions.[4]
Caption: Hydrolysis pathway of diethyl squarate due to water contamination.
Troubleshooting & Solutions:
| Parameter | Recommended Action | Rationale |
| Solvents | Use anhydrous solvents (e.g., anhydrous ethanol, acetonitrile, or dichloromethane).[4] Ensure solvents are freshly dried or from a sealed bottle. | Minimizes the primary reactant for the hydrolysis side reaction. |
| Glassware | Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). | Removes adsorbed moisture from glass surfaces. |
| Atmosphere | Run the reaction under an inert atmosphere (N₂ or Ar) using a Schlenk line or balloon. | Prevents atmospheric moisture from entering the reaction vessel during the experiment. |
| Reagents | Ensure the aniline used is dry. If necessary, distill it or dry it over a suitable drying agent. | Reagents can also be a source of water contamination. |
Q4: The reaction mixture turned dark brown or black, resulting in a low yield of an impure, tar-like substance. What happened?
Likely Cause: This typically indicates decomposition or polymerization .
Causality: Squaraine-type molecules are highly conjugated systems. Under harsh conditions, such as excessive heat, prolonged reaction times, or the presence of strong acids or bases, the strained cyclobutene ring can undergo undesired reactions, including ring-opening or polymerization. Aniline itself is also prone to oxidation, which can contribute to the dark coloration.
Troubleshooting & Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature Control | Strictly control the reaction temperature. Avoid any localized overheating. Use an ice bath during the initial addition and do not exceed room temperature unless a specific protocol requires it. | Minimizes thermal decomposition pathways for both reactants and products. |
| Reaction Time | Do not let the reaction run for an unnecessarily long time. Monitor by TLC and work up the reaction as soon as the starting material is consumed. | Prolonged exposure to reaction conditions can lead to the slow formation of degradation products. |
| Purity of Reagents | Use purified aniline. Old or discolored aniline may contain oxidized impurities that can catalyze decomposition. | Impurities can initiate unwanted side reactions. |
Part 3: Purification & Experimental Protocols
Q5: What is the recommended method for purifying the final product away from these side products?
Primary Method: Flash column chromatography is generally the most effective method.
-
To remove the disubstituted (dianilino) product: The dianilino compound is typically less polar than the desired monosubstituted product. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will elute the dianilino product first, followed by the desired this compound.
-
To remove squaric acid: Squaric acid is highly polar and will strongly adhere to the silica gel. It will remain at the baseline in most common solvent systems, allowing for easy separation from the much less polar desired product.
Secondary Method: Recrystallization can be effective if the primary impurity is the disubstituted product, provided a suitable solvent system can be found where the solubilities of the two compounds are sufficiently different.
Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of the common side products discussed.[5]
-
Preparation: Under a nitrogen atmosphere, add 3,4-diethoxycyclobut-3-ene-1,2-dione (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of aniline (1.0 eq) in a small volume of anhydrous ethanol.
-
Reaction: Add the aniline solution dropwise to the stirred, cooled diethyl squarate solution over 30 minutes.
-
Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress every 30-60 minutes by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once TLC indicates the consumption of the diethyl squarate, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.
References
-
Law, K.-Y., et al. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Molecules. Available from: [Link]
-
Treibs, A. & Jacob, K. Condensation Products of Squaric Acid and Tertiary Aromatic Amines. Angewandte Chemie International Edition. (1966). Available from: [Link]
-
Garratt, P. J. & Mitchell, R. H. Synthesis of Squaraine Dyes. Encyclopedia.pub. (2023). Available from: [Link]
-
Law, K.-Y. & Bailey, F.C. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. Journal of Imaging. Available from: [Link]
-
Wikipedia. Squaraine dye. Available from: [Link]
-
Baxter, E. W., et al. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. (2006). Available from: [Link]
-
NIST. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-. NIST Chemistry WebBook. Available from: [Link]
- Google Patents. Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione.
-
ResearchGate. Synthesis and Structure-Activity Relationships of 3,4-Diaminocyclobut-3-ene-1,2-dione CXCR2 Antagonists. Available from: [Link]
Sources
- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squaraine dye - Wikipedia [en.wikipedia.org]
- 3. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Anilino Squaraine Derivatives
Welcome to the technical support center for the purification of anilino squaraine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven expertise.
Introduction: The Challenge of Purity
Anilino squaraine derivatives are prized for their intense absorption and fluorescence in the red to near-infrared (NIR) region, making them valuable in bioimaging, photovoltaics, and sensor applications.[1] However, their purification is often non-trivial due to a combination of factors including poor solubility, a propensity for aggregation, and susceptibility to degradation. The highly electron-deficient central squaric acid ring makes these molecules prone to nucleophilic attack, while their planar, hydrophobic structure encourages aggregation in solution, which can complicate separation and lead to fluorescence quenching.[2] This guide will equip you with the knowledge to anticipate and overcome these challenges.
Part 1: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the purification of anilino squaraine derivatives.
Column Chromatography Problems
Column chromatography is a primary method for purifying anilino squaraines.[3] However, their unique properties can lead to several issues.
Q1: My anilino squaraine derivative is streaking or tailing badly on the TLC plate and the column. What's causing this and how can I fix it?
A1: Tailing is a common issue with anilino squaraines on silica gel.[4]
-
Causality: The aniline moieties in your compound are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[4] This strong interaction leads to slow and uneven movement of the compound, resulting in streaking or tailing. Overloading the TLC plate or column can also cause this issue.[5]
-
Troubleshooting Protocol:
-
Solvent System Modification:
-
For basic anilino squaraines, add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica gel. A common choice is 0.1-1% triethylamine (Et3N) in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[4][6]
-
If your derivative has acidic functional groups, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can improve the spot shape.[4][7]
-
-
Stationary Phase Modification:
-
Sample Loading:
-
Ensure you are not overloading your TLC plate or column. If you suspect overloading, try spotting a more dilute solution on your TLC plate.[5] For column chromatography with poorly soluble compounds, consider dry loading.
-
-
Q2: My compound seems to be degrading on the silica gel column. I see new, more polar spots appearing on my TLC fractions. What should I do?
A2: Degradation on silica gel is a significant concern for squaraine dyes due to the acidity of the stationary phase and the presence of water, which can facilitate nucleophilic attack on the central squaraine ring.[2][8]
-
Causality: The electron-deficient four-membered ring of the squaraine core is susceptible to nucleophilic attack, and the acidic environment of the silica gel can catalyze this degradation.[1]
-
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before packing your column, wash the silica gel with a solution of 1-5% triethylamine in your eluent system, then flush with the eluent alone to remove excess base. This neutralizes the acidic sites.[6]
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.[4]
-
Work Quickly: Do not let your compound sit on the column for extended periods. Prepare everything in advance so you can run the column efficiently.
-
2D TLC Test: To confirm if your compound is degrading on silica, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If your compound is stable, the spot will remain on the diagonal. If it degrades, you will see new spots off the diagonal.[7][9]
-
Q3: My anilino squaraine derivative has very low solubility in common chromatography solvents. How can I effectively purify it using column chromatography?
A3: Poor solubility is a frequent challenge.
-
Causality: The planar and often symmetrical structure of anilino squaraines can lead to strong intermolecular π-π stacking, resulting in low solubility in many organic solvents.
-
Troubleshooting Protocol:
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find a system that provides adequate solubility. Dichloromethane, chloroform, and tetrahydrofuran are often good starting points.
-
Dry Loading Technique: If your compound is poorly soluble in the eluent, dry loading is an excellent alternative to loading the sample in a solution.
-
Step 1: Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol).
-
Step 2: Add a small amount of silica gel to this solution to form a slurry.
-
Step 3: Gently remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder of your compound adsorbed onto the silica gel.
-
Step 4: Carefully load this powder onto the top of your packed column.[10]
-
-
Crystallization Problems
Crystallization is a powerful technique for obtaining highly pure anilino squaraine derivatives.
Q1: I've tried to crystallize my anilino squaraine derivative, but it's "oiling out" instead of forming crystals. What's happening?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.
-
Causality: This typically happens when the solution is too supersaturated, or the cooling process is too rapid. The solubility of the compound is too high in the hot solvent, and it doesn't have time to form an ordered crystal lattice upon cooling.
-
Troubleshooting Protocol:
-
Use More Solvent: The most common reason for oiling out is using too little solvent. Add more of the hot solvent to dissolve the oil, then allow it to cool more slowly.[11]
-
Slower Cooling: Insulate the flask to slow down the cooling rate. You can wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Change the Solvent System: Try a different solvent or a solvent pair. A good solvent for crystallization should dissolve the compound well when hot but poorly when cold.[12]
-
Q2: My anilino squaraine derivative won't crystallize from solution, even after cooling for a long time. What can I do to induce crystallization?
A2: Inducing crystallization can sometimes require a little intervention.
-
Causality: The solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystals to begin forming.
-
Troubleshooting Protocol:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[11]
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the solution. This will act as a template for further crystal growth.
-
Reduce the Volume of Solvent: If the solution is not supersaturated enough, carefully evaporate some of the solvent and then try cooling again.[11]
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
-
Part 2: Frequently Asked Questions (FAQs)
Q3: What are the most common impurities I should expect in my crude anilino squaraine product?
A3: Common impurities often include:
-
Unreacted Starting Materials: Unreacted aniline derivative and squaric acid. These are typically more polar than the product and can often be removed by column chromatography.
-
Monosubstituted Intermediate: The reaction may not go to completion, leaving a monosubstituted squaraine intermediate. This is also generally more polar than the desired disubstituted product.
-
Degradation Products: As mentioned, the squaraine core can be susceptible to nucleophilic attack, leading to ring-opened byproducts. These are often highly polar.
-
Solvents: Residual high-boiling solvents from the reaction (e.g., butanol, toluene) can be trapped in the solid product.[13] These can often be removed by drying under high vacuum.
Q4: How can I prevent the aggregation of my anilino squaraine derivative during purification and characterization?
A4: Aggregation is a common issue that can affect solubility, purification, and spectroscopic properties.[14]
-
Solvent Choice: Use solvents that are known to disfavor aggregation. For some squaraines, solvents like dichloromethane or chloroform can help maintain the monomeric form.[1]
-
Concentration: Work with dilute solutions whenever possible, as aggregation is often concentration-dependent.
-
Temperature: In some cases, gentle heating can help to break up aggregates.
-
Structural Modification: For long-term prevention, especially in aqueous media for biological applications, structural modifications such as the incorporation of bulky side groups or the formation of rotaxanes can physically hinder aggregation.[2]
Q5: What are the key spectroscopic features that indicate the purity of my anilino squaraine derivative?
A5: A combination of spectroscopic techniques is essential to confirm purity.
-
NMR (¹H and ¹³C): A pure sample should show sharp, well-resolved peaks corresponding to the expected structure. The absence of peaks from starting materials or solvents is a key indicator of purity.
-
UV-Vis Spectroscopy: Anilino squaraines have a characteristic sharp and intense absorption band in the 600-700 nm region.[15] The shape and position of this band can be sensitive to aggregation. A clean, single peak is often indicative of a pure, monomeric sample in a suitable solvent. The appearance of a blue-shifted shoulder or a new band can indicate the formation of H-aggregates.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of your purified compound.
Part 3: Visualization & Data
Workflow for Troubleshooting Anilino Squaraine Purification
Caption: A workflow diagram for troubleshooting common purification issues of anilino squaraine derivatives.
Table 1: Common Solvents for Purification of Anilino Squaraine Derivatives
| Solvent System | Application | Notes |
| Dichloromethane/Methanol | Column Chromatography | A common starting point. The ratio can be adjusted to achieve the desired polarity. |
| Ethyl Acetate/Hexane | Column Chromatography | Good for less polar derivatives. |
| Chloroform/Methanol | Column Chromatography/Crystallization | Chloroform can be a good solvent for many squaraines. |
| Toluene/Butanol | Reaction Solvent | Often used in the synthesis; needs to be thoroughly removed during purification.[13] |
| Octanol/Cyclohexane | Reaction/Precipitation | Can promote precipitation of the product in high purity directly from the reaction mixture.[16] |
References
-
Troubleshooting Guide for Column Chromatography. Restek. (URL: [Link])
-
Troubleshooting Crystallization. Chemistry LibreTexts. (URL: [Link])
-
Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Bioconjugate Chemistry. (URL: [Link])
- Method of making solvent soluble squaraine dyes.
-
SOP: Crystallization. University of California, Santa Cruz. (URL: [Link])
-
Tailing in TLC - can anyone help? ResearchGate. (URL: [Link])
-
Purification: How To. University of Rochester Department of Chemistry. (URL: [Link])
-
Guide for crystallization. (URL: [Link])
-
Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. (URL: [Link])
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. (URL: [Link])
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (URL: [Link])
-
Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices. Molecules. (URL: [Link])
-
Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. International Journal of Molecular Sciences. (URL: [Link])
-
Tuning Aggregation in Liquid-Crystalline Squaraine Chromophores. Advanced Science. (URL: [Link])
-
TLC troubleshooting. ChemBAM. (URL: [Link])
-
Tuning aggregation in liquid-crystalline squaraine chromophores. White Rose Research Online. (URL: [Link])
-
Aggregation control of squaraines and their use as near-infrared fluorescent sensors for protein. The Journal of Physical Chemistry B. (URL: [Link])
-
Systematic Molecular Engineering of a Series of Aniline-Based Squaraine Dyes and Their Structure-Related Properties. The Journal of Physical Chemistry C. (URL: [Link])
-
Why does tailing happen in TLC? Reddit. (URL: [Link])
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. (URL: [Link])
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. (URL: [Link])
-
Squaraine dye. Wikipedia. (URL: [Link])
-
A Process For The Preparation Of Squarine Dyes Containing Terminal Amino Anthracene Or Acridine Groups. Quick Company. (URL: [Link])
-
What compounds are unstable in a silica gel column (chromatography). Reddit. (URL: [Link])
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry. (URL: [Link])
Sources
- 1. Squaraine dye - Wikipedia [en.wikipedia.org]
- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembam.com [chembam.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chromatography [chem.rochester.edu]
- 10. chemistryviews.org [chemistryviews.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aggregation control of squaraines and their use as near-infrared fluorescent sensors for protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO1997045492A1 - Method of making solvent soluble squaraine dyes - Google Patents [patents.google.com]
Stability of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione under acidic and basic conditions
Welcome to the technical support center for 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound under various experimental conditions. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question 1: My solid this compound has developed a darker, inconsistent color upon storage. Is it still usable?
Answer: A change in color, typically to a darker yellow or brownish hue, is a common indicator of degradation. The cyclobutenedione core is highly electron-deficient and susceptible to decomposition, especially in the presence of moisture.[1] While minor color changes might not significantly impact reactions with high-purity downstream purification, it is a sign of reduced purity. For sensitive applications, it is highly recommended to use a fresh or purified batch. To prevent this, store the compound in a desiccator at low temperatures (e.g., ≤ 0°C) under an inert atmosphere (nitrogen or argon).[1]
Question 2: What are the recommended solvent systems for dissolving this compound for reactions or analysis?
Answer: For optimal stability, use anhydrous, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents, especially in the presence of trace acids or bases, can facilitate hydrolysis of the ethoxy group or even attack the cyclobutenedione ring. When preparing solutions, always use freshly dried solvents and prepare the solution immediately before use if possible.
Stability Under Acidic Conditions
Question 3: I am performing a subsequent reaction under acidic conditions, and I'm observing a significant decrease in my product yield. Could the starting material be degrading?
Answer: Yes, it is highly probable. Under acidic conditions, this compound is susceptible to hydrolysis. The primary degradation pathway involves the protonation of the ethoxy group, followed by nucleophilic attack by water, leading to the loss of ethanol and the formation of a hydroxyl group. This process can be the first step in the synthesis of unsymmetrical squaraine dyes, but if uncontrolled, it can lead to a mixture of products and lower yields of your desired compound.[2][3]
Question 4: What is the proposed mechanism for acid-catalyzed hydrolysis of this compound?
Answer: The acid-catalyzed hydrolysis proceeds through a series of steps, as illustrated in the diagram below. The key is the activation of the ethoxy group by protonation, making it a better leaving group.
Caption: Acid-catalyzed hydrolysis pathway.
Question 5: How can I minimize acid-catalyzed degradation during my reaction?
Answer:
-
Use of Mild Acids: If acidic conditions are necessary, opt for milder acids or buffer systems to maintain a controlled pH.
-
Anhydrous Conditions: Strictly use anhydrous solvents and reagents to minimize the presence of water, which is a key reactant in the hydrolysis.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to acidic conditions.
Stability Under Basic Conditions
Question 6: I am using a base to deprotonate another reagent in my reaction mixture and am seeing a rapid color change and formation of multiple spots on TLC. What is happening?
Answer: this compound is also unstable under basic conditions. The electron-deficient four-membered ring is susceptible to nucleophilic attack by hydroxide ions or other strong bases.[3] This can lead to ring-opening or other undesired side reactions, resulting in a complex mixture of products and a significant loss of your starting material.
Question 7: What are the likely degradation pathways under basic conditions?
Answer: Under basic conditions, two primary degradation pathways are possible:
-
Hydrolysis of the Ethoxy Group: Similar to acid-catalyzed hydrolysis, the ethoxy group can be displaced by a hydroxide ion to form the corresponding semi-squaraine.
-
Ring Opening: The cyclobutenedione ring itself can be attacked by a nucleophilic base, leading to a ring-opening cascade. This is often irreversible and leads to the formation of various degradation products.
Caption: Potential degradation pathways under basic conditions.
Question 8: Are there any "safe" bases to use in the presence of this compound?
Answer: If a base is absolutely necessary, consider using sterically hindered, non-nucleophilic bases. However, even with these, careful optimization is required. It is generally advisable to design synthetic routes that avoid the use of strong bases in the presence of this compound. If a base is required for a subsequent step, it is best to purify the product from the reaction involving the cyclobutenedione intermediate first.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low or no yield in subsequent condensation reaction | Degradation of the starting material due to acidic or basic impurities in solvents or reagents. | Use freshly purified, anhydrous solvents.Neutralize reagents if they are acidic or basic, or use a non-interfering buffer.Perform the reaction under an inert atmosphere. |
| Aqueous workup leads to a colored aqueous layer and loss of product | Hydrolysis and/or ring-opening of the compound in the aqueous phase. | Minimize contact time with the aqueous phase.Use a neutral or slightly acidic pH for the aqueous wash if possible.Extract the product quickly into a non-polar organic solvent. |
| Difficulty in purifying the product, with streaks on the silica gel column | On-column degradation due to the acidic nature of silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent.Consider using alternative purification methods like recrystallization or chromatography on a less acidic stationary phase (e.g., neutral alumina). |
Experimental Protocols
Protocol 1: Small-Scale pH Stability Test
This protocol allows for a quick assessment of the stability of this compound under specific pH conditions.
Materials:
-
This compound
-
Buffer solutions (e.g., pH 4, 7, and 9)
-
Acetonitrile or THF (HPLC grade)
-
HPLC or TLC system for analysis
Procedure:
-
Prepare a stock solution of the compound in acetonitrile or THF at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve the desired final concentration.
-
Incubate the solutions at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot from each vial and analyze by HPLC or TLC.
-
Compare the peak area or spot intensity of the starting material over time to determine the rate of degradation at each pH.
Protocol 2: Purification of this compound via Recrystallization
This is a general guideline for purifying the compound if it has started to show signs of degradation.
Materials:
-
Degraded this compound
-
A suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). The ideal system should be determined empirically.
Procedure:
-
Dissolve the crude compound in a minimal amount of the hot solvent (or the more soluble solvent of a binary system).
-
If using a binary system, add the anti-solvent dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum in a desiccator.
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
Henary, M., et al. (2020). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Molecules. Available at: [Link].
-
Sarasiya, S., et al. (2023). Synthesis of Squaraine Dyes. Encyclopedia.pub. Available at: [Link].
-
Ferreira, V. F., et al. (2014). The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan. Journal of Controlled Release. Available at: [Link].
-
Gassensmith, J. J., et al. (2007). Squaraine-Derived Rotaxanes: Sterically Protected Fluorescent Near-IR Dyes. Journal of the American Chemical Society. Available at: [Link].
-
Ajayaghosh, A. (2005). Chemistry of Squaraine-Derived Materials: Near-IR Dyes, Low Band Gap Systems, and Cation Sensors. Accounts of Chemical Research. Available at: [Link].
-
McCabe, O., et al. (2023). A Squaraine Dye for Optical pH Measurement and Photoacoustic Switching. ChemRxiv. Available at: [Link].
-
Chen, H. (2012). Squaraine Dyes, Design And Synthesis For Various Functional Materials Applications. CORE. Available at: [Link].
-
Sarasiya, S., et al. (2023). Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. Pharmaceuticals. Available at: [Link].
-
Chemsrc. 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione. Available at: [Link].
- Google Patents. Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione.
-
Xu, Y., et al. (2022). Recent Progress of Squaraine-Based Fluorescent Materials and Their Biomedical Applications. Molecules. Available at: [Link].
Sources
Preventing the formation of bis-aniline adducts in squarate reactions
Welcome to the technical support center for squarate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of mono-aniline squarate derivatives. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the nuances of squarate chemistry and successfully prevent the formation of undesired bis-aniline adducts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the formation of both mono- and bis-aniline adducts in squarate reactions?
A1: The reaction between a dialkyl squarate (e.g., diethyl squarate) and an aniline proceeds via a sequential nucleophilic addition-elimination mechanism. The first equivalent of aniline reacts to form the mono-substituted product, a squaric acid monoamide ester. This mono-adduct is still electrophilic and can react with a second equivalent of aniline to form the symmetrical bis-aniline adduct (a squaraine dye). The core challenge lies in stopping the reaction at the mono-adduct stage.
Q2: I am consistently getting the bis-aniline adduct as my major product. What is the most likely cause?
A2: The formation of the bis-adduct is thermodynamically favored. If this is your major product, it is likely that your reaction conditions are promoting the second substitution. The most common culprits are:
-
Incorrect Stoichiometry: Using an excess of the aniline will strongly drive the reaction towards the bis-adduct.
-
High Reaction Temperature: Higher temperatures provide the activation energy needed for the less reactive mono-adduct to react further.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at lower temperatures, will lead to the accumulation of the more stable bis-adduct.
Q3: Why is my reaction yield for the mono-aniline squarate consistently low?
A3: Low yields can stem from several factors beyond the formation of the bis-adduct:
-
Incomplete Reaction: The reaction may not have reached completion for the formation of the mono-adduct. This can be due to insufficient reaction time or temperatures that are too low.
-
Poor Solubility of Starting Materials: If the squarate ester or aniline are not fully dissolved, the reaction will be slow and inefficient.
-
Hydrolysis of the Squarate Ester: Squarate esters are sensitive to hydrolysis, especially in the presence of water and acid or base. Ensure you are using anhydrous solvents.
-
Product Loss During Workup and Purification: The mono-aniline squarate can be sensitive, and improper workup or purification techniques can lead to significant product loss.
Q4: Can I use squaric acid directly instead of a dialkyl squarate to synthesize the mono-aniline adduct?
A4: While possible, it is generally more challenging to control the reaction with squaric acid itself due to its poor solubility in many organic solvents and its higher reactivity, which can lead to complex product mixtures. Diethyl squarate is a more commonly used and controllable starting material for this transformation.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the synthesis of mono-aniline squarates.
Problem 1: Predominant Formation of the Bis-Aniline Adduct
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incorrect Stoichiometry | Use a precise 1:1 molar ratio of aniline to diethyl squarate, or a slight excess (1.1 equivalents) of the diethyl squarate. | Limiting the aniline ensures that there is not enough of it available to readily react with the mono-adduct to form the bis-adduct. |
| High Reaction Temperature | Conduct the reaction at a lower temperature. Start at room temperature and gently heat if necessary, while monitoring the reaction closely. | The formation of the mono-adduct is the kinetically favored product, while the bis-adduct is the thermodynamically favored product. Lower temperatures favor the kinetic product.[1] |
| Extended Reaction Time | Monitor the reaction progress frequently using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting aniline is consumed and a significant amount of the mono-adduct has formed. | Prolonged reaction times allow the reaction to reach thermodynamic equilibrium, which favors the more stable bis-adduct.[1] |
Problem 2: Low or No Reaction Conversion
| Potential Cause | Recommended Solution | Scientific Rationale |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | While high temperatures can lead to the bis-adduct, a moderate increase in temperature can provide the necessary activation energy for the initial reaction to proceed at a reasonable rate. |
| Poor Solubility | Choose a solvent in which both the diethyl squarate and the aniline are readily soluble. Ethanol or methanol are often good choices. Gentle heating can also improve solubility. | For a homogenous reaction to occur efficiently, the reactants must be in the same phase. |
| Deactivated Aniline | If your aniline has strongly electron-withdrawing substituents, it will be less nucleophilic and may require more forcing conditions. Consider the addition of a non-nucleophilic base to deprotonate the aniline and increase its nucleophilicity. | The nucleophilicity of the aniline is a key driver of the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of Mono-Aniline Squarate
This protocol provides a general method for the synthesis of a mono-aniline squarate from diethyl squarate.
Materials:
-
Diethyl Squarate
-
Substituted Aniline
-
Anhydrous Ethanol
-
Standard glassware for organic synthesis
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
In a round-bottom flask, dissolve diethyl squarate (1.0 equivalent) in anhydrous ethanol.
-
Add the substituted aniline (1.0 equivalent) to the solution at room temperature with stirring.
-
Monitor the reaction progress every 15-30 minutes using TLC.
-
TLC System: A typical eluent system is a mixture of hexane and ethyl acetate. The exact ratio will depend on the polarity of your specific aniline and product.
-
Visualization: The spots can be visualized under a UV lamp at 254 nm. The mono-adduct should have an Rf value between that of the starting aniline and the bis-adduct.
-
-
Continue stirring at room temperature. If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Once TLC analysis shows the consumption of the starting aniline and the formation of a new spot corresponding to the mono-adduct, stop the reaction.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel
-
Hexane
-
Ethyl Acetate
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture and gradually increase the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure mono-aniline squarate.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows and Mechanisms
Caption: Reaction mechanism for the formation of mono- and bis-aniline adducts.
Caption: Troubleshooting workflow for mono-aniline squarate synthesis.
References
- Schmidt, A. H. (1980). Oxocarbons. In R. West (Ed.), Academic Press, New York.
- Weigl, J. W. (1977). Angew. Chem., Int. Ed. Engl., 16, 374.
- Milinkevich, K. A., & Kurth, M. J. (2008). J. Comb. Chem., 10, 521-525.
-
LibreTexts. (2022). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Law, K. (1987). Squaraine chemistry: effects of structural changes on the absorption and multiple fluorescence emission of bis[4-(dimethylamino)phenyl]squaraine and its derivatives. The Journal of Physical Chemistry.
- Chen, C. H., & Perlstein, J. H. (1987). J. Appl. Phys., 50, 4469.
- Kim, S. H., & Park, S. Y. (2005). J.
- Makin, S. M., & Shavrygina, O. A. (1984). Zh. Org. Khim., 20, 894.
- Sprenger, H. E., & Ziegenbein, W. (1966). Angew. Chem., Int. Ed. Engl., 5, 894.
-
Wikipedia. (n.d.). Thermodynamic reaction control. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Long, N., et al. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Asynt. [Link]
Sources
Technical Support Center: Synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Welcome to the technical support center for the synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemistry.
I. Synthesis Overview & Mechanism
The synthesis of this compound is typically achieved through the condensation reaction of diethyl squarate with aniline. This reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the aniline nitrogen attacks one of the electrophilic carbonyl carbons of the diethyl squarate. This is followed by the elimination of an ethoxide group, which is subsequently protonated by the aniline to form ethanol, driving the reaction forward.
To visualize the reaction mechanism, the following diagram illustrates the key steps:
Caption: Reaction mechanism for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.
Frequently Asked Question 1: Why is my reaction yield consistently low?
Low yields are a frequent challenge in this synthesis. Several factors can contribute to this issue, ranging from reaction conditions to reagent quality.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent | The choice of solvent is critical. While methanol can be used, the byproduct of the reaction is ethanol. Using ethanol as the solvent can inhibit the reaction due to Le Chatelier's principle. Conversely, a solvent system that allows for the azeotropic removal of the ethanol byproduct can significantly improve yields.[1] | A mixture of n-butanol and toluene (or benzene, though toluene is preferred due to lower toxicity) is a common and effective solvent system.[1][2] This allows for the azeotropic removal of ethanol, driving the reaction equilibrium towards the product. |
| Reaction Temperature | The reaction may not be reaching the necessary activation energy for efficient conversion. | Refluxing the reaction mixture is a standard procedure for this type of condensation.[2] The exact temperature will depend on the solvent system used. |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion of the starting materials. | While some protocols suggest a few hours, overnight reflux is often employed to ensure the reaction goes to completion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time. |
| Reagent Quality | The purity of diethyl squarate and aniline is paramount. Impurities can lead to side reactions and lower yields. Diethyl squarate can be sensitive to moisture.[3] | Use freshly distilled aniline and high-purity diethyl squarate. Ensure that the diethyl squarate has been stored under anhydrous conditions. |
| Stoichiometry | Incorrect molar ratios of reactants can result in unreacted starting material and reduced yield. | A 1:1 molar ratio of diethyl squarate to aniline is typically used for the synthesis of the mono-substituted product.[4] |
Frequently Asked Question 2: I am observing the formation of a disubstituted byproduct. How can I prevent this?
The formation of a disubstituted product, 3,4-dianilinocyclobut-3-ene-1,2-dione, can occur if the reaction conditions are not carefully controlled.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excess Aniline | Using an excess of aniline will favor the formation of the disubstituted product, as there is more nucleophile available to react with the mono-substituted intermediate. | Carefully control the stoichiometry to a 1:1 molar ratio of diethyl squarate to aniline.[4] |
| Prolonged Reaction Time/High Temperature | Even with correct stoichiometry, extended reaction times or excessively high temperatures can promote the second substitution reaction. | Monitor the reaction progress using TLC. Once the formation of the desired mono-substituted product appears to be maximized and before a significant amount of the disubstituted product is observed, the reaction should be stopped. |
To better understand the troubleshooting process for low yield and byproduct formation, consider the following workflow:
Caption: Troubleshooting workflow for optimizing the synthesis.
Frequently Asked Question 3: What is the best method for purifying the final product?
Purification is crucial to obtain this compound in high purity.
Recommended Purification Methods:
-
Crystallization: The crude product can often be purified by crystallization. After concentrating the reaction mixture under reduced pressure, the residue can be cooled to induce crystallization.[3] The crystallized product is then filtered and washed with a cold, non-polar solvent like anhydrous pentane.[3]
-
Flash Chromatography: If crystallization does not yield a product of sufficient purity, flash chromatography is a reliable alternative. A common eluent system is dichloromethane.[5]
Frequently Asked Question 4: My product appears to be unstable. How should it be stored?
The cyclobutenedione core can be susceptible to nucleophilic attack, which can affect the stability of the compound.[1]
Storage Recommendations:
-
Store the purified product in a tightly sealed container to protect it from moisture.[3]
-
For long-term storage, it is advisable to keep the compound at a low temperature (e.g., 0°C) and in the dark.[3]
III. Experimental Protocols
General Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add diethyl squarate (1.0 equivalent) and a mixture of n-butanol and toluene (e.g., a 1:1 ratio).
-
Add aniline (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or flash chromatography.
Characterization Data
The structure of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), the aniline aromatic protons, and the N-H proton. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Resonances for the carbonyl carbons, the vinylic carbons of the cyclobutene ring, the ethoxy carbons, and the aniline aromatic carbons. |
| IR Spectroscopy | Strong absorption bands characteristic of the carbonyl groups (C=O) and the C=C double bond of the cyclobutene ring, as well as N-H stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound. |
IV. References
-
Asynt. (2023, August 4). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Retrieved from [Link]
-
Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of Squaraine Dyes. (n.d.). Encyclopedia.pub. Retrieved from [Link]
-
Assessing Squarates as Amine-Reactive Probes. (2024, November 22). PMC - NIH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Squaraine Dyes with Squaric Acid. Retrieved from [Link]
-
Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. (2024, October 11). Retrieved from [Link]
-
Synthesis of a Near-Infrared Emitting Squaraine Dye in an Undergraduate Organic Laboratory. (2012, July 26). ACS Publications. Retrieved from [Link]
Sources
- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
Removal of unreacted diethyl squarate from the reaction mixture
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted diethyl squarate from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to solve purification challenges effectively.
I. Understanding the Challenge: The Properties of Diethyl Squarate
Effective purification begins with a thorough understanding of the compound you wish to remove. Diethyl squarate is a versatile reagent, but its physical properties can present unique separation challenges.
| Property | Value | Source |
| CAS Number | 5231-87-8 | [1] |
| Molecular Formula | C₈H₁₀O₄ | [2][3] |
| Molecular Weight | 170.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Melting Point | 13-18 °C | [2][5] |
| Boiling Point | 95 °C at 0.1 mm Hg | [2][3][6] |
| Density | 1.15 g/mL at 25 °C | [2][3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); insoluble in water. | [2][4][5] |
II. Troubleshooting Guide: Common Purification Scenarios
This section addresses specific issues you may encounter when trying to remove unreacted diethyl squarate.
Scenario 1: Your product is a solid and insoluble in non-polar solvents.
Problem: After synthesizing a squaraine dye, you suspect the presence of unreacted diethyl squarate in your solid product.
Solution: Trituration or recrystallization are the most effective methods in this scenario. The choice of solvent is critical.
Step-by-Step Protocol (Trituration):
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble or insoluble, but diethyl squarate is highly soluble. Good starting points are cold diethyl ether or a hexanes/ethyl acetate mixture.
-
Procedure:
-
Place the crude solid product in a flask.
-
Add a small amount of the chosen cold solvent.
-
Stir the slurry vigorously for 15-20 minutes. The diethyl squarate will dissolve in the solvent, while your solid product should remain suspended.
-
Filter the solid product and wash it with a small amount of the cold solvent.
-
Dry the solid product under vacuum.
-
-
Verification: Analyze a small sample of the dried solid by TLC or ¹H NMR to confirm the absence of diethyl squarate.
Step-by-Step Protocol (Recrystallization):
-
Solvent System Selection: The ideal recrystallization solvent (or solvent system) will dissolve your product at an elevated temperature but not at room temperature or below. Diethyl squarate should remain in the mother liquor. Common solvents for squaraine dyes include ethanol, or mixtures like dichloromethane/heptane.[7]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can treat it with a small amount of activated carbon to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Causality: These methods work by exploiting the differential solubility of the non-polar, liquid diethyl squarate and the typically more polar, solid squaraine dye products.
Scenario 2: Your product is an oil or is soluble in non-polar solvents.
Problem: Both your product and the unreacted diethyl squarate are soluble in common organic solvents, making trituration and recrystallization difficult.
Solution: Column chromatography is the most robust technique in this situation.
Step-by-Step Protocol (Column Chromatography):
-
Stationary Phase: Silica gel is the most common choice for the separation of moderately polar organic compounds.
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Use thin-layer chromatography (TLC) to determine the optimal solvent system. The goal is to have a good separation between the spot corresponding to your product and the spot for diethyl squarate (which will be less polar).
-
-
Procedure:
-
Prepare the column by packing it with silica gel in the chosen eluent.
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. Diethyl squarate, being relatively non-polar, will travel down the column faster than more polar products.
Scenario 3: Your reaction is conducted in a high-boiling point solvent.
Problem: Removing a high-boiling point solvent (e.g., n-butanol, toluene) along with unreacted diethyl squarate can be challenging.
Solution: A combination of aqueous extraction followed by distillation or column chromatography is often necessary.
Step-by-Step Protocol (Aqueous Extraction):
-
Procedure:
-
Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer several times with water or brine. This will remove water-soluble impurities. Diethyl squarate is insoluble in water and will remain in the organic layer.[4][5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Next Steps: After the extraction, you will be left with your product, unreacted diethyl squarate, and any other organic-soluble impurities. At this point, you can proceed with column chromatography as described in Scenario 2.
Causality: This initial extraction step simplifies the mixture by removing water-soluble byproducts and some of the high-boiling point solvent if it has some water solubility, making the subsequent purification step more efficient.
III. Frequently Asked Questions (FAQs)
Q1: Can I use distillation to remove unreacted diethyl squarate?
A1: While diethyl squarate has a defined boiling point, distillation is often not the preferred method for several reasons. Firstly, many organic products, especially complex molecules developed in pharmaceutical research, are not thermally stable and may decompose at the temperatures required for distillation. Secondly, if your product has a similar boiling point to diethyl squarate, achieving a clean separation will be difficult. However, for very high-boiling or non-volatile products, vacuum distillation could be a viable option to remove the more volatile diethyl squarate.
Q2: I see a spot on my TLC that I suspect is diethyl squarate. How can I be sure?
A2: The best way to confirm the identity of a spot on a TLC plate is to run a co-spot. On the same TLC plate, spot your crude reaction mixture, a sample of pure diethyl squarate, and a co-spot where you apply both the crude mixture and the pure diethyl squarate on the same spot. If the suspect spot in your crude mixture has the same Rf value as the pure diethyl squarate and the co-spot appears as a single, merged spot, it is highly likely to be diethyl squarate.
Q3: Are there any safety concerns I should be aware of when handling diethyl squarate?
A3: Yes, diethyl squarate is classified as a hazardous substance. It can cause skin and serious eye irritation.[1][8] It may also cause an allergic skin reaction and respiratory sensitization.[1][8] Always handle diethyl squarate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9]
Q4: My product is a primary or secondary amine. Will diethyl squarate react with it during workup?
A4: Diethyl squarate is known to react with primary and secondary amines.[10] This is often the intended reaction in the synthesis of squaramides. If your product contains a nucleophilic amine and there is unreacted diethyl squarate, it is possible for a side reaction to occur, especially if the mixture is heated or if a base is present. Therefore, it is advisable to remove the unreacted diethyl squarate as soon as possible after the initial reaction is complete.
IV. Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for choosing the appropriate purification method.
Caption: Decision tree for selecting a purification method.
V. References
-
Jinan Future chemical Co.,Ltd. Diethyl squarate CAS:5231-87-8. [Link]
-
National Institutes of Health. Diethyl squarate | C8H10O4 | CID 123228 - PubChem. [Link]
-
ChemBK. Diethyl squarate. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 3,4-Diethoxy-3-cyclobutene-1,2-dione. [Link]
-
Royal Society of Chemistry. Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. [Link]
-
Royal Society of Chemistry. Amidosquaramides. [Link]
-
MDPI. Shortwave infrared-absorbing squaraine dyes for all-organic optical upconversion devices. [Link]
Sources
- 1. Diethyl squarate | C8H10O4 | CID 123228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. chembk.com [chembk.com]
- 4. CAS 5231-87-8: Diethyl squarate | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. Diethyl squarate | 5231-87-8 [chemicalbook.com]
- 7. Shortwave infrared-absorbing squaraine dyes for all-organic optical upconversion devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
Technical Support Center: High-Purity Recrystallization of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Welcome to the technical support center for the purification of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile squaraine precursor and require material of the highest purity for their downstream applications. In drug discovery and materials science, the purity of your intermediates is paramount, and this guide provides in-depth troubleshooting and frequently asked questions to address the specific challenges encountered during the recrystallization of this compound.
Introduction to the Challenges in Purifying this compound
This compound is a key intermediate in the synthesis of squaraine dyes and other functional molecules. Its purification via recrystallization, while a powerful technique, is not without its nuances. The molecule possesses both polar (the dione and enamine functionalities) and non-polar (the aniline and ethoxy groups) characteristics, which can complicate solvent selection. Common impurities often include unreacted starting materials such as diethyl squarate and aniline, as well as potential side-products. This guide will help you navigate these challenges to achieve a crystalline product of high purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound.
Question: My compound has "oiled out" of the solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of your compound, or due to a high concentration of impurities.
-
Immediate Actions:
-
Re-heat the solution: Add a small amount of additional solvent to the mixture and heat it until the oil completely redissolves.
-
Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling is a common cause of oiling out. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1] This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled solution to induce crystallization.[1]
-
-
Causality and Prevention: This compound's structure lends itself to strong intermolecular interactions, which can sometimes favor the formation of an amorphous oil over an ordered crystal lattice, especially in the presence of impurities that disrupt crystallization. To prevent this, ensure your initial crude product is as clean as possible before recrystallization.
Question: My compound will not crystallize, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
Answer: A failure to crystallize typically indicates one of two issues: either the compound is too soluble in the chosen solvent, or there is an inhibitor of crystallization present.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If the compound is too soluble, you can try to evaporate some of the solvent to increase the concentration. Be cautious not to evaporate too much, as this can cause the compound to precipitate out too quickly, trapping impurities.
-
Induce Nucleation: As mentioned previously, scratching the flask or adding a seed crystal can initiate crystallization.[1]
-
Introduce a "Poor" Solvent: If you have your compound dissolved in a "good" solvent (one in which it is highly soluble), you can try adding a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Then, heat the solution until it is clear again and allow it to cool slowly. This technique, known as two-solvent recrystallization, can be very effective.[1] For this compound, a good solvent might be dichloromethane or ethyl acetate, and a poor solvent could be hexane or heptane.
-
Question: My final product is colored, but I expect a white or off-white solid. How can I remove colored impurities?
Answer: Colored impurities are common in reactions involving anilines, which can oxidize to form colored byproducts.
-
Decolorization Technique:
-
Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, allow the solution to cool slightly below its boiling point. Add a small amount of activated charcoal (about 1-2% of the weight of your compound) to the solution. Caution: Never add charcoal to a boiling solution as it can cause violent bumping.[1]
-
Hot Filtration: Swirl the mixture and gently heat it for a few minutes. Then, perform a hot filtration through a fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.
-
Crystallization: Allow the hot, colorless filtrate to cool and crystallize as usual.
-
Question: The recovery of my crystalline product is very low. How can I improve my yield?
Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors.
-
Optimization Strategies:
-
Minimize Solvent Usage: The most common reason for low yield is using too much solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[2][3]
-
Cooling: Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes out. An ice bath is recommended after the solution has reached room temperature.
-
Second Crop of Crystals: The remaining solution after filtration (the mother liquor) still contains some of your dissolved product. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that the purity of the second crop may be lower than the first.
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][4] For this compound, ethanol or isopropanol are often good starting points. They are polar enough to dissolve the compound when hot but will allow for good crystal formation upon cooling. For less polar impurities, these solvents are quite effective.
Q2: Can I use a mixed solvent system? If so, which combinations are recommended?
A2: Yes, a mixed solvent system can be very effective. A good approach is to dissolve the compound in a minimal amount of a solvent in which it is readily soluble, such as dichloromethane or ethyl acetate , and then add a less polar solvent in which it is poorly soluble, like hexane or heptane , until the solution becomes turbid. Heat to redissolve and then cool slowly.
Q3: How can I assess the purity of my recrystallized product?
A3: There are several methods to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities will typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: For a more quantitative assessment, techniques like NMR spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) can be used to determine the purity with high accuracy.
Q4: My crude product is a dark, tarry solid. Can I still purify it by recrystallization?
A4: It can be challenging, but it is often possible. You may need to first attempt a "pre-purification" step. This could involve dissolving the crude material in a suitable solvent and passing it through a short plug of silica gel to remove the most polar, colored impurities. The resulting material can then be subjected to recrystallization. The use of activated charcoal during recrystallization will also be crucial in this case.
Data Presentation: Solvent Selection Guide
The following table provides a guide to selecting a suitable solvent for the recrystallization of this compound. The expected solubility is based on the polarity of the solvent and the structure of the target molecule.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) | Comments |
| Water | High | 100 | Very Low | Low | Generally not a good choice as a single solvent due to low solubility. |
| Ethanol | High | 78 | Low | High | A good starting point for single-solvent recrystallization. |
| Isopropanol | Medium-High | 82 | Low | High | Similar to ethanol, can be a very effective choice. |
| Ethyl Acetate | Medium | 77 | Medium | Very High | May be too good of a solvent, leading to low recovery. Good for a mixed-solvent system with hexane. |
| Acetone | Medium | 56 | Medium | Very High | Low boiling point can make it tricky to work with, but can be effective. |
| Dichloromethane | Medium-Low | 40 | High | Very High | Generally too soluble for single-solvent recrystallization. Useful as the "good" solvent in a mixed-solvent system. |
| Toluene | Low | 111 | Very Low | Medium | High boiling point may be a concern for compound stability. |
| Hexane/Heptane | Very Low | 69/98 | Insoluble | Very Low | Excellent as the "poor" solvent in a mixed-solvent system. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol provides a step-by-step methodology for a single-solvent recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Add more hot ethanol in small portions until the solid just dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution gently for a few minutes.
-
Hot Filtration (if decolorized): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[5] Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.[3]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. For higher purity, drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended.
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process during the recrystallization of this compound.
Caption: Decision workflow for recrystallization troubleshooting.
References
-
National Tsing Hua University. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (2022). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 27(5), 1599. [Link]
-
Nerz-Stormes, M. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]
- Law, K. Y., et al. (1997). Method of making solvent soluble squaraine dyes. U.S.
-
Gold, A., & Utter, G. (1978). Squaric acid and esters: analysis for contaminants and stability in solvents. Journal of Pharmaceutical Sciences, 67(6), 875-876. [Link]
-
OCR A Level Chemistry. (2020, March 21). Recrystallisation (Recrystallization) Explained [Video]. YouTube. [Link]
Sources
Degradation pathways of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione during storage
A Guide to Storage, Stability, and Degradation
Introduction:
Welcome to the technical support center for 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice regarding the stability and storage of this compound. As a molecule with a unique strained ring system and an enaminone functional group, understanding its degradation pathways is crucial for ensuring experimental reproducibility, maintaining sample integrity, and developing stable formulations. This document provides a comprehensive overview of the potential degradation mechanisms, recommended storage conditions, and troubleshooting strategies for issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway is hydrolysis. The enaminone and the vinylogous ester functionalities are susceptible to cleavage by water, especially under non-neutral pH conditions. This can lead to the formation of several degradation products, ultimately resulting in the opening of the cyclobutene ring.
Q2: How does pH affect the stability of the compound in solution?
A2: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. Acidic conditions can protonate the enamine nitrogen, making the vinylic carbon more susceptible to nucleophilic attack by water. Basic conditions can promote the direct nucleophilic attack of hydroxide ions on the carbonyl groups or the ethoxy group. For optimal stability in solution, it is recommended to maintain a neutral pH and use aprotic solvents where possible.
Q3: What are the recommended long-term storage conditions for the solid compound?
A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Ideal storage conditions are in a desiccator at -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.
Q4: Can this compound degrade upon exposure to light?
A4: While specific photostability data for this exact molecule is not extensively published, compounds with conjugated systems can be susceptible to photodegradation. It is a standard precautionary measure to protect the compound from light, especially UV radiation, during storage and handling. The ICH guideline Q1B provides a framework for photostability testing.[1][2]
Q5: Is thermal degradation a significant concern?
A5: Cyclobutenedione derivatives can be susceptible to thermal ring-opening reactions. However, for many substituted cyclobutenes, this requires elevated temperatures.[3][4] Under recommended storage conditions (≤ -20°C), thermal degradation is unlikely to be a major concern. However, prolonged exposure to high temperatures should be avoided. Forced degradation studies, as outlined by ICH guidelines, can help determine the thermal lability of the compound.[2][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of potency or inconsistent results in biological assays. | Compound Degradation: The active concentration of your compound may be lower than expected due to hydrolysis in aqueous assay buffers. | 1. Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use. 2. Use Aprotic Solvents for Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO or DMF and store at -80°C in small aliquots to minimize freeze-thaw cycles. 3. pH Control: Ensure the pH of your assay buffer is neutral and buffered effectively. If the experimental conditions permit, consider the impact of pH on your results. 4. Purity Check: Analyze the purity of your stock solution and the compound in the final assay buffer using HPLC to quantify the parent compound and detect any degradation products. |
| Appearance of new, unexpected peaks in HPLC analysis of a stored sample. | Hydrolytic or Oxidative Degradation: The new peaks are likely degradation products. | 1. Characterize Degradants: Use LC-MS to obtain the mass of the new peaks to help identify the degradation products (e.g., hydrolyzed intermediates, squaric acid). 2. Review Storage Conditions: Ensure the compound was stored under the recommended conditions (cold, dark, dry, inert atmosphere). 3. Forced Degradation Study: Perform a forced degradation study (acid, base, peroxide, heat, light) to confirm if the observed peaks match the degradation products generated under specific stress conditions. This will help pinpoint the cause of degradation.[5][6][7] |
| Color change of the solid compound (e.g., from white/off-white to yellow/brown). | Oxidation or Polymerization: Exposure to air, light, or impurities can lead to the formation of colored byproducts. | 1. Discard and Re-order: A significant color change often indicates substantial degradation. It is best to use a fresh batch of the compound. 2. Improve Storage: Store the new batch under an inert atmosphere (e.g., in a vial purged with argon) and strictly protect it from light. |
| Poor solubility of the compound in aqueous buffers. | Formation of Insoluble Degradants: The degradation products, such as squaric acid, may have different solubility profiles compared to the parent compound. | 1. Confirm Identity: Use analytical techniques like NMR or LC-MS to confirm the identity and purity of the compound before use. 2. Sonication and Filtration: If slight insolubility is observed, gentle sonication may help. Filter the solution before use to remove any insoluble matter, but be aware that this may alter the effective concentration. |
Scientific Deep Dive: Degradation Pathways
The primary degradation pathways for this compound are hydrolytic, driven by the presence of moisture and catalyzed by acidic or basic conditions.
Hydrolytic Degradation
The molecule has two main sites susceptible to hydrolysis: the enaminone linkage and the ethoxy group.
-
Hydrolysis of the Ethoxy Group: This is a common reaction for vinylogous esters. Under aqueous conditions, the ethoxy group can be hydrolyzed to a hydroxyl group, forming 3-Anilino-4-hydroxycyclobut-3-ene-1,2-dione. This intermediate is a vinylogous acid.
-
Hydrolysis of the Enaminone (Anilino Group): The enaminone can also undergo hydrolysis. The C-N bond can be cleaved, leading to the formation of aniline and 3-ethoxy-4-hydroxycyclobut-3-ene-1,2-dione.
-
Ring Opening: Further hydrolysis of the cyclobutene ring, particularly under harsher conditions, can lead to the formation of squaric acid and ultimately, ring-opened products.
The following diagram illustrates the plausible hydrolytic degradation pathways:
Caption: Plausible hydrolytic degradation pathways.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol provides a framework for assessing the stability of this compound in a given solvent or buffer system.
Objective: To quantify the percentage of the parent compound remaining over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound in an appropriate aprotic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Sample Preparation: Dilute the stock solution into the test buffer/solvent to a final concentration of 50 µg/mL.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the sample onto the HPLC system.
-
Incubation: Store the remaining sample under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated sample onto the HPLC.
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Suggested HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 5-95% B over 15 minutes) and optimize as needed.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely in the UV range.
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
This protocol is based on ICH guidelines to identify potential degradation products and pathways.[1][2]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.
Procedure:
-
Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Stress: Incubate the solid compound at a high temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[1]
-
-
Time Points: Take samples at various time points (e.g., 2, 8, 24, 48 hours) until approximately 5-20% degradation is observed.[7]
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.
The following diagram outlines the workflow for a forced degradation study:
Caption: Forced degradation study workflow.
References
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Alsante, K. M., Baertschi, S. W., Gandhi, R., Hata, T., & Wiggins, S. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). CRC Press. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]
-
European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions for Medicinal Products and Active Substances. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical and biomedical analysis, 89, 66-72. [Link]
-
Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Forced degradation of a pharmaceutical agent: A case study. TrAC Trends in Analytical Chemistry, 21(12), 837-851. [Link]
-
Singh, S., Kumar, V., & Singh, R. (2013). An overview of the forced degradation study. Journal of Applied Pharmaceutical Science, 3(07), 117-124. [Link]
-
Mag-isa, J. C. N., et al. (2019). On the Stability of Disubstituted Cyclobutenes–A Computational Study. European Journal of Organic Chemistry, 2019(2-3), 338-341. [Link]
-
Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
International Journal of Pharmaceutical Sciences. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Sharma, G., & Murugesan, K. (2016). Forced degradation studies: a review. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]
-
Gupta, A., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. On the Stability of Disubstituted Cyclobutenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione by HPLC
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, a key intermediate in the synthesis of squaraine dyes and other functional materials. We will explore various HPLC approaches, supported by experimental data and scientific rationale, to enable you to select and implement the most suitable method for your needs.
The Significance of Purity for this compound
This compound is a crucial building block in the synthesis of unsymmetrical squaraine dyes, which have applications in bioimaging, photovoltaics, and as chemosensors.[1] The purity of this intermediate directly impacts the yield, purity, and performance of the final squaraine dye. Impurities, which can include unreacted starting materials, byproducts, and degradation products, can quench fluorescence, alter electronic properties, and introduce toxicity in biological applications. Therefore, a robust and reliable analytical method for purity determination is essential.
Understanding Potential Impurities
The synthesis of this compound typically involves the reaction of 3,4-diethoxy-3-cyclobutene-1,2-dione with aniline. Potential impurities that may arise during this process include:
-
Unreacted Starting Materials: 3,4-diethoxy-3-cyclobutene-1,2-dione and aniline.
-
Byproducts: Diamino-substituted cyclobutenedione (from double substitution) and hydrolyzed starting material (squaric acid).
-
Degradation Products: The cyclobutenedione ring is susceptible to nucleophilic attack, which can lead to ring-opened products, particularly in the presence of water or other nucleophiles.[2]
A successful analytical method must be able to separate the main compound from these potential impurities.
Comparative Analysis of HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for this purpose. We will now compare two common HPLC approaches: Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Cyano) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Non-polar (e.g., Hexane/Isopropanol) |
| Elution Order | Most polar compounds elute first. | Most non-polar compounds elute first. |
| Advantages | - Excellent for separating moderately polar to non-polar compounds.- Wide variety of columns available.- Compatible with a broad range of detectors, including mass spectrometry (MS).[3] | - Superior for separating very polar or very non-polar compounds and isomers. |
| Disadvantages | - May have difficulty retaining very polar impurities.- Water-based mobile phases can be problematic for water-sensitive compounds. | - Mobile phases are often volatile and flammable.- Less compatible with MS detection.- Column activity can be sensitive to water content. |
| Suitability for Target Compound | Highly Suitable. The target compound has moderate polarity, making it ideal for retention and separation on a C18 column. A simple acetonitrile/water mobile phase can be used. | Less Suitable. The moderate polarity of the target compound and its potential impurities might lead to poor retention or peak shape on a silica column. |
Recommended RP-HPLC Method and Protocol
This section provides a detailed, step-by-step protocol for a robust RP-HPLC method for the purity analysis of this compound. The causality behind each experimental choice is explained to ensure a self-validating system.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and provides a source of protons for mass spectrometry detection if used.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure sample solubility and compatibility with the mobile phase.
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 330 nm | The anilino-substituted cyclobutenedione chromophore is expected to have strong absorbance in the UV region. Monitoring at multiple wavelengths can help to detect impurities with different spectral properties. Anilino-squaraines are known to have absorption maxima in the 500-700 nm range, but the precursor will absorb at shorter wavelengths.[4] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector sensitivity. |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-17.1 min: 90% to 30% B17.1-20 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities, from the polar squaric acid to the less polar starting materials and the main compound. The final hold and re-equilibration steps ensure a stable baseline for subsequent injections. |
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Step-by-Step Protocol
-
Mobile Phase and Diluent Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Prepare the sample diluent by mixing Mobile Phase A and B in a 50:50 ratio.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthetic this compound powder.
-
Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Analysis:
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution.
-
Start the data acquisition and run the gradient elution program.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main compound using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
For a more accurate quantification, a calibration curve can be generated using a reference standard of known purity.
-
Alternative Analytical Techniques
While HPLC is the recommended method, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | - High resolution for volatile impurities. | - Not suitable for non-volatile or thermally labile compounds like the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | - Excellent for structural elucidation and identification of impurities.- Can be quantitative (qNMR). | - Lower sensitivity compared to HPLC.- Complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity and selectivity.- Provides molecular weight information for impurity identification. | - Typically coupled with a separation technique like HPLC (LC-MS) for complex mixtures.[5] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | - Simple, fast, and inexpensive for qualitative analysis and reaction monitoring. | - Not quantitative.- Lower resolution compared to HPLC. |
Rationale for HPLC's Superiority: HPLC offers the best combination of resolution, sensitivity, and quantitative accuracy for the routine purity analysis of this compound. While NMR is invaluable for structural confirmation, and LC-MS is powerful for impurity identification, HPLC with UV detection remains the workhorse for quality control and purity assessment in most research and development settings.
Conclusion
The purity of this compound is a critical parameter that influences the quality and performance of its downstream products. This guide has provided a comprehensive comparison of HPLC methods, with a strong recommendation for a reversed-phase approach. The detailed protocol and explanation of the underlying scientific principles will enable researchers to implement a robust and reliable method for the purity analysis of this important synthetic intermediate. By ensuring the purity of your starting materials, you can enhance the quality and reproducibility of your research and development efforts.
References
-
Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione. (n.d.). Google Patents.
-
3-Cyclobutene-1,2-dione,3,4-dihydroxy-. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
Systematic Molecular Engineering of a Series of Aniline-Based Squaraine Dyes and Their Structure-Related Properties. (2018, January 17). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of cyclobutenedione–bithiophene π-conjugated polymers: acetal-protecting strategy for Kumada–Tamao–Corriu coupling polymerization between aryl bromide and Grignard reagents. (2019, December 11). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Tuning Aggregation in Liquid‐Crystalline Squaraine Chromophores. (2025, April 1). Heriot-Watt Research Portal. Retrieved from [Link]
-
Discovery and early development of squaraine rotaxanes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. (n.d.). ResearchGate. Retrieved from [Link]
-
Squaric Acid Core Substituted Unsymmetrical Squaraine Dyes for Dye-Sensitized Solar Cells: Effect of Electron Acceptors on Their Photovoltaic Performance. (n.d.). MDPI. Retrieved from [Link]
-
Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Glycols as novel solvents for synthesis of squaraine dyes. (2024, May 3). TCU Digital Repository. Retrieved from [Link]
-
Synthesis and Bladder Smooth Muscle Relaxing Properties of Substituted 3-amino-4-aryl-(and aralkyl-)cyclobut-3-ene-1,2-diones. (n.d.). PubMed. Retrieved from [Link]
-
The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin. (2025, August 7). ResearchGate. Retrieved from [Link]
-
An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. (2023, September 19). MDPI. Retrieved from [Link]
-
3-Cyclobutene-1,2-dione, 3,4-dihydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]
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3-amino-4-hydroxycyclobut-3-ene-1,2-dione. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Introduction
3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione is a pivotal intermediate in the synthesis of unsymmetrical squaraine dyes. These dyes are of significant interest in materials science and biotechnology due to their sharp and intense absorption in the red and near-infrared regions, strong fluorescence, and photochemical stability[1]. The unique electronic properties of squaraines are dictated by the central electron-deficient four-membered ring derived from squaric acid[1]. The synthesis of unsymmetrical squaraines, which allows for fine-tuning of their photophysical properties, necessitates the controlled, stepwise introduction of different nucleophilic groups. This guide provides a comparative analysis of two prominent synthetic routes to the key precursor, this compound, offering insights into the experimental design, mechanistic underpinnings, and practical considerations for researchers in organic synthesis and drug development.
Synthetic Strategies: An Overview
The preparation of this compound fundamentally involves the sequential displacement of two leaving groups from a squaric acid derivative. The two primary methodologies discussed herein are:
-
Route A: Nucleophilic Substitution on Diethyl Squarate. This approach utilizes the commercially available 3,4-diethoxy-3-cyclobutene-1,2-dione (diethyl squarate) and involves the direct displacement of one ethoxy group with aniline.
-
Route B: Sequential Displacement from Squaric Acid Dichloride. This method begins with the more reactive 3,4-dichloro-3-cyclobutene-1,2-dione (squaric acid dichloride), where the chloro groups are sequentially replaced by an ethoxy group and then an amino group.
This guide will delve into the specifics of each route, providing detailed protocols and a comparative analysis to aid in the selection of the most suitable method for a given research objective.
Route A: Nucleophilic Substitution on Diethyl Squarate
This is arguably the more direct and common approach, leveraging the differential reactivity of the two ethoxy groups in diethyl squarate. The reaction of diethyl squarate with one equivalent of aniline leads to the formation of the desired product.
Mechanistic Considerations
The reaction proceeds via a nucleophilic addition-elimination mechanism on the electron-deficient cyclobutene ring. The key to obtaining the mono-substituted product in good yield is controlling the stoichiometry of the reactants. Using a 1:1 ratio of aniline to diethyl squarate favors the formation of the desired product. The reaction is often facilitated by a base, such as triethylamine, which can deprotonate the aniline, increasing its nucleophilicity, or assist in the elimination of ethanol.
Experimental Protocol
Materials:
-
3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl Squarate)[2][3][4]
-
Aniline
-
Ethanol (or other suitable alcohol as solvent)
-
Triethylamine (optional, as base)
-
Standard laboratory glassware and purification apparatus (e.g., for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione (1 equivalent) in ethanol.
-
Add aniline (1 equivalent) to the solution.
-
If desired, add triethylamine (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Data Summary: Route A
| Parameter | Value/Condition | Source/Rationale |
| Starting Material | 3,4-Diethoxy-3-cyclobutene-1,2-dione | Commercially available, stable liquid[2][3][4]. |
| Key Reagent | Aniline | Standard laboratory chemical. |
| Solvent | Ethanol | Common, relatively benign solvent. |
| Temperature | Room Temperature to 60 °C | Mild reaction conditions. |
| Reaction Time | Typically a few hours | Monitored by TLC. |
| Yield | Moderate to Good | Dependent on stoichiometry and purification. |
| Work-up/Purification | Evaporation followed by chromatography/recrystallization | Standard laboratory techniques. |
Workflow Diagram: Route A
Caption: Synthetic workflow for Route A.
Route B: Sequential Displacement from Squaric Acid Dichloride
This synthetic strategy begins with the highly reactive squaric acid dichloride. The greater reactivity of the chloro groups compared to ethoxy groups allows for a stepwise substitution, first with an alcohol (or alkoxide) and subsequently with an amine.
Mechanistic Considerations
Squaric acid dichloride is a potent electrophile. The first step involves the nucleophilic attack of ethanol (or ethoxide) to displace one chloride ion, forming the intermediate 3-chloro-4-ethoxycyclobut-3-ene-1,2-dione. This intermediate is then subjected to a second nucleophilic substitution by aniline to displace the remaining chloride and yield the final product. The high reactivity of the starting material necessitates careful control of the reaction conditions, particularly temperature, to avoid undesired side reactions or the formation of the disubstituted product. This sequential approach can offer better control in the synthesis of unsymmetrical derivatives[5].
Experimental Protocol
Materials:
-
Oxalyl chloride or thionyl chloride
-
Ethanol
-
Aniline
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
A non-nucleophilic base (e.g., pyridine, 2,6-lutidine)
-
Standard inert atmosphere glassware and purification apparatus
Procedure:
Step 1: Synthesis of 3,4-Dichloro-3-cyclobutene-1,2-dione
-
In a flame-dried, inert atmosphere flask, suspend squaric acid (1 equivalent) in an anhydrous solvent like dichloromethane.
-
Add a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (2-3 equivalents) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (cessation of gas evolution).
-
Carefully remove the solvent and excess reagent under reduced pressure to obtain crude 3,4-dichloro-3-cyclobutene-1,2-dione, which can be used directly or purified by distillation/sublimation.
Step 2: Synthesis of this compound
-
Dissolve the crude 3,4-dichloro-3-cyclobutene-1,2-dione (1 equivalent) in an anhydrous solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of ethanol (1 equivalent) and a non-nucleophilic base (1 equivalent) to the reaction mixture.
-
After the formation of the chloro-ethoxy intermediate (monitored by TLC or GC-MS), slowly add a solution of aniline (1 equivalent) and a non-nucleophilic base (1 equivalent).
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with water or a mild acid and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Summary: Route B
| Parameter | Value/Condition | Source/Rationale |
| Starting Material | Squaric acid | Commercially available solid[6][7]. |
| Key Reagents | Oxalyl chloride, Ethanol, Aniline | Requires a chlorinating agent. |
| Solvent | Anhydrous non-protic solvents | Requires moisture-free conditions. |
| Temperature | Low to room temperature | Requires careful temperature control. |
| Reaction Time | Multi-step, potentially longer | Involves preparation of an intermediate. |
| Yield | Can be high with careful optimization | Sensitive to reaction conditions. |
| Work-up/Purification | Extractive work-up followed by chromatography | More complex due to multiple steps. |
Workflow Diagram: Route B
Caption: Multi-step synthetic workflow for Route B.
Comparative Analysis
| Feature | Route A: From Diethyl Squarate | Route B: From Squaric Acid Dichloride |
| Number of Steps | One step from a common starting material. | Multi-step (at least two from squaric acid). |
| Starting Material | Diethyl squarate is a stable liquid. | Squaric acid is stable, but the dichloride intermediate is highly reactive and moisture-sensitive. |
| Reaction Conditions | Milder, generally at room temperature or with gentle heating. | Requires inert atmosphere and often low temperatures for controlled addition. |
| Handling & Safety | Diethyl squarate and aniline require standard precautions. | Involves corrosive and toxic reagents like oxalyl chloride. Requires more stringent safety measures. |
| Control & Selectivity | Relies on stoichiometry for mono-substitution. | Sequential addition offers potentially better control for unsymmetrical products. |
| Scalability | Generally more straightforward to scale up. | Scalability can be challenging due to the handling of reactive intermediates. |
| Cost-Effectiveness | May be more cost-effective for smaller scales due to fewer steps and simpler setup. | Potentially more cost-effective for large-scale synthesis if squaric acid is significantly cheaper than diethyl squarate. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route A is characterized by its operational simplicity, milder reaction conditions, and the use of a stable, commercially available starting material. This makes it an excellent choice for laboratory-scale synthesis and for researchers who prioritize convenience and ease of execution.
Route B , while more complex and demanding in terms of experimental setup and handling of reactive intermediates, provides a more controlled, stepwise approach. This can be advantageous when fine-tuning the synthesis of diverse unsymmetrical squaraine derivatives and may be more economical for large-scale industrial production starting from the basic feedstock of squaric acid.
The ultimate choice of synthetic route will depend on the specific requirements of the research, including the desired scale of the reaction, available laboratory infrastructure, and the premium placed on operational simplicity versus granular control over the synthetic sequence.
References
-
Gorka, A. P., Nani, R. R., & Schnermann, M. J. (2014). Synthesis of squaraine dyes under mild conditions: Applications for labelling and sensing of biomolecules. ResearchGate. [Link]
-
Chaudhuri, S., & El-Sayed, M. A. (2010). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. The Journal of Physical Chemistry A, 114(4), 1541-1551. [Link]
-
Gomółka, G., et al. (2021). Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices. Molecules, 26(11), 3324. [Link]
-
Wikipedia. (n.d.). Squaraine dye. [Link]
-
Encyclopedia.pub. (2022). Synthesis of Squaraine Dyes. [Link]
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-
Baxter, A. D., et al. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4107-4110. [Link]
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Heze Jiade Chemical Co., Ltd. (n.d.). 3,4-Diethoxy-3-cyclobutene-1,2-dione light brown liquid. [Link]
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Organic Syntheses. (n.d.). 3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy-. [Link]
-
Kunz, S., et al. (2018). Synthesis and Antiplasmodial Activity of Bisindolylcyclobutenediones. Molecules, 23(7), 1649. [Link]
-
ChemWhat. (n.d.). Diethyl squarate CAS#: 5231-87-8. [Link]
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NIST. (n.d.). 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-. [Link]
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- 3. 3,4-二乙氧基-3-环丁烯-1,2-二酮 98% | Sigma-Aldrich [sigmaaldrich.com]
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Biological activity of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione versus other squaraine derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the exploration of novel scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, squaraine derivatives have emerged as a versatile class with a remarkable spectrum of applications, ranging from bioimaging to therapeutic interventions. This guide provides an in-depth comparative analysis of the biological activities of various squaraine derivatives, with a particular focus on their anticancer and antimicrobial properties. While the specific compound 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione was a focal point of this investigation, a comprehensive literature search did not yield specific biological activity data for this particular derivative. Therefore, this guide will focus on the broader class of aniline-based and other relevant squaraine derivatives, establishing a framework for understanding their structure-activity relationships and therapeutic potential.
Introduction to Squaraine Dectives: A Core of Versatility
Squaraine dyes are characterized by a unique four-membered ring system derived from squaric acid.[1] This central squaraine core is typically substituted with electron-rich aromatic or heteroaromatic moieties, resulting in a donor-acceptor-donor (D-A-D) type structure.[2] This architecture imparts these molecules with intense and narrow absorption bands, often in the red and near-infrared (NIR) regions, making them highly attractive for biological applications where deep tissue penetration of light is crucial.[1][2]
The synthesis of squaraine dyes is generally straightforward, often involving the condensation of squaric acid or its derivatives with two equivalents of an electron-rich compound, such as an aniline or an indolenine derivative.[3][4] The ability to readily modify the peripheral substituents allows for the fine-tuning of their photophysical and biological properties.
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- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione: An Integrated Crystallographic and Spectroscopic Approach
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of innovation. The class of compounds known as squaraines, and specifically derivatives like 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, are of significant interest due to their unique electronic and photophysical properties.[1][2] This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of this target molecule, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, offering a holistic understanding for researchers, scientists, and drug development professionals.
The Imperative of Unambiguous Structural Validation
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. For a molecule like this compound, seemingly minor variations in its chemical structure can lead to profound differences in its function. Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a fundamental requirement for advancing research and development. While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver a precise and unambiguous 3D atomic arrangement.[3][4]
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[4] The resulting electron density map provides a visual and quantifiable representation of the molecule's structure.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles.
Step 1: Synthesis and Purification
A representative synthesis of this compound involves the condensation reaction of squaric acid with aniline in the presence of an appropriate solvent and catalyst.[2][5]
-
Materials: Diethyl squarate, aniline, ethanol, triethylamine.
-
Procedure:
-
Dissolve diethyl squarate and a stoichiometric equivalent of aniline in absolute ethanol.
-
Add a catalytic amount of triethylamine to facilitate the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.
-
Collect the solid by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity.
-
Step 2: Crystal Growth
The success of an X-ray diffraction experiment is contingent upon the availability of high-quality single crystals.
-
Causality: Slow cooling or solvent evaporation techniques are employed to allow for the orderly arrangement of molecules into a crystal lattice, minimizing defects.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol or acetone).
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, introduce a seed crystal or gently scratch the inside of the flask to induce nucleation.
-
Alternatively, use a solvent/anti-solvent diffusion method, where a solution of the compound is layered with a solvent in which it is poorly soluble.
-
Step 3: Data Collection
A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6]
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) radiation source is typically used.[3]
-
Procedure:
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer rotates the crystal while irradiating it with X-rays, collecting a series of diffraction patterns at different orientations.
-
The intensities and positions of the diffracted X-ray beams are recorded by a detector.
-
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms within the crystal.
-
Software: Programs such as SHELXS and SHELXL are commonly used for structure solution and refinement.
-
Procedure:
-
The diffraction data is used to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns.
-
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallography experiment is a crystallographic information file (CIF) and a 3D model of the molecule. Key parameters to analyze include:
-
Bond Lengths and Angles: These provide definitive confirmation of the covalent structure.
-
Torsional Angles: These define the conformation of the molecule.
-
Intermolecular Interactions: Hydrogen bonds and other non-covalent interactions that dictate the crystal packing can be identified.
A Comparative Analysis: The Role of Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic techniques is invaluable for initial characterization, confirmation of functional groups, and for studying the molecule in solution.[7][8]
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structure determination. | Requires a suitable single crystal; provides a solid-state structure which may differ from the solution-state conformation.[9] |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, dynamic processes in solution. | Provides detailed structural information in solution; non-destructive.[8][10] | Does not provide precise bond lengths and angles; can be complex to interpret for large molecules.[9] |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Highly sensitive; provides accurate molecular weight. | Does not provide information on stereochemistry or connectivity. |
Expected Spectroscopic Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons of the anilino group, the N-H proton, and the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃). The chemical shifts would be indicative of the electronic environment of each proton.[11][12]
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the carbonyl carbons of the cyclobutene-dione ring, the vinylic carbons, the aromatic carbons, and the ethoxy carbons would be expected.
-
FTIR (KBr): Characteristic absorption bands would be observed for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic groups, strong C=O stretching of the dione, and C=C stretching of the cyclobutene ring.
-
Mass Spectrometry (ESI+): The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns could provide further structural clues.[13][14]
Visualizing the Workflow and Logic
Caption: Logical relationship between X-ray crystallography and spectroscopic techniques for comprehensive structural elucidation.
Conclusion
The structural validation of this compound, like any novel chemical entity, necessitates a multi-faceted analytical approach. While NMR, IR, and mass spectrometry provide crucial, complementary data regarding the molecule's connectivity, functional groups, and molecular weight, single-crystal X-ray crystallography remains the unequivocal gold standard for determining its precise three-dimensional structure. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment and paving the way for further research and application.
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Difference Between NMR and X-Ray Crystallography. (2020). Pediaa.Com. [Link]
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1H NMR Spectral Evidence for a Specific Host-Guest Complexation Induced Charge Localization in Squaraine Dyes. (2005). PubMed. [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
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The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications. [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. ResearchGate. [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
Overlay of 1 H NMR spectra of squaraines SD-0, SD-1, SD-2a, SD-2b, and... ResearchGate. [Link]
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Systematic Molecular Engineering of a Series of Aniline-Based Squaraine Dyes and Their Structure-Related Properties. ResearchGate. [Link]
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Synthesis, Spectral Properties, and Detection Limits of Reactive Squaraine Dyes, a New Class of Diode Laser Compatible Fluorescent Protein Labels. ResearchGate. [Link]
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Influence of structural moieties in squaraine dyes on optoacoustic signal shape and intensity. Nature. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Analyzing Compound Structure & Mass (Full Lesson). YouTube. [Link]
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Preparation and Reactions of Derivatives of Squaric Acid. Alkoxy-, Hydroxy-, and Aminocyclobutenediones1. Semantic Scholar. [Link]
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Detection of Distinct α-Helical Rearrangements of Cyclobutane Pyrimidine Dimer Photolyase upon Substrate Binding by Fourier Transform Infrared Spectroscopy. ResearchGate. [Link]
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Comparative study of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione and its methyl analog
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I've hit a dead end with direct comparisons, so I'm broadening my scope. The initial attempts yielded general context but no useful, direct experimental data on the comparative effects of N-methylation in similar molecules. To resolve the data gap, I'm now seeking synthesis methods and data on related squaraine derivatives. I'm hoping this will provide a basis for a comparative narrative.
A Comparative Analysis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione and Established Antagonists for CXCR2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease and immuno-oncology, the C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target. Its role in mediating the recruitment of neutrophils and other myeloid cells to sites of inflammation and tumors underscores the urgent need for potent and selective inhibitors.[1][2] This guide provides a comparative overview of the efficacy of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione as a potential CXCR2 inhibitor against well-established antagonists, namely Navarixin (SCH-527123), Reparixin, and SB225002.
The 3,4-diaminocyclobut-3-ene-1,2-dione scaffold has been identified as a promising chemical starting point for the development of novel CXCR2 antagonists.[1][3][4] While specific public domain data on the ethoxy derivative, this compound, is limited, this guide will draw upon the broader understanding of this chemical class to frame a comparative discussion.
The Central Role of CXCR2 in Inflammatory Signaling
CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils.[5] Its activation by cognate chemokines, such as CXCL1, CXCL2, and CXCL8 (IL-8), triggers a cascade of intracellular signaling events. This signaling culminates in neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which are hallmarks of the inflammatory response.[5] Dysregulation of the CXCR2 signaling axis is implicated in a range of pathologies, including chronic obstructive pulmonary disease (COPD), arthritis, and various cancers.[1][6]
CXCR2 Signaling Pathway
Mechanism of Action of CXCR2 Antagonists
The primary mechanism by which small molecule inhibitors antagonize CXCR2 is through allosteric inhibition. These molecules bind to a site on the receptor distinct from the orthosteric site where endogenous chemokines bind. This binding induces a conformational change in the receptor that prevents its activation, thereby blocking downstream signaling pathways.
Comparative Efficacy of CXCR2 Antagonists
The following table summarizes the available in vitro efficacy data for the established CXCR2 antagonists. A direct comparison with this compound is not possible due to the absence of publicly available, specific inhibitory data for this compound. However, the data for Navarixin, which belongs to the same broader chemical class, provides a relevant benchmark.
| Compound | Target(s) | IC50 (nM) | Binding Affinity (Kd, nM) | Notes |
| This compound | CXCR2 (presumed) | Not Publicly Available | Not Publicly Available | Belongs to the 3,4-diaminocyclobut-3-ene-1,2-dione class of CXCR2 antagonists. |
| Navarixin (SCH-527123) | CXCR1/CXCR2 | CXCR2: 0.97 | CXCR2 (human): ~1 | A potent, allosteric antagonist.[3] |
| Reparixin | CXCR1/CXCR2 | CXCR2: 100 | - | Exhibits selectivity for CXCR1 over CXCR2.[1] |
| SB225002 | CXCR2 | 22 | - | A potent and selective non-peptide CXCR2 antagonist.[5][7] |
Experimental Protocols for Efficacy Determination
To ensure rigorous and reproducible evaluation of CXCR2 antagonists, standardized in vitro assays are essential. The following are detailed protocols for key experiments used to characterize the inhibitory potential of compounds like this compound.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration that occurs upon CXCR2 activation.
Calcium Mobilization Assay Workflow
Detailed Steps:
-
Cell Culture: Maintain a stable cell line expressing human CXCR2 (e.g., HEK293 or U87 cells) in appropriate culture medium.
-
Cell Preparation: Harvest cells and wash them with a suitable assay buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions to allow the dye to enter the cells.
-
Plating: Dispense the dye-loaded cells into a 384-well black, clear-bottom microplate.
-
Compound Addition: Add serial dilutions of the test compound (this compound) or control antagonists to the wells.
-
Incubation: Incubate the plate for a predetermined time to allow the compound to interact with the receptors.
-
Agonist Stimulation: Add a known concentration of a CXCR2 agonist, such as CXCL8, to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the compound by calculating the IC50 value from the dose-response curve.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells, typically neutrophils or CXCR2-expressing cell lines, towards a chemokine gradient.
Chemotaxis Assay Workflow
Detailed Steps:
-
Cell Preparation: Isolate primary human neutrophils or use a CXCR2-expressing cell line. Resuspend the cells in an appropriate assay medium.
-
Assay Setup: Use a multi-well plate with Transwell inserts (e.g., 24-well plate with 5 µm pore size inserts).
-
Chemoattractant Gradient: Add a solution containing a CXCR2 chemokine (e.g., CXCL8) to the lower chamber of the wells.
-
Cell Treatment and Seeding: Pre-incubate the cells with various concentrations of the test compound or a vehicle control. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a sufficient time (e.g., 1-3 hours) at 37°C to allow for cell migration through the porous membrane.
-
Quantification of Migration:
-
Carefully remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control.
Conclusion
While direct, quantitative efficacy data for this compound as a CXCR2 inhibitor is not yet widely published, its structural similarity to potent antagonists like Navarixin suggests it belongs to a promising class of compounds for targeting the CXCR2 receptor. The established antagonists Navarixin, Reparixin, and SB225002 provide robust benchmarks for the evaluation of novel inhibitors. The experimental protocols detailed in this guide offer a framework for the rigorous assessment of new chemical entities, enabling researchers to systematically characterize their potential as next-generation therapeutics for inflammatory diseases and cancer. Further investigation into the specific structure-activity relationships of ethoxy-substituted anilino-cyclobutenediones is warranted to fully elucidate their therapeutic potential.
References
-
Dwyer, M. P., et al. (2010). Discovery of 3,4-diaminocyclobut-3-ene-1,2-dione-based CXCR2 receptor antagonists for the treatment of inflammatory disorders. Current Topics in Medicinal Chemistry, 10(13), 1337-1358. [Link]
-
Bertini, R., et al. (2004). Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury. Proceedings of the National Academy of Sciences, 101(32), 11791-11796. [Link]
-
Gonsiorek, W., et al. (2007). Pharmacological characterization of SCH 527123, a potent and orally bioavailable dual CXCR1/CXCR2 antagonist. Journal of Pharmacology and Experimental Therapeutics, 322(2), 477-485. [Link]
-
Merritt, J. R., et al. (2008). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(2), 739-743. [Link]
-
Lai, G., et al. (2008). Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 1864-1868. [Link]
-
De Ryck, T., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2154. [Link]
-
Chapman, R. W., et al. (2009). The therapeutic potential of CXCR2 antagonists in the treatment of respiratory disease. Expert Opinion on Investigational Drugs, 18(1), 49-61. [Link]
-
White, J. R., et al. (1998). Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration. Journal of Biological Chemistry, 273(17), 10095-10098. [Link]
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- 1. Discovery of 3,4-diaminocyclobut-3-ene-1,2-dione-based CXCR2 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of heteroaryl substituted-3,4-diamino-3-cyclobut-3-ene-1,2-dione CXCR2/CXCR1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pimarane cyclooxygenase 2 (COX-2) inhibitor and its structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Anilino-squaraine dyes, a prominent class of organic molecules, have garnered significant attention within the scientific community for their unique electronic and photophysical properties. Characterized by a central electron-deficient cyclobutene-1,2-dione core flanked by electron-donating anilino groups, these dyes exhibit intense, sharp absorption bands in the visible and near-infrared (NIR) regions, making them prime candidates for applications in organic photovoltaics, bio-imaging, and as chemosensors.[1] The modular nature of their synthesis allows for fine-tuning of their spectroscopic characteristics through structural modifications of the anilino donor moieties.[2]
Molecular Structure and its Spectroscopic Implications
The core structure of anilino-squaraines involves a resonance-stabilized zwitterionic form, which contributes to their strong intramolecular charge-transfer (ICT) character. This ICT is the primary origin of their intense absorption in the long-wavelength region. The symmetry of the molecule plays a crucial role in its electronic properties.
In symmetrical 1,3-bis(anilino)squaraines, the two anilino groups provide a balanced electronic distribution, leading to a well-defined and intense primary absorption band. In contrast, the asymmetrical nature of 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione introduces a permanent dipole moment, which can influence its solvatochromic behavior and excited-state dynamics. The ethoxy group, being a weaker electron donor than the anilino group, creates an electronic imbalance across the squaraine core.
Caption: Molecular structures of the asymmetrical target compound and a symmetrical anilino-squaraine.
Comparative Spectroscopic Analysis
To provide a tangible comparison, we will utilize the detailed spectroscopic data reported for a series of symmetrical dihydroxylaniline-based squaraine dyes (SD series) with systematic methoxy substitution, as investigated by Dong et al. (2018).[3] This data will serve as a benchmark to understand the influence of substitution on the anilino ring and to extrapolate the expected properties of our target unsymmetrical compound.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of anilino-squaraines are dominated by an intense, sharp band in the 600-700 nm region, corresponding to the S0 → S1 electronic transition with strong ICT character. The position and intensity of this band are highly sensitive to the electronic nature of the substituents on the anilino rings.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |
| SD-0 (1,3-bis(3,5-dihydroxylanilino)squaraine) | DCM | 640 | ~1.5 x 105 | [3] |
| SD-1 (1-(3,5-dihydroxylanilino)-3-(3,5-dimethoxyanilino)squaraine) | DCM | 642 | ~1.6 x 105 | [3] |
| SD-2a (1,3-bis(3,5-dimethoxyanilino)squaraine) | DCM | 645 | ~1.8 x 105 | [3] |
| Hypothetical Target Compound | DCM | ~630-640 | Likely > 1.0 x 105 | - |
Analysis:
-
Effect of Methoxy Groups: The data for the SD series clearly demonstrates that the addition of electron-donating methoxy groups to the anilino rings results in a bathochromic (red) shift of the absorption maximum. This is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap.[3]
-
Expected Properties of the Target Compound: For this compound, the presence of only one anilino donor group, with the other side being a less electron-donating ethoxy group, would likely result in a hypsochromic (blue) shift compared to its symmetrical dianilino counterparts. The absorption maximum is therefore predicted to be in the lower end of the typical anilino-squaraine range. The molar extinction coefficient is expected to remain high due to the inherent charge-transfer nature of the squaraine core.
Fluorescence Emission Spectroscopy
Anilino-squaraines are generally fluorescent, with emission maxima slightly red-shifted from their absorption maxima (small Stokes shift), indicative of a rigid molecular structure. The fluorescence quantum yield (ΦF), however, can be significantly influenced by molecular structure and environment.
| Compound | Solvent | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| SD-0 | DCM | 660 | 0.25 | 20 | [3] |
| SD-1 | DCM | 663 | 0.28 | 21 | [3] |
| SD-2a | DCM | 668 | 0.35 | 23 | [3] |
| Hypothetical Target Compound | DCM | ~650-660 | Variable | ~20-30 | - |
Analysis:
-
Influence of Methoxy Groups on Emission: Similar to the absorption spectra, the emission maxima of the SD series show a bathochromic shift with increasing methoxylation. Notably, the quantum yield also increases, suggesting that the methoxy groups reduce non-radiative decay pathways.[3]
-
Expected Emission of the Target Compound: The emission maximum of this compound is expected to be blue-shifted relative to the symmetrical dianilino compounds. The quantum yield is more difficult to predict as asymmetry can introduce new non-radiative decay channels, potentially lowering the quantum yield. However, the rigid squaraine core should still favor radiative decay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are invaluable tools for confirming the molecular structure of these dyes. The chemical shifts of the protons and carbons are sensitive to the electronic environment within the molecule.
Expected 1H NMR Features for this compound:
-
Aromatic Protons: Signals corresponding to the protons on the aniline ring, likely in the range of 6.5-8.0 ppm. The splitting pattern will depend on the substitution pattern of the aniline.
-
Ethoxy Protons: A quartet for the -OCH2- protons and a triplet for the -CH3 protons, characteristic of an ethyl group.
-
NH Proton: A broad singlet for the amino proton, the chemical shift of which can be solvent-dependent.
Expected 13C NMR Features:
-
Squaraine Core Carbons: Signals for the four carbons of the cyclobutene ring. The carbonyl carbons (C=O) will appear downfield (typically > 180 ppm), while the vinylic carbons will be in the olefinic region.
-
Anilino and Ethoxy Carbons: Signals corresponding to the aromatic carbons of the aniline ring and the aliphatic carbons of the ethoxy group.
For comparison, the reported 1H NMR spectrum of the symmetrical SD-2a in CDCl3 shows aromatic protons in the range of 6.0-7.5 ppm and a methoxy signal around 3.8 ppm.[3] The asymmetry in the target compound would lead to a more complex spectrum with distinct signals for each unique proton and carbon.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic characterization of anilino-squaraine dyes, based on established methodologies.[3][4]
Synthesis of a Symmetrical Anilino-Squaraine (e.g., 1,3-bis(anilino)squaraine)
This protocol outlines a common method for the synthesis of symmetrical anilino-squaraines.
Caption: A generalized workflow for the synthesis of symmetrical anilino-squaraines.
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine squaric acid (1 equivalent) and the desired aniline derivative (2.2 equivalents).
-
Solvent Addition: Add a 1:1 mixture of n-butanol and toluene to the flask.
-
Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
UV-Visible Absorption and Fluorescence Spectroscopy
Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy measurements.
Procedure:
-
Sample Preparation: Prepare a stock solution of the squaraine dye of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent such as dichloromethane (DCM) or chloroform. Prepare a series of dilutions from the stock solution to obtain concentrations suitable for absorbance and fluorescence measurements (typically in the micromolar range).
-
UV-Vis Measurement: Record the absorption spectrum of the diluted solutions using a dual-beam UV-Vis spectrophotometer over a range of 200-900 nm. Use the pure solvent as a reference.
-
Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at its absorption maximum (λmax) and record the emission over an appropriate wavelength range.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol).
NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the squaraine dye in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically sufficient. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of proton and carbon signals.
Conclusion
The spectroscopic properties of this compound, while not explicitly detailed in the current literature, can be reliably inferred through a comparative analysis with its well-characterized symmetrical anilino-squaraine analogs. The inherent asymmetry is expected to induce a hypsochromic shift in both absorption and emission spectra compared to the symmetrical 1,3-bis(anilino) derivatives. The foundational donor-acceptor-donor character, however, ensures the retention of the hallmark intense absorption in the visible-NIR region. The provided experimental protocols offer a standardized approach for the synthesis and comprehensive spectroscopic characterization of these and other novel squaraine derivatives. This guide serves as a valuable resource for researchers aiming to design and synthesize new squaraine-based materials with tailored photophysical properties for a wide array of applications in materials science and biotechnology.
References
- Gassensmith, J. J., Ardo, S., & Botle, L. (2014). Squaraine Dyes: A Mine of Molecular Materials.
- Mayerhöffer, U., & Würthner, F. (2013). Synthesis and molecular properties of acceptor-substituted squaraine dyes. Chemistry–A European Journal, 19(1), 218-232.
- Dong, X., Li, Y., Li, Z., Zhang, G., & Zhang, D. (2018). Systematic Molecular Engineering of a Series of Aniline-Based Squaraine Dyes and Their Structure-Related Properties. The Journal of Physical Chemistry C, 122(7), 3994-4008.
- Law, K. Y. (1993). Squaraine dyes: a review. Journal of Imaging Science and Technology, 37(4), 351-364.
Sources
- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the reproducibility of experimental results is paramount. This principle is fundamentally reliant on the quality and consistency of the chemical entities utilized. 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, a key precursor in the synthesis of unsymmetrical squaraine dyes, serves as a critical building block in the development of advanced materials and therapeutic agents. The photophysical properties of the final squaraine products are exquisitely sensitive to the purity of their precursors.[1] Therefore, ensuring the batch-to-batch consistency of this intermediate is not merely a matter of good practice; it is a critical determinant of success in downstream applications.
This guide provides an in-depth technical framework for assessing the batch-to-batch consistency of synthesized this compound. We will delve into the rationale behind experimental choices, provide detailed analytical protocols, and present a comparative analysis of hypothetical batches, thereby offering a comprehensive and self-validating system for quality assurance.
The Synthetic Pathway: A Foundation for Consistency
The most common route to this compound involves the nucleophilic substitution of an ethoxy group in diethyl squarate with aniline. This reaction, while seemingly straightforward, is influenced by several factors that can impact the purity and yield of the final product, thus affecting batch-to-batch consistency.
Caption: Synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of related squaraine precursors.
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine diethyl squarate (1 equivalent) and anhydrous ethanol (10 mL per gram of diethyl squarate).
-
Addition of Aniline: While stirring under a nitrogen atmosphere, add aniline (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of aniline helps to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding a non-polar co-solvent like hexane.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
Assessing Batch-to-Batch Consistency: A Multi-faceted Analytical Approach
A robust quality control framework for assessing batch-to-batch consistency relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the synthesized compound.
Caption: Analytical workflow for batch consistency.
High-Performance Liquid Chromatography (HPLC-UV): The Cornerstone of Purity Assessment
HPLC coupled with a UV detector is the primary tool for determining the purity of each batch. By comparing the chromatograms of different batches against a qualified reference standard, one can quantify the main component and detect any impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 330 nm.
-
Sample Preparation: Dissolve a known amount of each batch in the mobile phase to a concentration of approximately 0.1 mg/mL.
Data Presentation: Comparative HPLC Purity of Three Hypothetical Batches
| Batch ID | Retention Time (min) | Purity by Area % (254 nm) | Key Impurity Profile (Area %) |
| Reference Standard | 5.2 | 99.9% | Unidentified impurity at 3.8 min (0.05%) |
| Batch A | 5.2 | 99.5% | Unidentified impurity at 3.8 min (0.3%) |
| Batch B | 5.2 | 98.8% | Unidentified impurity at 3.8 min (0.5%), New impurity at 6.1 min (0.7%) |
| Batch C | 5.2 | 99.7% | Unidentified impurity at 3.8 min (0.2%) |
Interpretation: Batch B shows a significant deviation in purity and the presence of a new impurity, warranting further investigation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Structural Confirmation and Impurity Identification
LC-MS provides crucial information on the molecular weight of the main product and any detected impurities, aiding in their identification.
Expected Results:
-
Main Peak: A prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (Expected m/z = 218.08).
-
Impurity Peaks: Any additional peaks in the chromatogram should be analyzed for their mass-to-charge ratio to hypothesize their structures. A common impurity could be the disubstituted product, 3,4-dianilinocyclobut-3-ene-1,2-dione.
Spectroscopic Analysis: A Fingerprint of Molecular Structure
FTIR and NMR spectroscopy provide detailed structural information, acting as a molecular fingerprint for each batch.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1780, ~1720 | C=O stretches (asymmetric and symmetric) |
| ~1600 | C=C stretch |
| ~1200 | C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 5H | Aromatic protons |
| ~4.8 | q | 2H | -OCH₂CH₃ |
| ~1.5 | t | 3H | -OCH₂CH₃ |
| (variable) | br s | 1H | N-H |
Deviations in the spectroscopic data between batches can indicate the presence of impurities or structural isomers.
Comparison with Alternatives
While this compound is a versatile precursor, other reagents can be used for the synthesis of unsymmetrical squaraine dyes. The choice of precursor often depends on the desired final properties of the dye and the synthetic strategy.
| Precursor | Advantages | Disadvantages |
| 3,4-Dichlorocyclobut-3-ene-1,2-dione | Highly reactive, allowing for the introduction of a wider range of nucleophiles. | More sensitive to moisture; reactions can be less selective. |
| 3,4-Dialkoxycyclobut-3-ene-1,2-diones | Good reactivity and stability. | May require harsher conditions for reaction with less nucleophilic amines. |
| This compound | Allows for a stepwise and controlled synthesis of unsymmetrical squaraines. | The ethoxy group is less reactive than a chloro group. |
Conclusion
A rigorous and multi-pronged analytical approach is indispensable for ensuring the batch-to-batch consistency of this compound. By implementing a systematic workflow that combines chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently use this critical precursor, knowing that it meets the high standards of quality and consistency required for reproducible and reliable scientific outcomes. Adherence to such stringent quality control measures, in line with principles outlined in guidelines such as ICH Q7 for Good Manufacturing Practice of Active Pharmaceutical Ingredients, is a cornerstone of scientific integrity and successful drug development.
References
Sources
A Researcher's Guide to In Vitro Metabolic Stability: Comparing 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione and Its Analogs
In the landscape of modern drug discovery, early assessment of a compound's metabolic fate is a cornerstone of successful lead optimization. A molecule's susceptibility to biotransformation, or its metabolic stability, profoundly impacts its pharmacokinetic profile, influencing crucial parameters like bioavailability, half-life, and potential for drug-drug interactions.[1][2] This guide provides an in-depth comparison of the in vitro metabolic stability of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, a scaffold of interest, and a series of its rationally designed analogs.
The central cyclobutene-1,2-dione core, also found in squaraine dyes, is known for its unique electronic properties but also for its potential susceptibility to nucleophilic attack, a characteristic that can influence its biological stability.[3][4] Understanding the structure-metabolism relationships (SMR) within this chemical series is paramount for designing next-generation compounds with optimized pharmacokinetic properties.
This guide is structured to walk researchers through the entire process of an in vitro metabolic stability assessment. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, present and interpret comparative data for our lead compound and its hypothetical analogs, and offer insights into how structural modifications can modulate metabolic clearance.
The Experimental Rationale: Choosing the Right Tools for the Job
To evaluate how these compounds might be broken down in the body, we turn to in vitro systems that mimic the primary site of drug metabolism: the liver.[2][5] For this investigation, we will employ human liver microsomes.
Why Liver Microsomes?
Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes (liver cells).[5] They are a cost-effective and robust tool for early metabolic stability screening for several key reasons:
-
Enrichment of Phase I Enzymes: Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism for a vast majority of drugs.[5][6]
-
High-Throughput Compatibility: The experimental setup is amenable to multi-well plate formats, allowing for the simultaneous testing of multiple compounds and conditions.[7]
-
Standardization and Reproducibility: Using pooled microsomes from multiple donors minimizes the impact of inter-individual genetic variability in enzyme expression, leading to more reproducible intrinsic clearance values.[5]
While intact hepatocytes offer a more complete picture by including both Phase I and Phase II metabolic pathways, microsomal assays are an excellent first-tier screen to specifically probe for CYP-mediated liabilities, which are often the main drivers of poor metabolic stability.[8][9]
Visualizing the Workflow: The Microsomal Stability Assay
The following diagram outlines the logical flow of the experimental protocol detailed in the subsequent section.
Caption: Experimental workflow for the in vitro microsomal metabolic stability assay.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, incorporating positive controls to ensure the metabolic competency of the microsomal preparation.
1. Materials and Reagents:
-
Test Compounds: this compound (Parent) and analogs (Analogs A-D).
-
Biological Matrix: Pooled Human Liver Microsomes (e.g., from a commercial supplier).
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6][10]
-
Solvents: DMSO (for stock solutions), Acetonitrile (ACN) for quenching.
-
Positive Controls: Midazolam (high clearance), Dextromethorphan (moderate clearance).[11]
-
Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS analysis.
2. Preparation of Solutions:
-
Compound Stock Solutions: Prepare 10 mM stock solutions of all test compounds and positive controls in DMSO.[6]
-
Working Solutions: Create intermediate dilutions to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation must be kept low (e.g., < 0.5%) to avoid enzyme inhibition.[11]
-
Microsomal Working Solution: Thaw pooled human liver microsomes on ice. Dilute with cold phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.[5]
3. Incubation Procedure:
-
In a 96-well plate, add the required volume of the microsomal working solution.
-
Add 1 µL of the compound working solution to the appropriate wells.
-
Include a "minus cofactor" control for each compound to assess non-NADPH dependent degradation (e.g., chemical instability).[5]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[6]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus cofactor" controls.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[6][11] The "0" time point is quenched immediately after adding the compound, before the cofactor.
4. Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method.[12][13] The method should be optimized for the specific mass transitions of each parent compound and the internal standard.
5. Data Analysis:
-
Determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[10]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[11][14]
Comparative Analysis: Structure-Metabolism Relationships
To illustrate the utility of this assay, we present hypothetical but plausible data for our parent compound and four analogs designed to probe specific metabolic liabilities.
Compound Structures:
-
Parent: this compound
-
Analog A: Introduction of a para-methoxy group on the aniline ring.
-
Analog B: Replacement of the ethoxy group with a more sterically hindered isopropoxy group.
-
Analog C: Introduction of a metabolically labile tert-butyl group on the aniline ring.
-
Analog D: Replacement of the aniline ring with a pyridine ring to block N-dealkylation.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Structural Modification | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Stability |
| Parent | - | 25.1 | 55.2 | Moderate |
| Analog A | p-OCH₃ on aniline | 12.5 | 110.9 | Low |
| Analog B | Isopropoxy group | 45.3 | 30.6 | Moderate-High |
| Analog C | p-tert-butyl on aniline | 8.9 | 155.7 | Low |
| Analog D | Pyridine ring | > 60 | < 23.1 | High |
| Midazolam | (Positive Control) | 5.5 | 252.0 | Low (High Clearance) |
Interpretation of Results
The data presented in Table 1 provides a clear rank-ordering of the compounds based on their susceptibility to metabolism by human liver microsomal enzymes.
-
Parent Compound: The parent molecule exhibits moderate metabolic stability. Its clearance is likely driven by a combination of reactions, potentially including oxidation on the aniline ring or O-dealkylation of the ethoxy group.
-
Analog A (Low Stability): The addition of a para-methoxy group significantly decreased metabolic stability. This is a classic example of introducing a "metabolic soft spot." The methoxy group is highly susceptible to O-demethylation, a rapid metabolic pathway mediated by CYP enzymes, leading to a higher intrinsic clearance.
-
Analog B (Improved Stability): Replacing the ethoxy group with a bulkier isopropoxy group resulted in improved metabolic stability. This modification likely introduces steric hindrance at the site of O-dealkylation, making it more difficult for CYP enzymes to access and metabolize the alkoxy group. This demonstrates a successful strategy for "metabolic shielding."
-
Analog C (Very Low Stability): The introduction of a tert-butyl group, often considered metabolically stable, paradoxically led to the lowest stability. This highlights the complexity of SMR. In this context, the tert-butyl group likely undergoes rapid hydroxylation, another common and efficient CYP-mediated reaction.
-
Analog D (High Stability): Replacing the aniline nitrogen with a pyridine nitrogen effectively blocked potential N-dealkylation pathways and likely altered the electronic properties of the ring system, reducing its susceptibility to oxidative metabolism. This resulted in the most stable compound in the series.
Logical Relationships in Metabolic Prediction
The process of predicting in vivo clearance from this in vitro data involves a series of logical steps and scaling factors.
Caption: From in vitro data to in vivo prediction of hepatic clearance.
This scaled intrinsic clearance value can then be used in physiological models, such as the well-stirred liver model, to predict the in vivo hepatic clearance, which is a critical parameter for estimating the overall exposure of the drug in the body.[15][16]
Conclusion
This guide demonstrates a robust and rational approach to evaluating the in vitro metabolic stability of this compound and its analogs. By employing a standardized human liver microsomal assay, we can generate reproducible data that allows for the direct comparison of structurally related compounds. The hypothetical data presented herein illustrates how targeted structural modifications can significantly alter metabolic fate, providing clear direction for medicinal chemists. Introducing sites susceptible to metabolism (Analog A, C) decreases stability, while strategically adding steric bulk (Analog B) or blocking metabolic pathways (Analog D) can enhance it. Early, iterative screening using this methodology is an indispensable tool for mitigating the risk of pharmacokinetic failure in later stages of drug development.
References
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Taylor & Francis. (n.d.). LC-MS-Based Metabolomics in Drug Metabolism. Retrieved from Taylor & Francis Online. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from BioIVT. [Link]
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National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from PMC. [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from Technology Networks. [Link]
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PubMed. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching. Retrieved from PubMed. [Link]
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Avomeen. (2026). Metabolite Identification LC MS Testing. Retrieved from Avomeen. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from Mercell. [Link]
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Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. Retrieved from Journal of Applied Bioanalysis. [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from protocols.io. [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from Springer Nature Experiments. [Link]
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The University of Manchester. (n.d.). Prediction of human drug clearance from in vitro and preclinical data using physiologically based and empirical approaches. Retrieved from Research Explorer. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray. [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions. [Link]
-
ResearchGate. (2025). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Predicting Clearance in Humans from In Vitro Data. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Retrieved from PMC. [Link]
-
National Institutes of Health. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Retrieved from PMC. [Link]
-
MDPI. (n.d.). Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. Retrieved from MDPI. [Link]
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ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. Retrieved from ResearchGate. [Link]
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PubMed. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Retrieved from PubMed. [Link]
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PubMed. (2008). Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists. Retrieved from PubMed. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray. [Link]
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Spandidos Publications. (n.d.). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Retrieved from Spandidos Publications. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
As a Senior Application Scientist, it is imperative to preface any procedural guidance with a foundational understanding of the material . The proper disposal of any chemical compound is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione, a member of the cyclobutene-1,2-dione family, which is structurally related to squaraine dyes. The procedures outlined herein are synthesized from established safety data for analogous compounds and general best practices for hazardous waste management, ensuring a trustworthy and scientifically grounded approach.
Understanding the Compound: Hazard Profile and Analogy
This compound is an organic compound whose hazard profile is not extensively documented. However, by examining structurally similar compounds, we can infer its likely properties. Its core structure, cyclobut-3-ene-1,2-dione, is a reactive moiety. Analogs such as 3,4-diethoxycyclobut-3-ene-1,2-dione are classified as moderate hazards, with warnings against contact with skin and eyes, and inhalation of fumes.[1] The anilino group suggests that upon decomposition, nitrogen oxides could be released, a common trait for nitrogen-containing organic compounds.[2]
Given the lack of specific toxicological data, it is prudent to treat this compound as a hazardous substance. The U.S. Environmental Protection Agency (EPA) mandates that any waste with properties that make it dangerous or capable of having a harmful effect on human health or the environment is a hazardous waste.[3] Therefore, the "cradle-to-grave" approach to hazardous waste management, as outlined by the Resource Conservation and Recovery Act (RCRA), must be applied.[3][4]
Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the process of safely collecting, storing, and disposing of this compound waste.
Phase 1: Immediate In-Lab Waste Collection
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds). If there is a risk of generating dust or aerosols, a fume hood and respiratory protection should be used.[1][5]
-
Waste Segregation: All waste contaminated with this compound must be segregated from non-hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Spill cleanup materials.
-
-
Waste Containers:
-
Solid Waste: Collect solid waste in a clearly labeled, sealable container. The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[6] The original chemical container is often the best option for waste storage.[6]
-
Liquid Waste: Collect liquid waste (e.g., from reaction workups or solutions) in a separate, labeled, and sealable container, also preferably made of HDPE or another compatible plastic.[7] Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[7]
Phase 2: Short-Term Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste containers in a designated Satellite Accumulation Area within the laboratory.[7] This area should be away from heat sources, direct sunlight, and high-traffic areas.[8]
-
Container Management:
Phase 3: Spill Management
In the event of a spill, the primary goal is to contain the material and prevent its spread.
-
Immediate Action: Alert personnel in the immediate area and, if necessary, evacuate.
-
Containment: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[1]
-
Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), and dispose of all cleaning materials as hazardous waste.
Phase 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) or a similar department.[7] They will arrange for the collection and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3]
-
Regulatory Compliance: The disposal of this hazardous waste is regulated by federal and state authorities.[4][10] Your institution's EH&S department is responsible for ensuring that the disposal process complies with all relevant regulations.
Data Summary and Visualization
To facilitate quick reference, the key information for handling and disposal is summarized below.
| Parameter | Guideline | Rationale |
| PPE | Safety glasses, lab coat, chemical-resistant gloves. | To prevent skin and eye contact.[1] |
| Waste Type | Hazardous Chemical Waste | Assumed hazardous due to lack of data and structural alerts. |
| Solid Waste Container | Labeled, sealed, compatible plastic (e.g., HDPE). | To ensure safe containment and prevent leaks.[6] |
| Liquid Waste Container | Labeled, sealed, compatible plastic (e.g., HDPE). | To prevent reactions and ensure safe storage. |
| Storage Location | Designated Satellite Accumulation Area. | Compliance with laboratory waste management guidelines.[7] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite). | To safely contain and collect the spilled material.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Conclusion
The responsible management of chemical waste is paramount in a research setting. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EH&S department for any questions or clarification.
References
-
3,4-Diethoxycyclobut-3-ene-1,2-dione Safety Data Sheet. Apollo Scientific.
-
Final Report of the Safety Assessment of Simmondsia Chinensis (Jojoba) Seed Oil and related ingredients. Cosmetic Ingredient Review.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
-
Safety Data Sheet for 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione. Buchler GmbH.
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Squaraine Dye Supplement.
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
-
Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
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Best Practices for Hazardous Waste Disposal. AEG Environmental.
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf.
- Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges.
-
1,3-Cyclohexane Dione Material Safety Data Sheet. CDH Fine Chemical.
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
-
How to Work with and Dispose of Dyes Safely. Dummies.
-
Squaraine dye. Wikipedia.
-
3,4-Dihydroxy-3-cyclobutene-1,2-dione. Sigma-Aldrich.
-
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione. Santa Cruz Biotechnology.
-
Synthesis of a Near-Infrared Emitting Squaraine Dye in an Undergraduate Organic Laboratory. ACS Publications.
-
3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione. Chemsrc.
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Personal protective equipment for handling 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
Comprehensive Guide to Safe Handling of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione
This document provides essential safety and logistical information for the handling and disposal of this compound. As a professional in drug development and scientific research, your safety is paramount. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Cyclobutene derivatives, the chemical class to which this compound belongs, are known to present several potential hazards.[3] A thorough risk assessment is the foundation of safe laboratory practice.
Anticipated Hazards:
-
Skin Irritation and Allergic Reactions: Similar compounds are known to cause skin irritation and may lead to allergic skin reactions.[1][2] Prolonged or repeated contact should be avoided.
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2] Some related compounds may also cause allergy or asthma-like symptoms if inhaled.[1][2]
-
Ingestion: While ingestion is a less common route of exposure in a laboratory setting, it may be harmful if it occurs.[2]
Given these potential hazards, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
The selection of PPE should be based on the highest potential hazard for a given procedure.[4] For handling this compound, the following PPE is mandatory.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves | Provides robust protection against incidental splashes and contact.[5] The outer glove should be removed and disposed of immediately after handling the compound.[6] |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles protect against dust and splashes, while a face shield offers an additional layer of protection for the entire face.[4][7] |
| Body | Laboratory coat | A standard lab coat protects the skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls like a fume hood are the primary means of preventing respiratory exposure.[8] For situations where a fume hood is not available or during spill cleanup, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Workflow Diagram
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.
-
When weighing the solid compound, do so in a manner that minimizes the creation of dust.
-
-
During the Procedure:
-
After Handling:
-
Thoroughly wash your hands and any exposed skin with soap and water after handling is complete.[2]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Emergency Procedures: Plan for the Unexpected
Accidents can happen even in the most well-prepared laboratories. Knowing the correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2] If irritation or a rash develops, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: In the event of a spill, evacuate the immediate area and alert your colleagues and safety officer. For a small spill, and if you are trained to do so, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[1] Ensure you are wearing appropriate PPE during cleanup.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[9]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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- Fisher Scientific.
- CDH Fine Chemical.
- Stanford University. Personal Protective Equipment Requirements.
- Labor
- ETH Zurich.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Royal Society of Chemistry.
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
- Buchler GmbH.
- European Patent Office. EP1010684A1 - Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione.
- Hazchem Safety Ltd.
- PozeSCAF. Chemistry Lab Safety Rules.
- Organic Syntheses. 1,2-CYCLOBUTANEDIONE.
- Sigma-Aldrich. 3,4-Dihydroxy-3-cyclobutene-1,2-dione.
- Good Labor
- Fisher Scientific.
- Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
